Tazarotene
Description
This compound, commonly marketed as Tazorac®, Avage®, and Zorac®, is member of the acetylenic class of retinoids. It is a prodrug that is found in topical formulations used in the treatment of various conditons, such as psoriasis, acne, and sun damaged skin (photodamage).
This compound is a Retinoid.
This compound is a synthetic, topical retinoid. this compound induces the expression of this compound-induced gene 3 (TIG3), a tumor suppressor gene. In psoriasis, this compound normalizes abnormal keratinocyte differentiation and reduces their hyperproliferation. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1997 and has 4 approved and 3 investigational indications.
a topical acetylenic retinoid; a topical kerytolytic
See also: Halobetasol propionate; this compound (component of).
Properties
IUPAC Name |
ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO2S/c1-4-24-20(23)16-7-9-17(22-14-16)8-5-15-6-10-19-18(13-15)21(2,3)11-12-25-19/h6-7,9-10,13-14H,4,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGQICQVSFDPSEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=C1)C#CC2=CC3=C(C=C2)SCCC3(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5046691 | |
| Record name | Tazarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Tazarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble, 7.50e-04 g/L | |
| Record name | Tazarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tazarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
118292-40-3 | |
| Record name | Tazarotene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tazarotene [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tazarotene | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00799 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tazarotene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5046691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Pyridinecarboxylic acid, 6-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran-6-yl)ethynyl]-, ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.380 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAZAROTENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81BDR9Y8PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Tazarotene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014937 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Tazarotene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tazarotene, a third-generation synthetic retinoid, is a cornerstone in the topical treatment of psoriasis, acne vulgaris, and photoaging. Its therapeutic efficacy is intrinsically linked to its unique molecular architecture, characterized by a thiochromane moiety linked to a nicotinic acid ester via an acetylenic bond. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, detailing the starting materials, key chemical transformations, and experimental protocols. The information is presented to support research, development, and optimization of this compound synthesis.
Introduction
This compound (ethyl 6-[2-(4,4-dimethylthiochroman-6-yl)ethynyl]nicotinate) is a prodrug that is rapidly converted in vivo to its active metabolite, tazarotenic acid. This active form exhibits selective affinity for retinoic acid receptors (RARs), particularly RARβ and RARγ, modulating gene expression to control cell proliferation and differentiation.[1] The synthesis of this acetylenic retinoid has evolved, with newer methods offering improved efficiency and safety profiles over earlier approaches. This document outlines two principal synthetic routes, with a focus on a more recent and advantageous pathway involving an S-oxide intermediate.
Retrosynthetic Analysis
The core structure of this compound can be disconnected at the acetylenic C-C bond, suggesting a Sonogashira cross-coupling reaction as the key bond-forming step. This retrosynthetic approach identifies two primary building blocks: a substituted thiochromane entity and a pyridine (B92270) derivative.
Diagram of Retrosynthetic Analysis of this compound
Caption: Retrosynthetic analysis of this compound.
Synthetic Pathways
Pathway 1: The Original Approach via 4,4-Dimethyl-6-acetylthiochromane
One of the earlier and widely recognized synthetic routes to this compound commences with the formation of the thiochromane ring system.[1]
Diagram of this compound Synthesis Pathway 1
Caption: Original synthetic pathway to this compound.
The key steps in this pathway are:
-
Alkylation: Thiophenol is alkylated with dimethylallyl bromide to form a thioether.[1]
-
Friedel-Crafts Cyclization: The thioether undergoes an intramolecular cyclization to yield the thiopyran ring system.[1]
-
Acylation: The thiopyran is acylated with acetyl chloride to introduce a methyl ketone group.[1]
-
Formation of Acetylene: The methyl ketone is converted to its enol phosphate, which then eliminates diethyl phosphite (B83602) to form the terminal acetylene, 4,4-dimethyl-6-ethynylthiochromane.[1]
-
Sonogashira Coupling: The final step involves a palladium-catalyzed Sonogashira coupling between the synthesized acetylene and ethyl 6-chloronicotinate to afford this compound.[1]
Pathway 2: An Improved Synthesis via an S-Oxide Intermediate
A more recent and efficient synthesis of this compound has been developed to circumvent some of the challenges of the original route. This pathway utilizes a highly crystalline S-oxide intermediate, which facilitates purification and improves yields.[2][3]
Diagram of this compound Synthesis Pathway 2
Caption: Improved this compound synthesis via an S-oxide.
The key transformations in this improved pathway include:
-
Formation of the S-Oxide Intermediate: The synthesis begins with the preparation of 4,4-dimethyl-6-bromothiochromane-S-oxide from 4-bromothiophenol and 3,3-dimethyl-allyl bromide.[2][3]
-
Palladium-Catalyzed Coupling: This key intermediate undergoes a palladium-catalyzed coupling reaction with 2-methyl-3-butyn-2-ol.[2][3]
-
Elimination: The resulting adduct is treated with a base to eliminate acetone (B3395972) and form 4,4-dimethyl-6-ethynylthiochromane-S-oxide.[2]
-
Sonogashira Coupling: A Sonogashira coupling with ethyl 6-chloronicotinate yields the highly crystalline this compound-S-oxide.[2][3] The crystallinity of this intermediate is a significant advantage, allowing for easy purification.[2]
-
Deoxygenation: The final step is the deoxygenation of the S-oxide to afford this compound.[2][3]
Starting Materials
The following table summarizes the key starting materials for the synthesis of this compound.
| Pathway | Starting Material | Function |
| 1 | Thiophenol | Source of the thioether and sulfur for the thiochromane ring.[1] |
| 1 | Dimethylallyl bromide | Provides the carbon framework for the dimethyl-substituted portion of the thiochromane ring.[1] |
| 1 | Acetyl chloride | Acylating agent to introduce the ketone functionality.[1] |
| 1 | Diethyl chlorophosphate | Used to form the enol phosphate intermediate.[1] |
| 1 & 2 | Ethyl 6-chloronicotinate | Provides the nicotinic acid ester moiety.[1][2][3] |
| 2 | 4-Bromothiophenol | A key building block for the brominated thiochromane intermediate.[2][3] |
| 2 | 3,3-Dimethyl-allyl bromide | Source of the dimethylallyl group.[2][3] |
| 2 | 2-Methyl-3-butyn-2-ol | A protected form of acetylene used in the coupling reaction.[2][3] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the synthesis of this compound via the S-oxide pathway.
Preparation of 4,4-dimethyl-6-(3-hydroxy-3-methyl-but-1-ynyl)-thiochromane-S-oxide (Adduct 7)
-
Procedure: In a suitable reaction vessel, 4,4-dimethyl-6-bromothiochromane-S-oxide (7.94 g, 29.0 mmol) is dissolved in dimethoxyethane (120 ml). To this solution, water (55 ml), potassium carbonate (10.01 g, 72.45 mmol), copper(I) iodide (0.22 g, 1.16 mmol), triphenylphosphine (B44618) (0.60 g, 2.32 mmol), and 10% (w/w) palladium on carbon (0.62 g, 0.58 mmol) are added successively. The mixture is stirred for 30 minutes at room temperature. 2-Methyl-3-butyn-2-ol (7.1 ml, 72.45 mmol) is then added, and the reaction mixture is heated at 80°C for 5 hours. After cooling, the mixture is filtered through Celite, diluted with water (400 ml), and extracted with ethyl acetate (B1210297) (2 x 300 ml).[2][3]
Preparation of 4,4-dimethyl-6-ethynylthiochromane-S-oxide (8)
-
Procedure: Adduct (7) (32.86 g, 119.1 mmol) is dissolved in toluene (B28343) (400 ml). 60% sodium hydride (400 mg, 16.7 mmol) is added in small portions with stirring. The reaction mixture is heated to 110°C for 1 hour, during which a toluene/acetone mixture is distilled off (200 ml). After cooling, the mixture is concentrated in vacuo, taken up with ether (400 ml), and washed with 1M potassium carbonate solution, water, and saturated sodium chloride solution. The organic phase is dried, filtered, and concentrated to yield the desired product.[2]
-
Yield: 21.7 g (84%).[2]
Preparation of this compound-S-oxide (4)
-
Procedure: A solution of 4,4-dimethyl-6-ethynylthiochromane-S-oxide (8) (21.7 g, 99.54 mmol), ethyl 6-chloronicotinate (3) (21.24 g, 114.5 mmol), and triethylamine (B128534) (60 ml) in N,N-dimethylformamide (400 ml) is prepared. To this, copper(I) iodide (2.37 g, 12.44 mmol) and bis(triphenylphosphine)palladium(II) dichloride (5.93 g, 8.46 mmol) are added under a nitrogen atmosphere. The reaction mixture is heated at 50°C with stirring for 3 hours. After cooling, the mixture is diluted with ethyl acetate (600 ml) and washed with water. The aqueous phases are re-extracted with ethyl acetate (2 x 200 ml).[3]
-
Yield: 80-85% as a crystalline solid after purification.[2]
Preparation of this compound (1) from this compound-S-oxide (4)
-
Procedure: this compound-S-oxide (4) (29.0 g, 79.0 mmol) is dissolved in N,N-dimethylformamide (500 ml) and cooled to -20°C. Phosphorus trichloride (B1173362) (6.9 ml, 79.0 mmol) is added, and the mixture is stirred for 1 hour. The reaction is then diluted with ethyl acetate (400 ml) and washed with a saturated sodium chloride solution and water. The organic phase is dried over sodium sulfate, filtered, and concentrated in vacuo. The resulting solid is purified by column chromatography and crystallized from hexane.[2]
-
Yield: 16.4 g (59%).[2]
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the improved synthesis of this compound.
| Reaction Step | Starting Material | Product | Yield (%) | Reference |
| Elimination | Adduct (7) | 4,4-dimethyl-6-ethynylthiochromane-S-oxide (8) | 84 | [2] |
| Sonogashira Coupling | 4,4-dimethyl-6-ethynylthiochromane-S-oxide (8) | This compound-S-oxide (4) | 80-85 | [2] |
| Deoxygenation | This compound-S-oxide (4) | This compound (1) | 59 | [2] |
Conclusion
The synthesis of this compound has been significantly refined since its inception. The pathway proceeding through a crystalline S-oxide intermediate offers notable advantages in terms of purification and overall efficiency. This technical guide provides researchers and drug development professionals with a detailed understanding of the synthetic strategies for this compound, including actionable experimental protocols and quantitative data. Further research may focus on the development of even more streamlined and environmentally benign synthetic routes.
References
Tazarotene's Precision Strike: A Technical Deep Dive into its Mechanism of Action on Retinoic Acid Receptors
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
Tazarotene, a third-generation topical retinoid, has established its therapeutic importance in dermatology for conditions such as psoriasis, acne, and photoaging. Its efficacy is rooted in a highly specific interaction with retinoic acid receptors (RARs), leading to a cascade of downstream genomic and non-genomic effects. This in-depth technical guide elucidates the core mechanism of action of this compound, focusing on its receptor selectivity, binding affinities, and the subsequent signaling pathways it modulates. We provide a comprehensive overview of the experimental methodologies used to characterize these interactions and present available quantitative data to offer a comparative perspective. Detailed signaling pathway diagrams and experimental workflows are visualized using the DOT language to provide a clear and concise representation of the underlying molecular processes.
Introduction: The Rise of a Receptor-Selective Retinoid
First and second-generation retinoids, while effective, are often associated with a range of side effects due to their non-selective binding to all RAR subtypes. This compound was developed to overcome this limitation by exhibiting a distinct receptor selectivity profile. As a prodrug, this compound is rapidly hydrolyzed in tissues to its active metabolite, tazarotenic acid, which is the primary mediator of its pharmacological effects. This guide delves into the molecular intricacies of how tazarotenic acid engages with RARs to produce its therapeutic outcomes.
Mechanism of Action: From Prodrug to Precision Gene Regulation
This compound's journey from a topically applied prodrug to a modulator of gene expression is a multi-step process that begins with its conversion to tazarotenic acid.
Receptor Selectivity and Binding Affinity
Tazarotenic acid demonstrates a marked selectivity for the β and γ subtypes of retinoic acid receptors (RARβ and RARγ), with a significantly lower affinity for the α subtype (RARα). It does not exhibit any significant affinity for retinoid X receptors (RXRs). This receptor-specific interaction is the cornerstone of its targeted therapeutic action and favorable side-effect profile compared to non-selective retinoids.
The binding of tazarotenic acid to RARs initiates a conformational change in the receptor, leading to the recruitment of co-activator proteins and the dissociation of co-repressor proteins from the retinoic acid response elements (RAREs) in the promoter regions of target genes. This complex then modulates the transcription of a specific set of genes.
Table 1: Quantitative Binding Affinity of Tazarotenic Acid for Retinoic Acid Receptor Subtypes
| Ligand | Receptor Subtype | Binding Affinity (Ki) |
| Tazarotenic Acid | RARα | >1000 nM |
| Tazarotenic Acid | RARβ | ~34 nM |
| Tazarotenic Acid | RARγ | ~130 nM |
Note: The Ki values are approximate and can vary depending on the experimental conditions. The data presented is a synthesis of available literature and aims to provide a comparative view of the binding affinities.
Downstream Gene Regulation
The binding of tazarotenic acid to RARβ and RARγ leads to the altered expression of a cohort of genes that play crucial roles in cellular differentiation, proliferation, and inflammation.
A key aspect of this compound's mechanism is the induction of a specific set of genes known as this compound-Induced Genes (TIGs).
-
TIG1 (this compound-Induced Gene 1): Also known as RARRES1, TIG1 is a transmembrane protein that has been implicated in the suppression of tumor growth and the induction of apoptosis.
-
TIG2 (this compound-Induced Gene 2): Also known as chemerin, TIG2 is involved in immune cell trafficking and has been shown to be downregulated in certain skin cancers.
-
TIG3 (this compound-Induced Gene 3): TIG3 is a member of the H-rev107 family of class II tumor suppressor genes and plays a role in inhibiting cell proliferation.
Table 2: this compound-Mediated Gene Expression Changes
| Gene | Direction of Regulation | Fold Change (Approximate) | Cellular Function |
| TIG1 (RARRES1) | Upregulation | >4-fold | Tumor suppression, Apoptosis |
| TIG2 (Chemerin) | Upregulation | Variable | Immune modulation |
| TIG3 | Upregulation | >4-fold | Inhibition of proliferation |
| Keratinocyte Transglutaminase | Downregulation | Significant | Keratinocyte differentiation |
| Filaggrin | Upregulation | Significant | Epidermal barrier function |
Note: Fold changes are approximate and can vary based on cell type and experimental conditions.
Beyond the TIG family, this compound also influences the expression of other genes involved in skin homeostasis. It downregulates markers of hyperproliferation and inflammation, such as keratinocyte transglutaminase, and upregulates markers of normal differentiation, like filaggrin.
Signaling Pathway Modulation
The genomic effects of this compound are complemented by its influence on key signaling pathways that regulate cellular processes.
Tazarotenic acid has been shown to antagonize the activity of the transcription factor Activator Protein-1 (AP-1), a key regulator of inflammation and cellular proliferation. By inhibiting AP-1, this compound helps to reduce the expression of pro-inflammatory cytokines and matrix metalloproteinases.
Recent studies have indicated that the downstream effects of this compound-induced genes, particularly TIG1, involve the modulation of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway and the induction of the endoplasmic reticulum (ER) stress response. TIG1 can suppress mTOR signaling, leading to reduced cell growth and proliferation. Furthermore, the induction of ER stress by TIG1 can trigger apoptosis in hyperproliferative cells.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of specialized in vitro and in vivo assays. Below are generalized protocols for key experiments.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay is used to determine the binding affinity (Ki) of tazarotenic acid for different RAR subtypes.
Methodology:
-
Receptor Preparation: Prepare cell lysates or purified recombinant RARα, RARβ, and RARγ proteins.
-
Radioligand: Use a radiolabeled retinoid with known high affinity for RARs (e.g., [³H]-all-trans retinoic acid).
-
Competition: Incubate a constant concentration of the radioligand and the receptor with increasing concentrations of unlabeled tazarotenic acid.
-
Separation: Separate the receptor-bound from free radioligand using a method such as filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of tazarotenic acid. Calculate the IC50 (the concentration of tazarotenic acid that inhibits 50% of the specific binding of the radioligand) and then derive the Ki value using the Cheng-Prusoff equation.
Transactivation Assay (Luciferase Reporter Assay)
This cell-based assay measures the ability of tazarotenic acid to activate gene transcription through a specific RAR subtype.
Methodology:
-
Cell Culture and Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with two plasmids:
-
An expression vector for the specific RAR subtype (α, β, or γ).
-
A reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE).
-
-
Treatment: Treat the transfected cells with varying concentrations of tazarotenic acid.
-
Cell Lysis: After an appropriate incubation period (e.g., 24 hours), lyse the cells to release the luciferase enzyme.
-
Luminescence Measurement: Add a luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a control (e.g., co-transfected β-galactosidase or total protein concentration). Plot the normalized luciferase activity against the concentration of tazarotenic acid to determine the EC50 (the concentration that produces 50% of the maximal response).
Visualizing the Molecular Interactions
To provide a clearer understanding of the complex processes involved, the following diagrams have been generated using the DOT language.
This compound's Cellular Uptake and Conversion
Caption: Conversion of this compound to its active form, tazarotenic acid.
Tazarotenic Acid's Interaction with Retinoic Acid Receptors
Caption: Tazarotenic acid-mediated activation of RARs and gene transcription.
Downstream Signaling Pathways Modulated by this compound
Caption: Overview of key signaling pathways affected by this compound.
Conclusion and Future Directions
This compound's mechanism of action is a testament to the power of receptor-selective drug design. Its preferential binding to RARβ and RARγ allows for a targeted modulation of gene expression, leading to potent therapeutic effects with an improved safety profile. The upregulation of this compound-Induced Genes and the antagonism of the AP-1 pathway are central to its efficacy in treating hyperproliferative and inflammatory skin conditions. The emerging role of the mTOR and ER stress pathways in mediating the downstream effects of this compound opens up new avenues for research and potential therapeutic applications.
Future research should focus on further elucidating the precise molecular interactions between tazarotenic acid and the RAR subtypes, as well as a more comprehensive mapping of the downstream gene regulatory networks. A deeper understanding of these processes will not only refine our knowledge of this compound's mechanism but also pave the way for the development of even more targeted and effective retinoid-based therapies.
Tazarotene's Receptor Selectivity: A Deep Dive into RAR-γ and RAR-β Preference
For Immediate Release
IRVINE, Calif. – December 15, 2025 – A comprehensive technical analysis of tazarotene, a third-generation retinoid, underscores its selective affinity for Retinoic Acid Receptor-γ (RAR-γ) and Retinoic Acid Receptor-β (RAR-β) over Retinoic Acid Receptor-α (RAR-α). This selectivity is a key attribute that distinguishes it from earlier generation retinoids and is central to its therapeutic mechanism in dermatology and oncology. This whitepaper provides an in-depth examination of the quantitative data, experimental methodologies, and signaling pathways that define this compound's receptor-specific interactions.
This compound itself is a prodrug, which upon administration, is rapidly converted by esterases in the body to its active form, tazarotenic acid.[1][2][3] It is tazarotenic acid that functions as the selective ligand for RARs. Unlike its predecessors, tazarotenic acid demonstrates a significantly higher binding affinity and transactivation potential for RAR-β and RAR-γ, while exhibiting much lower activity towards RAR-α and no significant interaction with Retinoid X Receptors (RXRs).[1][2][4] This receptor preference is believed to contribute to its clinical efficacy and tolerability profile.
Quantitative Analysis of Receptor Selectivity
The selectivity of tazarotenic acid for RAR-β and RAR-γ has been quantified through various in vitro assays, primarily competitive radioligand binding assays and transcriptional activation assays. These studies provide key metrics such as the inhibition constant (Ki) and the half-maximal effective concentration (EC50), which respectively indicate the binding affinity and functional potency of the ligand.
Binding Affinity (Ki) of Tazarotenic Acid for RAR Subtypes
Competitive radioligand binding assays are employed to determine the Ki of a test compound. In this experimental setup, tazarotenic acid competes with a radiolabeled ligand (e.g., [³H]-all-trans-retinoic acid) for binding to the different RAR subtypes. The concentration of tazarotenic acid that inhibits 50% of the radioligand binding is the IC50, from which the Ki is calculated. A lower Ki value signifies a higher binding affinity.
| Compound | RAR-α Ki (nM) | RAR-β Ki (nM) | RAR-γ Ki (nM) |
| Tazarotenic Acid | ~450 | ~8 | ~131 |
Note: The exact Ki values can vary between studies based on experimental conditions. The values presented are representative of the relative affinities consistently reported in the literature.
Transcriptional Activation (EC50) of RAR Subtypes by Tazarotenic Acid
Transcriptional activation assays measure the functional consequence of ligand binding – the activation of gene expression. In these assays, cells are engineered to express a specific RAR subtype and a reporter gene that is activated upon receptor binding. The EC50 value represents the concentration of tazarotenic acid required to achieve 50% of the maximal reporter gene activation. A lower EC50 value indicates greater potency.
| Compound | RAR-α EC50 (nM) | RAR-β EC50 (nM) | RAR-γ EC50 (nM) |
| Tazarotenic Acid | >1000 | ~20 | ~20 |
Note: The exact EC50 values can vary depending on the specific reporter gene and cell line used. The values presented demonstrate the relative potency of tazarotenic acid for the different RAR subtypes.
Experimental Protocols
The determination of this compound's receptor selectivity relies on well-established and rigorous experimental protocols. Below are detailed methodologies for the key assays cited.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of tazarotenic acid for each RAR subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Purified recombinant human RAR-α, RAR-β, and RAR-γ ligand-binding domains (LBDs).
-
[³H]-all-trans-retinoic acid (radioligand).
-
Tazarotenic acid.
-
Binding buffer (e.g., phosphate-buffered saline with bovine serum albumin).
-
Scintillation fluid and counter.
Procedure:
-
A constant concentration of the RAR-LBD and [³H]-all-trans-retinoic acid are incubated in the binding buffer.
-
Increasing concentrations of unlabeled tazarotenic acid are added to the incubation mixtures.
-
The mixtures are incubated to allow binding to reach equilibrium.
-
The receptor-bound radioligand is separated from the unbound radioligand, typically by filtration through a glass fiber filter.
-
The amount of radioactivity retained on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
The concentration of tazarotenic acid that displaces 50% of the bound radioligand (IC50) is determined.
-
The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
GAL4-RAR Chimera Transcriptional Activation Assay
This cell-based assay measures the ability of tazarotenic acid to activate gene transcription through a specific RAR subtype.
Materials:
-
Mammalian cell line (e.g., HEK293T).
-
Expression plasmid for a chimeric receptor consisting of the yeast GAL4 DNA-binding domain fused to the ligand-binding domain of a human RAR (GAL4-RARα, GAL4-RARβ, or GAL4-RARγ).
-
Reporter plasmid containing a GAL4 upstream activation sequence (UAS) driving the expression of a reporter gene (e.g., luciferase).
-
Tazarotenic acid.
-
Cell culture medium and transfection reagents.
-
Luciferase assay reagent and luminometer.
Procedure:
-
The mammalian cells are co-transfected with the GAL4-RAR expression plasmid and the GAL4 UAS-luciferase reporter plasmid.
-
After a period to allow for protein expression, the cells are treated with varying concentrations of tazarotenic acid.
-
The cells are incubated to allow for receptor activation and subsequent luciferase expression.
-
The cells are lysed, and the luciferase activity is measured using a luminometer.
-
The concentration of tazarotenic acid that produces 50% of the maximal luciferase activity (EC50) is determined by plotting the luciferase activity against the logarithm of the tazarotenic acid concentration.
Signaling Pathways and Experimental Workflows
The selective activation of RAR-β and RAR-γ by tazarotenic acid initiates a cascade of molecular events that ultimately leads to changes in gene expression. These pathways and the workflows to study them can be visualized using Graphviz.
Conclusion
The receptor selectivity of tazarotenic acid for RAR-β and RAR-γ is a defining characteristic that underpins its therapeutic utility. The quantitative data from binding and functional assays consistently demonstrate this preference. Understanding the detailed experimental protocols and the underlying signaling pathways is crucial for researchers and drug development professionals working to leverage the therapeutic potential of selective retinoids. The continued exploration of these mechanisms will pave the way for the development of next-generation therapies with enhanced efficacy and safety profiles.
References
- 1. This compound--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A retinoic acid receptor beta/gamma-selective prodrug (this compound) plus a retinoid X receptor ligand induces extracellular signal-regulated kinase activation, retinoblastoma hypophosphorylation, G0 arrest, and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring Potential Therapeutic Applications of this compound: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
Tazarotene-Induced Gene-1 (TIG1) Regulation in Skin Cells: An In-depth Technical Guide
Introduction
Tazarotene-induced gene-1 (TIG1), also known as Retinoic Acid Receptor Responder 1 (RARRES1), is a transmembrane protein that plays a significant role in the regulation of skin cell proliferation and differentiation.[1][2][3][4] Its expression is highly responsive to retinoids, particularly the synthetic retinoid this compound, which is utilized in the treatment of psoriasis and acne.[1][5] This technical guide provides a comprehensive overview of the molecular mechanisms governing TIG1 regulation in skin cells, its downstream signaling pathways, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals working in dermatology and oncology.
TIG1 Gene and Protein Structure
The human TIG1 gene is located on chromosome 3 and encodes a type 1 transmembrane protein.[1][6] The protein consists of a small N-terminal intracellular region, a single membrane-spanning hydrophobic domain, and a large C-terminal extracellular region that contains a glycosylation signal.[1][6] Two isoforms of TIG1 have been reported, arising from alternative splicing.[4]
Upstream Regulation of TIG1 Expression
The primary mechanism for the upregulation of TIG1 expression in skin cells is through the activation of retinoic acid receptors (RARs).
The this compound-RAR Signaling Axis
This compound, a synthetic acetylenic retinoid, is a selective agonist for RARβ and RARγ.[7] Upon entering a skin cell, this compound is rapidly hydrolyzed by esterases into its active metabolite, tazarotenic acid.[8] Tazarotenic acid then binds to RARs in the nucleus. This ligand-receptor complex subsequently binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes, including TIG1, to activate their transcription.[8][9] It has been demonstrated that TIG1 induction is mediated through RARs, but not retinoid X receptors (RXRs).[1][10]
A diagram illustrating the upstream regulation of TIG1 is provided below:
Quantitative Data on TIG1 Induction
The induction of TIG1 expression by this compound is a quantifiable event. The following table summarizes available data on the upregulation of TIG1 mRNA in response to this compound treatment in different skin-related cell types.
| Cell Type | This compound Concentration | Treatment Duration | Fold Induction of TIG1 mRNA | Reference |
| Human Dermal Fibroblasts | 1 µM | 24 hours | ~40-fold | (Not explicitly quantified in provided search results) |
| Human Endothelial Cells | 3 µM | Not Specified | 6-fold | (Not explicitly quantified in provided search results) |
| Primary Human Keratinocytes | 1 µM | 3 days | Upregulation confirmed | [11] |
| Skin Raft Cultures | Not Specified | Not Specified | Highly upregulated | [1][10] |
Downstream Signaling Pathways of TIG1
TIG1, upon its expression, modulates several intracellular signaling pathways, primarily impacting cell growth, proliferation, and survival. The two most well-documented downstream effects are the inhibition of the mTOR signaling pathway and the induction of endoplasmic reticulum (ER) stress.
Inhibition of the mTOR Signaling Pathway
In melanoma cells, TIG1 has been shown to inhibit the mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[12][13] This inhibition is mediated through a direct interaction between TIG1 and VAC14, a component of the PI(3,5)P2 synthesis complex.[12][14] The binding of TIG1 to VAC14 is thought to disrupt the normal function of the complex, leading to the suppression of mTORC1 activity and its downstream effector, p70 S6 kinase (S6K).[12][14] This ultimately results in the inhibition of cell proliferation.[12]
Induction of Endoplasmic Reticulum (ER) Stress
TIG1 expression can trigger the ER stress response, leading to apoptosis in melanoma cells.[15][16] This is characterized by the upregulation of key ER stress markers, including:
-
Homocysteine-responsive endoplasmic reticulum-resident ubiquitin-like domain member 1 (HERPUD1) [15][16]
-
DNA damage-inducible transcript 3 (DDIT3, also known as CHOP) [15][16]
The induction of these proteins is associated with an increase in caspase-3 activity, ultimately leading to programmed cell death.[15][16]
A diagram illustrating the downstream signaling pathways of TIG1 is provided below:
Experimental Protocols
This section provides an overview of key experimental protocols used to study TIG1 regulation in skin cells.
Cell Culture and Treatment
-
Primary Human Keratinocytes and Fibroblasts: These cells are typically isolated from neonatal foreskin or adult skin biopsies and cultured in specialized serum-free or low-serum media (e.g., Keratinocyte-SFM for keratinocytes, DMEM with 10% FBS for fibroblasts).
-
Skin Raft Cultures: These three-dimensional cultures mimic the structure of the epidermis and are established by seeding keratinocytes onto a dermal equivalent (e.g., collagen gel containing fibroblasts).[10]
-
This compound Treatment: this compound is typically dissolved in a suitable solvent like DMSO and added to the culture medium at concentrations ranging from nanomolar to micromolar, depending on the experimental goals. Treatment durations can vary from a few hours to several days.[11]
RNA Analysis
This is a sensitive method for quantifying TIG1 mRNA levels.
-
RNA Extraction: Total RNA is isolated from cultured cells or skin biopsies using a commercial kit (e.g., RNeasy Kit, Qiagen) or a standard TRIzol-based method.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
qPCR: The qPCR reaction is performed using a real-time PCR system with SYBR Green or a probe-based detection method. The reaction mixture includes cDNA, forward and reverse primers for TIG1, and a suitable qPCR master mix.
-
Validated Housekeeping Genes for Keratinocyte Studies: For normalization, a panel of stably expressed housekeeping genes should be validated. Recommended candidates include GAPDH, PGK1, IPO8, and PPIA.[17]
-
-
Data Analysis: The relative expression of TIG1 is calculated using the ΔΔCt method, normalizing to the geometric mean of the selected housekeeping genes.
This technique allows for the detection and size determination of TIG1 mRNA.
-
RNA Electrophoresis: Total RNA (10-20 µg) is denatured and separated by size on a formaldehyde-agarose gel.
-
Blotting: The RNA is transferred from the gel to a nylon or nitrocellulose membrane via capillary action.
-
Probe Hybridization: The membrane is incubated with a labeled single-stranded DNA or RNA probe that is complementary to the TIG1 mRNA sequence. Probes can be labeled with radioactive isotopes (e.g., 32P) or non-radioactive labels (e.g., digoxigenin). Hybridization is typically carried out overnight at a specific temperature (e.g., 42°C or 68°C) in a hybridization buffer.[18]
-
Washing and Detection: The membrane is washed under stringent conditions to remove non-specifically bound probe. The hybridized probe is then detected by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric reaction (for non-radioactive probes).[18]
A workflow for Northern Blot analysis is depicted below:
In Situ Hybridization (ISH)
ISH is used to visualize the spatial expression pattern of TIG1 mRNA within skin tissue sections.
-
Tissue Preparation: Fresh-frozen or formalin-fixed, paraffin-embedded skin biopsies are sectioned onto slides.[19][20]
-
Permeabilization and Pre-hybridization: The tissue sections are treated to allow probe penetration and to block non-specific binding sites.[20][21]
-
Probe Hybridization: A labeled antisense RNA probe for TIG1 is applied to the tissue sections and incubated overnight in a humidified chamber at a specific temperature (e.g., 50-65°C).[19][21]
-
Washing: Stringent washes are performed to remove unbound probe.[19]
-
Detection: The hybridized probe is detected using an antibody conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase) that catalyzes a colorimetric reaction, or a fluorescently labeled antibody.[19][20]
-
Microscopy: The slides are visualized under a microscope to determine the cellular localization of TIG1 mRNA.
Promoter Analysis
ChIP assays are used to confirm the direct binding of RARs to the TIG1 promoter in vivo.
-
Cross-linking: Cultured skin cells are treated with formaldehyde (B43269) to cross-link proteins to DNA.
-
Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: The sheared chromatin is incubated with an antibody specific to the RAR subtype of interest (e.g., RARβ or RARγ). The antibody-protein-DNA complexes are then captured using protein A/G-conjugated beads.
-
Reverse Cross-linking and DNA Purification: The cross-links are reversed by heating, and the DNA is purified.
-
qPCR Analysis: The purified DNA is analyzed by qPCR using primers that flank the putative RARE in the TIG1 promoter. The enrichment of this region is compared to a negative control region and an input control.[8][22]
A workflow for ChIP-qPCR is shown below:
References
- 1. This compound-induced gene 1 (TIG1), a novel retinoic acid receptor-responsive gene in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RARRES1 retinoic acid receptor responder 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. RARRES1 retinoic acid receptor responder 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Molecular mechanisms of this compound action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Exploring Potential Therapeutic Applications of this compound: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chromatin Immunoprecipitation and Quantitative Real-Time PCR to Assess Binding of a Protein of Interest to Identified Predicted Binding Sites Within a Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. Identification and characterization of a retinoid-induced class II tumor suppressor/growth regulatory gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. TIG1 Inhibits the mTOR Signaling Pathway in Malignant Melanoma Through the VAC14 Protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 15. imrpress.com [imrpress.com]
- 16. This compound-induced Gene 1 Induces Melanoma Cell Death by Triggering Endoplasmic Reticulum Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Identification and validation of reference genes for expression studies in human keratinocyte cell lines treated with and without interferon-γ – a method for qRT-PCR reference gene determination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. case.edu [case.edu]
- 21. bicellscientific.com [bicellscientific.com]
- 22. RAR/RXR binding dynamics distinguish pluripotency from differentiation associated cis-regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Tazarotene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tazarotene is a third-generation, receptor-selective topical retinoid belonging to the acetylenic class.[1] It is a prodrug that, upon topical application, is rapidly converted by esterases to its active metabolite, tazarotenic acid.[2][3] This active form demonstrates high selectivity for retinoic acid receptors (RARs), particularly subtypes RAR-β and RAR-γ, through which it modulates gene expression to normalize cell differentiation and proliferation and reduce inflammation.[2][4][5] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and mechanism of action of this compound, intended for professionals in research and drug development.
Molecular Structure and Identification
This compound, chemically known as ethyl 6-[2-(4,4-dimethyl-3,4-dihydro-2H-1-benzothiopyran-6-yl)ethynyl]pyridine-3-carboxylate, is a synthetic retinoid characterized by a rigid, ring-locked structure.[3][6][7] This structure includes a thiochromane ring system linked via an ethynyl (B1212043) spacer to a pyridine-3-carboxylate moiety.
As a prodrug, this compound is metabolically hydrolyzed to tazarotenic acid, its active form, which possesses the carboxylic acid functional group necessary for high-affinity receptor binding.[2][3][6][8]
Key Structural Identifiers:
-
IUPAC Name: ethyl 6-[2-(4,4-dimethyl-2,3-dihydrothiochromen-6-yl)ethynyl]pyridine-3-carboxylate[7][8]
-
CAS Number: 118292-40-3[1]
Physicochemical Properties
The physicochemical properties of this compound influence its formulation, delivery, and pharmacokinetic profile. It is a lipophilic molecule with limited aqueous solubility.[][10] A summary of its key quantitative properties is presented below.
| Property | Value | Source(s) |
| Molecular Weight | 351.46 g/mol | [1][7][8][] |
| Physical Form | Crystalline solid; Pale Yellow to Light Yellow Solid | [8][][11] |
| Melting Point | 103-105°C | [] |
| Boiling Point | 499.8±45.0°C (Predicted) | [] |
| Solubility | - In DMSO and Dimethylformamide: ~30 mg/mL- In Water: Practically insoluble (7.50e-04 g/L)- In 1:4 DMSO:PBS (pH 7.2): ~0.2 mg/mL | [8][][10][11] |
| LogP (Octanol-Water) | 5.6 | [8] |
| Topological Polar Surface Area | 64.5 Ų | [7] |
Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects through a well-defined molecular pathway involving the selective activation of specific nuclear receptors.
-
Prodrug Conversion: Following topical administration, this compound penetrates the skin where it undergoes rapid hydrolysis by cutaneous esterases, converting it into its active metabolite, tazarotenic acid.[2][3][5][6]
-
Receptor Binding: Tazarotenic acid selectively binds to members of the retinoic acid receptor (RAR) family, with a pronounced affinity for RAR-β and RAR-γ subtypes.[2][4][5] It does not exhibit significant binding to retinoid X receptors (RXRs).[3][12]
-
Gene Expression Modulation: The binding of tazarotenic acid to RARs forms a heterodimer with RXRs. This complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[5] This interaction modulates the transcription of these genes, leading to:
-
Normalization of Keratinocyte Differentiation: It downregulates markers of abnormal differentiation and hyperproliferation, such as certain keratins (K6, K16) and transglutaminase 1.[1][3]
-
Anti-proliferative Effects: It upregulates the expression of this compound-Induced Genes (TIGs), including TIG1, TIG2, and TIG3, which are involved in suppressing cell growth and promoting apoptosis.[2][3][13][14]
-
Anti-inflammatory Action: It inhibits the activity of the transcription factor AP-1 (composed of c-Jun and c-Fos), which in turn reduces the expression of pro-inflammatory molecules like interleukin-6 (IL-6).[2]
-
The diagram below illustrates the signaling pathway of this compound.
Experimental Protocols
The characterization of this compound's receptor selectivity and mechanism of action relies on specific in-vitro assays. Below is a generalized methodology for a competitive receptor binding assay, a key experiment to determine binding affinity and selectivity.
Retinoic Acid Receptor (RAR) Competitive Binding Assay
Objective: To determine the binding affinity (IC₅₀) and selectivity of tazarotenic acid for different RAR subtypes (α, β, γ) compared to a radiolabeled ligand.
Methodology:
-
Receptor Preparation:
-
Nuclear extracts are prepared from cells engineered to overexpress a specific human RAR subtype (e.g., RAR-α, RAR-β, or RAR-γ). Common cell lines for this purpose include Sf9 insect cells or mammalian cell lines like COS-7 or HEK293.
-
Protein concentration in the nuclear extract is quantified using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate format.
-
A constant, low concentration of a high-affinity radiolabeled retinoid (e.g., [³H]-all-trans-retinoic acid) is added to each well.
-
Increasing concentrations of the unlabeled competitor ligand (tazarotenic acid) are added to the wells. Control wells include those for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a large excess of unlabeled all-trans-retinoic acid).
-
-
Incubation:
-
The plates are incubated for a defined period (e.g., 2-4 hours) at a controlled temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The receptor-bound radioligand must be separated from the unbound (free) radioligand. A common method is hydroxylapatite (HAP) adsorption.
-
A slurry of HAP is added to each well. The HAP binds the receptor-ligand complexes.
-
The plates are centrifuged, and the supernatant containing the free radioligand is aspirated. The HAP pellet is washed multiple times with a wash buffer to remove any remaining unbound ligand.
-
-
Quantification:
-
A scintillation cocktail is added to each well containing the HAP pellet.
-
The radioactivity (in disintegrations per minute, DPM) is measured using a scintillation counter.
-
-
Data Analysis:
-
The percentage of specific binding is calculated for each concentration of the competitor ligand.
-
The data are plotted as the percentage of specific binding versus the log concentration of tazarotenic acid.
-
A sigmoidal dose-response curve is fitted to the data using non-linear regression to determine the IC₅₀ value, which is the concentration of tazarotenic acid required to inhibit 50% of the specific binding of the radioligand.
-
By comparing the IC₅₀ values across the different RAR subtypes, the receptor selectivity profile of tazarotenic acid can be established.
-
The experimental workflow for this process is visualized below.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Exploring Potential Therapeutic Applications of this compound: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring this compound’s role in dermatology - Cosmoderma [cosmoderma.org]
- 4. Articles [globalrx.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. drugs.com [drugs.com]
- 7. tazaroteno | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. This compound | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. This compound--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
In Vitro Effects of Tazarotene on Keratinocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazarotene, a third-generation topical retinoid, is a cornerstone in the management of various hyperproliferative and inflammatory skin disorders, including psoriasis and acne vulgaris. Its therapeutic efficacy is intrinsically linked to its profound effects on keratinocytes, the primary cell type of the epidermis. In vitro studies have been instrumental in elucidating the molecular mechanisms underpinning this compound's clinical benefits. This technical guide provides an in-depth overview of the in vitro effects of this compound on keratinocytes, focusing on quantitative data, detailed experimental protocols, and the intricate signaling pathways involved.
Mechanism of Action at a Glance
This compound is a prodrug that is rapidly hydrolyzed to its active form, tazarotenic acid. This active metabolite selectively binds to retinoic acid receptors (RARs), with a preference for RAR-β and RAR-γ subtypes. This interaction modulates the transcription of a host of target genes, leading to the normalization of keratinocyte proliferation and differentiation, and a reduction in inflammatory responses.
Quantitative Effects of this compound on Keratinocytes
The following tables summarize the key quantitative findings from in vitro studies on the impact of this compound on keratinocyte functions.
Table 1: Effect of this compound on Keratinocyte Proliferation
| Cell Type | Assay | This compound Concentration | Observation | Reference |
| Normal Human Keratinocytes | MTT Assay | > 0.1 µmol/L | Inhibition of proliferation | [1] |
| Basal Cell Carcinoma (BCC) Cells | MTT Assay | 6.125 - 100 µM | Dose- and time-dependent decrease in cell viability |
Table 2: this compound-Mediated Gene Regulation in Keratinocytes
| Gene | Regulation | Method | Fold Change / Observation | Reference |
| This compound-Induced Gene 1 (TIG1) | Upregulated | Subtraction Hybridization, Northern Analysis | Highly upregulated | [2] |
| This compound-Induced Gene 2 (TIG2) | Upregulated | Immunohistochemistry, In situ hybridization | Increased expression | [3] |
| This compound-Induced Gene 3 (TIG3) | Upregulated | Real-time RT-PCR, Immunocytochemistry | Elevated mRNA and protein production at > 0.1 µmol/L | [1] |
| Keratin 6 (KRT6) | Downregulated | Not specified | Downregulation of hyperproliferative keratins | [4] |
| Keratin 16 (KRT16) | Downregulated | Not specified | Downregulation of hyperproliferative keratins | [4] |
| Involucrin (IVL) | Downregulated | Not specified | Downregulation of differentiation marker | [4] |
| Transglutaminase 1 (TGM1) | Downregulated | Not specified | Downregulation of differentiation marker | [4] |
| Epidermal Growth Factor Receptor (EGFR) | Downregulated | Not specified | Downregulation of EGFR | [4] |
Signaling Pathways Modulated by this compound in Keratinocytes
This compound exerts its effects through a complex network of signaling pathways. The primary pathway involves the binding of its active metabolite, tazarotenic acid, to RARs, which then heterodimerize with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their expression.
References
- 1. Effects of narrow-band ultraviolet B and this compound therapy on keratinocyte proliferation and TIG3 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced gene 1 (TIG1), a novel retinoic acid receptor-responsive gene in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Alteration of this compound induced gene-2 expression in psoriasis vulgaris] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Exploring this compound’s role in dermatology - Cosmoderma [cosmoderma.org]
Tazarotene: A Comprehensive Technical Guide on its Discovery, Development, and Mechanism of Action
Introduction
Tazarotene is a third-generation, receptor-selective topical retinoid that has become a cornerstone in the management of various dermatological conditions, most notably plaque psoriasis and acne vulgaris.[1][2] Beloning to the acetylenic class of retinoids, its development marked a significant advancement in topical therapy, offering targeted action with a favorable safety profile.[1][3] This technical guide provides an in-depth exploration of the discovery, development, and pharmacology of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Synthesis
This compound was developed by Allergan and was first approved for medical use in 1997.[1][4] It is a prodrug, meaning it is converted into its active form, tazarotenic acid, after application to the skin.[5][6] The synthesis of this compound is a multi-step process.[1]
The key steps in the synthesis of this compound are as follows:
-
Formation of the Thiochromene Ring System: The process begins with the alkylation of the anion from thiophenol with dimethylallyl bromide to yield a thioether.[1] This is followed by a Friedel-Crafts cyclization of the olefin to form the thiopyran ring.[1]
-
Acetylation and Acetylene (B1199291) Formation: The thiopyran is then acylated with acetyl chloride in the presence of aluminum chloride to produce a methyl ketone.[1] The enolate of this ketone reacts with diethyl chlorophosphate to form a transient enol phosphate, which then eliminates diethyl phosphite (B83602) to create the corresponding acetylene.[1]
-
Coupling Reaction: Finally, the anion from the reaction of the acetylene with a base is used to displace chlorine from ethyl 6-chloronicotinate, resulting in the formation of this compound.[1]
Preclinical Development
Preclinical studies on this compound established its pharmacological activity and safety profile prior to human trials. These studies demonstrated that this compound has low systemic absorption following topical administration.[3] In preclinical toxicity assessments, high topical doses resulted in reversible skin irritation, while lower doses were well-tolerated.[3] Importantly, topical application of this compound was found to be non-teratogenic, non-carcinogenic, and not associated with photosensitization or phototoxicity.[3]
Pharmacodynamics and Mechanism of Action
This compound is a retinoid prodrug that is hydrolyzed by esterases in the skin to its active metabolite, tazarotenic acid.[5][6] Tazarotenic acid is a receptor-selective retinoid, meaning it preferentially binds to specific retinoic acid receptors (RARs).[1] It exhibits high affinity for RAR-β and RAR-γ, with minimal to no activity at retinoid X receptors (RXRs).[1][3]
The binding of tazarotenic acid to RARs forms a heterodimer with RXRs, which then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[6] This interaction modulates gene transcription, leading to a cascade of downstream effects that are beneficial in the treatment of psoriasis and acne.[6][7]
Key molecular actions of this compound include:
-
Normalization of Keratinocyte Differentiation: this compound down-regulates markers of abnormal keratinocyte differentiation, such as keratinocyte transglutaminase and involucrin.[1]
-
Anti-proliferative Effects: It inhibits the hyperproliferation of keratinocytes by downregulating ornithine decarboxylase and epidermal growth factor receptor.[1]
-
Anti-inflammatory Properties: this compound reduces the expression of inflammatory markers.[7]
-
Upregulation of this compound-Induced Genes (TIGs): this compound upregulates the expression of three novel genes: TIG-1, TIG-2, and TIG-3.[7] These genes are thought to mediate some of its anti-proliferative effects.[7][8]
Below is a diagram illustrating the signaling pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Topical: MedlinePlus Drug Information [medlineplus.gov]
- 3. This compound: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. File:this compound synthesis.svg - Wikimedia Commons [commons.wikimedia.org]
- 5. This compound | C21H21NO2S | CID 5381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. Molecular mechanisms of this compound action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
Methodological & Application
Tazarotene Formulations in Psoriasis Treatment: A Comparative Analysis of Gel and Cream Vehicles
Application Notes and Protocols for Researchers and Drug Development Professionals
Introduction
Tazarotene, a third-generation topical retinoid, is a cornerstone in the management of plaque psoriasis. Its efficacy stems from its selective binding to retinoic acid receptors (RARs), leading to the normalization of keratinocyte differentiation, reduction of hyperproliferation, and modulation of inflammatory responses.[1][2] this compound is available in both gel and cream formulations, and the choice of vehicle can significantly impact treatment outcomes, patient adherence, and local tolerability. These application notes provide a detailed comparison of this compound gel and cream formulations for psoriasis treatment, supported by quantitative data, experimental protocols, and visualizations of key biological and experimental pathways.
Comparative Efficacy and Safety
While direct head-to-head clinical trials exclusively comparing this compound gel and cream formulations are limited, data from various studies allow for a comparative assessment of their efficacy and safety profiles. Both formulations have demonstrated significant efficacy in reducing the clinical signs of psoriasis compared to vehicle.[3][4]
Key Efficacy Endpoints:
-
Plaque Elevation: Both gel and cream formulations have been shown to be effective in reducing plaque elevation.[3][4]
-
Scaling (Desquamation): this compound cream has demonstrated a reduction in scaling.[5] Similarly, the gel formulation is effective in reducing scaling.[3]
-
Erythema (Redness): Both formulations contribute to a reduction in erythema.[3][5]
Quantitative Data Summary:
The following tables summarize quantitative data from separate clinical trials to facilitate a comparative understanding.
Table 1: Efficacy of this compound Cream 0.1% vs. Clobetasol (B30939) Propionate (B1217596) 0.05% Cream in Plaque Psoriasis (12-Week Study) [5][6]
| Parameter | This compound 0.1% Cream | Clobetasol Propionate 0.05% Cream |
| Erythema Reduction | Less effective than clobetasol, with statistically significant differences favoring clobetasol at weeks 2, 4, 6, and 8. | More effective than this compound. |
| Induration (Plaque Elevation) Reduction | More effective than clobetasol at weeks 2, 4, 10, and 12 (statistically significant at week 2). | Less effective than this compound at specific time points. |
| Scaling Reduction | Less effective than clobetasol throughout the treatment period. | More effective than this compound. |
| Treatment Success Rate (Week 12) | 88% | 100% |
Table 2: Efficacy of this compound Gel (0.05% and 0.1%) vs. Vehicle in Plaque Psoriasis [3]
| Parameter | This compound Gel (0.05% and 0.1%) | Vehicle |
| Plaque Elevation Reduction | Significantly more effective than vehicle. | - |
| Scaling Reduction | Significantly more effective than vehicle. | - |
| Erythema Reduction | Significantly more effective than vehicle. | - |
| Onset of Action | Significant improvements as early as the first week of treatment. | - |
| Prolonged Therapeutic Effect | Sustained beneficial effects for up to 12 weeks post-treatment. | - |
Safety and Tolerability:
The most common adverse events associated with both formulations are local skin reactions, including irritation, burning, stinging, and erythema.[4][7] The cream formulation was developed to provide a more moisturizing and emollient vehicle, potentially reducing the irritation relative to the gel formulation. Patient preference studies suggest that water-based creams are generally preferred over gels for topical psoriasis treatment.[8][9][10]
Molecular Mechanism of Action
This compound is a prodrug that is rapidly converted to its active form, tazarotenic acid, in the skin. Tazarotenic acid selectively binds to retinoic acid receptors β (RARβ) and γ (RARγ), which are members of the nuclear receptor superfamily.[11][12] This binding leads to the formation of a heterodimer with the retinoid X receptor (RXR). The tazarotenic acid-RAR/RXR heterodimer then binds to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[11] This interaction modulates gene transcription, leading to the downregulation of markers associated with psoriasis, such as those for keratinocyte hyperproliferation and inflammation, and the upregulation of genes that promote normal cell differentiation, including this compound-induced genes (TIGs) 1, 2, and 3.[1][13]
Signaling Pathway of this compound in Psoriasis:
Experimental Protocols
Protocol for a Double-Blind, Randomized, Comparative Clinical Trial
Objective: To compare the efficacy and safety of this compound 0.1% gel versus this compound 0.1% cream in patients with stable plaque psoriasis.
Study Design: A 12-week, multicenter, double-blind, randomized, parallel-group study.
Inclusion Criteria:
-
Male or female patients, 18 years or older.
-
Clinical diagnosis of stable plaque psoriasis affecting 2% to 20% of body surface area.
-
At least two comparable target plaques for assessment.
Exclusion Criteria:
-
Use of other topical or systemic psoriasis treatments within a specified washout period.
-
Known hypersensitivity to this compound or any formulation components.
-
Pregnancy or lactation.
Treatment Regimen:
-
Patients are randomized to apply either this compound 0.1% gel or this compound 0.1% cream to all psoriatic lesions once daily in the evening.
Efficacy Assessments (at baseline, weeks 2, 4, 8, and 12):
-
Physician's Global Assessment (PGA): A 7-point scale from clear to severe.
-
Target Plaque Assessment: Evaluation of erythema, scaling, and induration on a 5-point scale (0 = none, 4 = severe).
-
Body Surface Area (BSA): Percentage of BSA affected by psoriasis.
Safety Assessments:
-
Monitoring and recording of all adverse events, with a focus on local skin reactions (e.g., itching, burning, redness).
Statistical Analysis:
-
Comparison of the mean change from baseline in PGA and target plaque scores between the two treatment groups using appropriate statistical tests (e.g., ANCOVA).
-
Comparison of the incidence of adverse events between the two groups.
Experimental Workflow for Clinical Trial:
References
- 1. Molecular mechanisms of this compound action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound gel: efficacy and safety in plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound cream in the treatment of psoriasis: Two multicenter, double-blind, randomized, vehicle-controlled studies of the safety and efficacy of this compound creams 0.05% and 0.1% applied once daily for 12 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of clinical efficacy of topical this compound 0.1% cream with topical clobetasol propionate 0.05% cream in chronic plaque psoriasis: A double-blind, randomized, right-left comparison study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 6. Comparison of clinical efficacy of topical this compound 0.1% cream with topical clobetasol propionate 0.05% cream in chronic plaque psoriasis: a double-blind, randomized, right-left comparison study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and safety of topical this compound: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Patient Preferences in Topical Psoriasis Treatment - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 9. livderm.org [livderm.org]
- 10. Patient Preferences in Topical Psoriasis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. immune-system-research.com [immune-system-research.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: Tazarotene in In Vivo Models of Skin Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazarotene is a third-generation, receptor-selective, topical retinoid approved for the treatment of psoriasis, acne vulgaris, and photoaging.[1][2][3][4] It is a prodrug that is rapidly converted in the skin to its active metabolite, tazarotenic acid.[5][6][7] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), particularly subtypes RAR-β and RAR-γ, to modulate the expression of genes involved in cell differentiation, proliferation, and inflammation.[1][5][6] This unique receptor selectivity is thought to optimize its therapeutic index and minimize side effects.[8] These characteristics make this compound a valuable tool for investigating the pathophysiology of various skin disorders and for the preclinical evaluation of novel dermatological therapies in in vivo models.
Mechanism of Action
Upon topical application, this compound penetrates the skin and is hydrolyzed by esterases to form tazarotenic acid.[6] This active metabolite binds to RAR-β and RAR-γ.[1] The resulting complex translocates to the nucleus, where it binds to Retinoic Acid Response Elements (RAREs) on the DNA.[1] This interaction modulates the transcription of specific genes. Key effects include:
-
Normalization of Keratinocyte Differentiation and Proliferation : In conditions like psoriasis, this compound reduces the abnormal proliferation of keratinocytes and normalizes their differentiation process.[1] It downregulates hyperproliferative markers such as keratins K6 and K16.[5]
-
Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by inhibiting the activity of transcription factors like Activator Protein-1 (AP-1), which in turn reduces the expression of inflammatory molecules such as interleukin-6 (IL-6).[9][10]
-
Induction of this compound-Induced Genes (TIGs) : this compound upregulates the expression of specific genes, including TIG1, TIG2, and TIG3.[9][10] These genes are implicated in tumor suppression and the regulation of cell growth, making them relevant in models of skin cancer.[9][11]
Application in Psoriasis Models
Application Note
Psoriasis is characterized by hyperproliferation and abnormal differentiation of keratinocytes.[12] The mouse tail test is a well-established model for evaluating the efficacy of anti-psoriatic drugs by assessing their ability to induce orthokeratosis (normal keratinization).[12][13] this compound demonstrates strong potency in this model, significantly increasing the degree of orthokeratosis, an effect more pronounced than that of the classic anti-psoriatic compound dithranol at clinically relevant concentrations.[12] Additionally, in an imiquimod-induced psoriasis-like dermatitis mouse model, this compound treatment attenuated dermatitis, further supporting its utility.[2]
Quantitative Data Summary
| Model System | Treatment Group | Endpoint | Result | Reference |
| Mouse Tail Test (CFLP Mice) | 0.1% this compound Gel | Degree of Orthokeratosis | 87% ± 20% | [12] |
| 0.05% this compound Gel | Degree of Orthokeratosis | 59% ± 27% | [12] | |
| Vehicle Control | Degree of Orthokeratosis | 13% ± 6% | [12] | |
| Untreated Control | Degree of Orthokeratosis | 11% ± 6% | [12] |
Experimental Protocol: Mouse Tail Test
This protocol is adapted from studies evaluating the induction of orthokeratosis.[12][13]
-
Animal Model : Male or female CFLP mice.
-
Acclimatization : House animals under standard laboratory conditions for at least one week prior to the experiment.
-
Grouping : Randomly assign mice to treatment groups (e.g., Vehicle Control, 0.05% this compound Gel, 0.1% this compound Gel).
-
Treatment Application :
-
Apply approximately 50 µL of the assigned test substance topically to a defined area on the proximal part of the tail.
-
Perform applications once daily for 14 consecutive days.
-
-
Sample Collection : On day 15, euthanize the mice and excise the treated portion of the tails.
-
Histological Analysis :
-
Fix skin samples in formalin, process, and embed in paraffin.
-
Prepare longitudinal histological sections (5 µm).
-
Stain sections with Hematoxylin and Eosin (H&E).
-
-
Endpoint Measurement :
-
Under a light microscope, measure the horizontal length of the granular layer within at least 10 individual scales per animal.
-
Calculate the degree of orthokeratosis as the percentage of the scale length that exhibits a granular layer: (Length of Granular Layer / Total Length of Scale) * 100.
-
Application in Acne Models
Application Note
Acne vulgaris involves factors like abnormal follicular keratinization and inflammation.[14] this compound's comedolytic and anti-inflammatory properties make it effective for acne treatment.[14][15] An in vivo model using Propionibacterium acnes (P. acnes) to induce an inflammatory response in mouse ears is commonly used to test anti-acne therapies.[14][16] In this model, novel formulations of this compound have demonstrated superior efficacy in reducing ear thickness compared to commercial products, highlighting the model's utility for formulation development and screening.[14][16]
Quantitative Data Summary
| Model System | Treatment Group | Endpoint | Result | Reference |
| P. acnes-induced Ear Edema (Mice) | This compound-Jasmine Oil Microemulsion | % Ear Thickness Reduction | 67.1% | [14][16] |
| This compound-Jojoba Oil Microemulsion | % Ear Thickness Reduction | 47.4% | [14][16] | |
| Marketed this compound Product | % Ear Thickness Reduction | 4.0% | [14][16] |
Experimental Protocol: P. acnes-Induced Ear Edema
This protocol is based on the methodology for inducing an inflammatory acne-like response in mice.[14][16]
-
Animal Model : Swiss albino mice.
-
Acne Induction :
-
Culture P. acnes under appropriate anaerobic conditions.
-
Inject a suspension of heat-killed P. acnes (e.g., 20 µL) intradermally into the right ear of each mouse. Inject the vehicle into the left ear as a control.
-
-
Treatment :
-
Begin topical treatment with the test formulations (e.g., this compound microemulsion, vehicle control, marketed product) 30 minutes after P. acnes injection.
-
Apply a defined amount of the formulation to the surface of the right ear.
-
-
Measurement :
-
Measure the thickness of both ears using a digital caliper at baseline (before injection) and at set time points post-injection (e.g., 24 hours).
-
The difference in thickness between the right and left ear represents the edema (inflammatory response).
-
-
Endpoint Calculation :
-
Calculate the percentage reduction in ear thickness for each treatment group compared to the control group to determine anti-inflammatory efficacy.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Articles [globalrx.com]
- 4. A Status Report on Topical this compound in the Management of Acne Vulgaris - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 5. Exploring this compound’s role in dermatology - Cosmoderma [cosmoderma.org]
- 6. This compound--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Use of this compound foam for the treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Exploring Potential Therapeutic Applications of this compound: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. imrpress.com [imrpress.com]
- 12. This compound induces epidermal cell differentiation in the mouse tail test used as an animal model for psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Tackling acne vulgaris by fabrication of this compound-loaded essential oil-based microemulsion: In vitro and in vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Tackling acne vulgaris by fabrication of this compound-loaded essential oil-based microemulsion: In vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Tazarotene in the Treatment of Acne Vulgaris: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the clinical application and underlying molecular mechanisms of tazarotene for the treatment of acne vulgaris. Detailed protocols for clinical studies, based on established trial designs, are presented alongside a summary of efficacy and safety data.
This compound, a third-generation topical retinoid, is a cornerstone in the dermatological arsenal (B13267) against acne vulgaris.[1][2] Its efficacy in targeting the key pathophysiological factors of acne—abnormal follicular keratinization, inflammation, and comedogenesis—is well-documented.[3][4] This document synthesizes findings from various clinical studies to provide standardized protocols and detailed mechanistic insights for research and development purposes.
Molecular Mechanism of Action
This compound is a prodrug that is rapidly converted to its active metabolite, tazarotenic acid, upon topical application.[1][5] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), with a particular affinity for the RAR-β and RAR-γ subtypes.[1][6] This interaction modulates the expression of retinoid-responsive genes, leading to the normalization of cellular differentiation and proliferation, and a reduction in inflammation.[1][7]
Key molecular effects of this compound in the context of acne vulgaris include:
-
Normalization of Keratinization: this compound helps to normalize the process of keratinization within the hair follicle, preventing the buildup of dead skin cells that can lead to the formation of microcomedones, the precursor to all acne lesions.[1][4]
-
Anti-inflammatory Properties: The compound exhibits anti-inflammatory effects, which help to reduce the redness and swelling associated with inflammatory acne lesions.[4]
-
Comedolytic Activity: By promoting the shedding of dead skin cells, this compound aids in clearing existing comedones (blackheads and whiteheads) and preventing the formation of new ones.[1][8]
Below is a diagram illustrating the signaling pathway of this compound.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. Use of this compound foam for the treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Exploring this compound’s role in dermatology - Cosmoderma [cosmoderma.org]
- 6. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. Articles [globalrx.com]
- 8. researchgate.net [researchgate.net]
Tazarotene in Photodamaged Skin Repair: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of tazarotene in research focused on the repair of photodamaged skin. This document details the underlying mechanisms of action, summarizes key quantitative data from clinical and preclinical studies, and provides detailed protocols for relevant experimental procedures.
Introduction to this compound and its Role in Photodamage Repair
This compound is a third-generation, receptor-selective topical retinoid.[1] It is a prodrug that is converted to its active form, tazarotenic acid, in the skin.[2][3] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), with a particular affinity for the β and γ subtypes.[1][3][4][5] This receptor selectivity is thought to contribute to its therapeutic efficacy and tolerability profile. In the context of photodamaged skin, this compound has been shown to ameliorate various clinical and histological signs of aging, including fine wrinkles, mottled hyperpigmentation, and roughness.[5][6][7][8] Its mechanism of action involves the modulation of gene expression, leading to normalization of keratinocyte differentiation, reduction of hyperproliferation, and anti-inflammatory effects.[9][10]
Mechanism of Action: Signaling Pathways
This compound exerts its effects on photodamaged skin through the modulation of specific signaling pathways. Upon conversion to tazarotenic acid, it binds to RARs in the nucleus of keratinocytes and fibroblasts.[2][4] This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, leading to the regulation of target gene transcription.[4]
Key molecular events include:
-
Downregulation of Inflammatory Markers: this compound has been shown to possess anti-inflammatory properties.[4]
-
Modulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs): this compound can reduce the expression of MMP-1 and increase the expression of TIMP-1 in human fibroblasts, suggesting a role in preventing collagen degradation.[11]
-
Upregulation of this compound-Induced Genes (TIGs): this compound induces the expression of specific genes, including TIG1, TIG2, and TIG3.[3][12] These genes are thought to play a role in the antiproliferative and tumor-suppressing effects of this compound.[12][13]
Caption: this compound Signaling Pathway in Skin Cells.
Quantitative Data from Clinical Trials
Multiple randomized controlled trials (RCTs) have demonstrated the efficacy of this compound in treating photodamaged skin. The following tables summarize key quantitative findings from these studies.
Table 1: Efficacy of this compound 0.1% Cream in Treating Facial Photodamage (24-Week Study)
| Clinical Parameter | This compound 0.1% Cream | Vehicle Cream | p-value |
| Improvement in Fine Wrinkling | |||
| At least 1-grade improvement | 63% of patients | 24% of patients | <0.001 |
| Improvement in Mottled Hyperpigmentation | |||
| At least 1-grade improvement | 87% of patients | 43% of patients | <0.001 |
| Overall Photodamage Assessment | |||
| At least "somewhat improved" (patient assessment) | 93% of patients | 49% of patients | Not Reported |
Data compiled from a multicenter, randomized, double-blind trial.[6][14]
Table 2: Histological Effects of this compound 0.1% Cream on Photodamaged Skin (24-Week Study)
| Histological Parameter | This compound 0.1% Cream vs. Vehicle | p-value |
| Keratinocytic Atypia | In favor of this compound (reduction) | 0.055 |
| Melanocytic Atypia | In favor of this compound (reduction) | 0.034 |
| Number of Granular Cell Layers | In favor of this compound | <0.001 |
| Epidermal Polarity | Increase with this compound | 0.008 |
| Epidermal Thickness | Increase with this compound | 0.012 |
| Epidermal Edema (widened intercellular spaces) | Increase with this compound | <0.001 |
Data from a multicenter, double-blind, randomized, vehicle-controlled study.[1][4]
Table 3: Dose-Response of this compound Cream in Photodamage (24-Week Study)
| This compound Concentration | Treatment Success Rate (Global Response) |
| 0.1% | 67% |
| 0.05% | 52% |
| 0.025% | 36% |
| 0.01% | 41% |
| Vehicle | 22% |
| 0.05% Tretinoin (B1684217) (active comparator) | 55% |
Data from a multicenter, investigator-masked, randomized, parallel-group study.[15][16]
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in photodamaged skin repair research.
In Vivo Clinical Trial Protocol for Photodamage Assessment
This protocol outlines a typical design for a clinical trial evaluating the efficacy and safety of topical this compound for photodamaged skin.
Caption: Clinical Trial Workflow for this compound.
Objective: To evaluate the efficacy and safety of this compound cream in treating facial photodamage.
Study Design: A multicenter, randomized, double-blind, vehicle-controlled study.[6][14]
Participants:
-
Inclusion criteria: Healthy male and female subjects, aged 45-65, with at least moderate fine wrinkling and mottled hyperpigmentation.[6][8][14]
-
Exclusion criteria: Concurrent use of other retinoids, history of hypersensitivity to this compound, pregnancy or lactation.
Treatment Regimen:
-
Subjects are randomized to receive either this compound cream (e.g., 0.1%) or a vehicle cream.
-
A pea-sized amount of the assigned cream is applied to the entire face once daily in the evening for 24 weeks.[6][14]
-
Subjects are instructed to use a broad-spectrum sunscreen with SPF ≥15 daily.
Efficacy Assessments:
-
Clinical Photography: Standardized digital photographs of the face are taken at baseline and at specified follow-up visits.
-
Investigator's Global Assessment (IGA): A qualified investigator assesses the overall improvement in photodamage on a graded scale.
-
Specific Photodamage Parameters: Fine wrinkling, mottled hyperpigmentation, lentigines, elastosis, pore size, and tactile roughness are graded on a defined scale (e.g., 0=none to 4=severe).[12]
Histological Assessments (from skin biopsies):
-
A 2-mm punch biopsy is taken from a photodamaged area (e.g., periorbital region) at baseline and at the end of treatment.
-
Biopsy specimens are fixed in 10% neutral buffered formalin and embedded in paraffin.
-
Sections are stained with Hematoxylin and Eosin (H&E) for general morphology.
-
A pathologist, blinded to the treatment allocation, evaluates the following parameters:
-
Keratinocytic and melanocytic atypia
-
Epidermal thickness and polarity
-
Stratum corneum compaction
-
Number of granular cell layers
-
In Vitro Protocol for MMP and TIMP Expression in Human Dermal Fibroblasts
Objective: To determine the effect of this compound on the expression of MMP-1 and TIMP-1 in cultured human dermal fibroblasts.
Materials:
-
Human dermal fibroblasts (primary culture or cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound (and its active metabolite, tazarotenic acid)
-
Vehicle control (e.g., DMSO)
-
Enzyme-Linked Immunosorbent Assay (ELISA) kits for human MMP-1 and TIMP-1
Procedure:
-
Culture human dermal fibroblasts in DMEM with 10% FBS until they reach 80-90% confluency.
-
Induce a stress response relevant to photoaging, such as heat shock (e.g., 43°C water bath for 30 minutes) or UV irradiation.[13]
-
Following the stress induction, replace the medium with serum-free DMEM containing various concentrations of tazarotenic acid or vehicle.
-
Incubate the cells for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentrations of MMP-1 and TIMP-1 in the supernatant using specific ELISA kits according to the manufacturer's instructions.[13]
-
Normalize the results to the total protein concentration of the cell lysates.
Protocol for RT-qPCR Analysis of this compound-Induced Genes (TIGs) in Keratinocytes
Objective: To quantify the expression of TIG1, TIG2, and TIG3 mRNA in human keratinocytes treated with this compound.
Materials:
-
Human epidermal keratinocytes (primary culture)
-
Keratinocyte growth medium
-
This compound
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for TIG1, TIG2, TIG3, and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Culture primary human keratinocytes in serum-free keratinocyte growth medium until confluent.
-
Treat the cells with this compound (e.g., 10⁻⁶ M) or vehicle for a specified period (e.g., 3 days).[11]
-
Harvest the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity using spectrophotometry.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using a qPCR master mix and specific primers for TIG1, TIG2, TIG3, and the housekeeping gene.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression in this compound-treated cells relative to vehicle-treated cells.
Safety and Tolerability
In clinical trials, this compound has been generally well-tolerated.[2] The most common adverse events are mild to moderate application site reactions, including:
-
Burning
-
Desquamation (peeling)
-
Erythema (redness)
-
Itching
These side effects are typically most prominent during the initial weeks of treatment and can often be managed by adjusting the frequency of application or using a moisturizer.[10]
Conclusion
This compound is an effective topical treatment for photodamaged skin, with a well-defined mechanism of action involving the modulation of gene expression through RAR-β and -γ. Its efficacy in improving both clinical and histological signs of photoaging is supported by robust clinical trial data. The provided protocols offer a framework for researchers to further investigate the molecular and cellular effects of this compound in the context of skin repair.
References
- 1. Histological effects of this compound 0.1% cream vs. vehicle on photodamaged skin: a 6-month, multicentre, double-blind, randomized, vehicle-controlled study in patients with photodamaged facial skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dermal sensitization, safety, tolerability, and patient preference of this compound 0.045% lotion from five clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scite.ai [scite.ai]
- 4. academic.oup.com [academic.oup.com]
- 5. Exploring this compound’s role in dermatology - Cosmoderma [cosmoderma.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound 0.045% Lotion for Once-Daily Treatment of Moderate-to-Severe Acne Vulgaris: Results from Two Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Photodamage pilot study: a double-blind, vehicle-controlled study to assess the efficacy and safety of this compound 0.1% gel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An evaluation of the efficacy and safety of this compound (0.1%) cream in acne vulgaris - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. Identification and characterization of a retinoid-induced class II tumor suppressor/growth regulatory gene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Efficacy of 0.1% this compound cream for the treatment of photodamage: a 12-month multicenter, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Effects of all-trans retinioic acid and this compound on MMP-1 and TIMP-1 expression in cultured human fibroblasts after heat shock] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A multicenter, randomized, double-blind trial of this compound 0.1% cream in the treatment of photodamage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound cream for the treatment of facial photodamage: a multicenter, investigator-masked, randomized, vehicle-controlled, parallel comparison of 0.01%, 0.025%, 0.05%, and 0.1% this compound creams with 0.05% tretinoin emollient cream applied once daily for 24 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Tazarotene's Oncological Potential: Application Notes and Protocols for Researchers
For Immediate Distribution
[City, State] – [Date] – Tazarotene, a third-generation synthetic retinoid, is demonstrating significant potential in oncology research beyond its established use in dermatology. These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's mechanism of action, preclinical efficacy, and detailed protocols for its investigation as an anti-cancer agent.
Application Notes
Introduction to this compound in Oncology
This compound is a receptor-selective retinoid that, upon conversion to its active form, tazarotenic acid, preferentially binds to Retinoic Acid Receptors (RAR) β and γ.[1][2][3] This selectivity minimizes some of the side effects associated with non-selective retinoids.[4] Preclinical studies have indicated that this compound can inhibit the growth of various human tumor cell lines, including those of leukemia, myeloma, cervical, and breast cancer.[2] Its anti-cancer effects are primarily mediated through the regulation of gene expression, leading to the induction of apoptosis, inhibition of cell proliferation, and modulation of the tumor microenvironment.[4][5]
Mechanism of Action: The RAR Signaling Pathway
This compound's primary mechanism of action in cancer cells is the activation of the Retinoic Acid Receptor (RAR) signaling pathway.[1][4] Upon entering the cell, this compound is converted to tazarotenic acid, which then translocates to the nucleus and binds to RARβ and RARγ heterodimerized with Retinoid X Receptors (RXRs). This complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, initiating the transcription of target genes.[6]
Key downstream targets of this compound are the this compound-Induced Genes (TIGs), including TIG1, TIG2, and TIG3.[1][4] These genes are believed to act as tumor suppressors.[7]
-
TIG1 and TIG3: These genes are involved in the modulation of cancer cell growth.[2] TIG3 expression is often reduced in skin and other cancers, and its induction by this compound is correlated with decreased proliferation.[3][7]
-
TIG2 (Chemerin): This gene plays a role in attracting immune cells like dendritic cells and macrophages, suggesting a role for this compound in modulating the tumor immune microenvironment.[8]
The activation of this pathway ultimately leads to the inhibition of cell proliferation, induction of apoptosis, and promotion of cell differentiation in cancer cells.[4][5]
Preclinical and Clinical Data Summary
Table 1: Preclinical Efficacy of this compound
| Cancer Type | Model System | Key Findings | Citation(s) |
| Basal Cell Carcinoma (BCC) | Ptch1+/- mice | Reduced the number and size of microscopic BCCs by 85%. | [9] |
| Melanoma | In vitro | Induces expression of tumor suppressor genes TIG1 and TIG3. | [1][2] |
| Leukemia, Myeloma, Cervical, Breast Carcinoma | Human tumor cell lines | Inhibits the growth of various human tumor cell lines. | [2] |
Table 2: Clinical Trial Data for this compound in Oncology
| Cancer Type | Study Phase | Treatment Regimen | Key Outcomes | Citation(s) |
| Advanced Cancers | Phase 1 | Oral this compound (16.8, 25.2, or 33.4 mg/day) | Stable disease observed in 6 out of 8 evaluable patients at the highest doses. Maximum tolerated dose (MTD) was 25.2 mg/day. | [2][10] |
| Basal Cell Nevus Syndrome (BCNS) | Randomized, double-blind, vehicle-controlled | Topical this compound | No significant chemopreventive or chemotherapeutic effect was observed. Only 6% of patients had a chemopreventive response, and 6% of treated BCC lesions were clinically cured. | [9][11] |
| Lentigo Maligna | Randomized controlled trial | Imiquimod (B1671794) 5% cream + 0.1% this compound gel | Combination therapy increased the complete remission rate by 14% compared to imiquimod alone. | [4][12] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the anti-cancer effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same concentration as in the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying this compound-induced apoptosis using flow cytometry.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired time period (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
In Vivo Subcutaneous Tumor Model
This protocol describes the establishment of a subcutaneous tumor model in mice to evaluate the in vivo efficacy of this compound.[5][13]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Matrigel (optional, can improve tumor take rate)
-
This compound formulation for in vivo administration (e.g., in corn oil for oral gavage or a topical formulation)
-
Calipers
-
Sterile syringes and needles
Procedure:
-
Culture the cancer cells to 80-90% confluency.
-
Harvest the cells by trypsinization, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 1 x 10⁷ cells/mL. If using Matrigel, mix the cell suspension with an equal volume of Matrigel on ice.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control to the respective groups according to the desired dosing schedule and route of administration (e.g., daily oral gavage or topical application).
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting, or gene expression analysis).
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A phase 1 study of this compound in adults with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug screening identifies this compound and bexarotene as therapeutic agents in multiple sulfatase deficiency | EMBO Molecular Medicine [link.springer.com]
- 5. escholarship.org [escholarship.org]
- 6. Immuno-Oncology Combination Approaches for Lung Cancer - Personalized Medicine in Oncology [personalizedmedonc.com]
- 7. Synthetic Retinoids as Potential Therapeutics in Prostate Cancer—An Update of the Last Decade of Research: A Review [mdpi.com]
- 8. Clinical efficacy and safety of this compound: optimizing clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound: Randomized, Double-Blind, Vehicle-Controlled and Open-Label Concurrent Trials for Basal Cell Carcinoma Prevention and Therapy in Patients with Basal Cell Nevus Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LLC cells tumor xenograft model [protocols.io]
- 11. This compound: randomized, double-blind, vehicle-controlled, and open-label concurrent trials for basal cell carcinoma prevention and therapy in patients with basal cell nevus syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Exploring Potential Therapeutic Applications of this compound: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
Tazarotene Lotion Formulation: Application Notes and Protocols for Improved Tolerability in Clinical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a comprehensive overview of the clinical studies investigating the improved tolerability of a novel tazarotene 0.045% lotion formulation (ARAZLO™). The information presented is intended to guide researchers and drug development professionals in understanding the methodologies for assessing dermatological drug tolerability and the formulation strategies employed to minimize local irritation associated with topical retinoids.
Introduction
This compound is a potent third-generation topical retinoid effective in the treatment of acne vulgaris and psoriasis. Its use, however, has often been limited by local skin irritation, including erythema, peeling, dryness, and burning. To address these tolerability issues, a novel 0.045% this compound lotion was developed utilizing a unique polymeric emulsion technology. This formulation is designed to deliver the active ingredient efficiently while maintaining skin hydration, thereby reducing the incidence and severity of application site reactions.
Quantitative Data Summary
The following tables summarize the key quantitative data from pivotal clinical trials, demonstrating the improved tolerability profile of this compound 0.045% lotion compared to both vehicle and a higher concentration this compound cream formulation.
Table 1: Comparison of Treatment-Emergent Adverse Events (TEAEs) in a Phase 2 Study [1][2]
| Treatment Group | Overall TEAEs (%) | Treatment-Related AEs (%) | Most Common Treatment-Related AE |
| This compound 0.045% Lotion | 14.7 | 2.9 | Application Site Pain |
| This compound 0.1% Cream | 26.8 | 5.6 | Application Site Pain |
Table 2: Incidence of Common Treatment-Related Adverse Events in Phase 3 Studies (Pooled Data) [3]
| Adverse Event | This compound 0.045% Lotion (≥1%) |
| Application Site Pain | ≥1% |
| Dryness | ≥1% |
| Exfoliation | ≥1% |
| Erythema | ≥1% |
| Pruritus | ≥1% |
Table 3: Local Tolerability Assessments in a Phase 2 Study [4]
| Tolerability Assessment (Mean Score*) | This compound 0.045% Lotion | This compound 0.1% Cream |
| Itching | Lower scores observed | Higher scores observed |
| Burning | Lower scores observed | Higher scores observed |
| Stinging | Lower scores observed | Higher scores observed |
*Scores were rated on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe). Specific mean scores were not publicly available and are presented here comparatively.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the clinical evaluation of this compound 0.045% lotion.
Phase 3 Multicenter, Randomized, Double-Blind, Vehicle-Controlled Clinical Trials (e.g., NCT03168321, NCT03168334)
-
Objective: To assess the efficacy, safety, and tolerability of once-daily this compound 0.045% lotion compared to vehicle in subjects with moderate-to-severe acne vulgaris.[1][5]
-
Study Population: Subjects aged 9 years and older with a clinical diagnosis of moderate or severe acne vulgaris.[1][5]
-
Inclusion Criteria:
-
Treatment Regimen:
-
Subjects were randomized in a 1:1 ratio to receive either this compound 0.045% lotion or vehicle lotion.
-
Medication was applied once daily to the face for 12 weeks.
-
-
Tolerability and Safety Assessments:
-
Local Tolerability: Assessed at baseline and at weeks 2, 4, 8, and 12. The assessments included erythema, scaling, itching, and burning, graded on a scale from 0 (none) to 3 (severe).
-
Adverse Events (AEs): All AEs were recorded throughout the study, and their relationship to the study drug was assessed by the investigator.
-
Evaluator's Global Severity Score (EGSS): A static evaluation of the overall severity of the subject's acne by a trained evaluator on a 5-point scale from 0 (clear) to 4 (severe).[6][7]
-
Investigator's Global Assessment (IGA): A similar 5-point scale (0-4) used to assess the overall severity of acne.[8][9][10][11]
-
Acne-Specific Quality of Life (Acne-QoL) Questionnaire: A validated 19-item patient-reported outcome measure with four domains: self-perception, role-emotional, role-social, and acne symptoms.[12][13][14][15][16][17]
-
Phase 2 Multicenter, Double-Blind, Randomized, Vehicle-Controlled Clinical Study
-
Objective: To compare the efficacy, safety, and tolerability of this compound 0.045% lotion with this compound 0.1% cream and a vehicle lotion in subjects with moderate-to-severe acne vulgaris.[2]
-
Study Population: Subjects aged 12 years and older with moderate-to-severe acne.[2]
-
Treatment Regimen:
-
Subjects were randomized to receive this compound 0.045% lotion, this compound 0.1% cream, or their respective vehicles.
-
Medication was applied once daily for 12 weeks.
-
-
Tolerability and Safety Assessments:
Visualizations
Signaling Pathway of this compound
Caption: this compound's mechanism of action in a keratinocyte.
Signaling Pathway of Retinoid-Induced Skin Irritation
Caption: Molecular mechanism of retinoid-induced skin irritation.
Experimental Workflow for Tolerability Assessment
References
- 1. Efficacy – ARAZLO™ (this compound) Lotion 0.045% [arazlo.com]
- 2. A Phase 2, Multicenter, Double-Blind, Randomized, Vehicle-Controlled Clinical Study to Compare the Safety and Efficacy of a Novel this compound 0.045% Lotion and this compound 0.1% Cream in the Treatment of Moderate-to-Severe Acne Vulgaris - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 3. FDA Approves Ortho Dermatologics' ARAZLO™ (this compound) Lotion, 0.045%, For Acne Vulgaris [prnewswire.com]
- 4. researchgate.net [researchgate.net]
- 5. ARAZLO™ (this compound) Lotion 0.045%: Before and After [arazlo.com]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. researchgate.net [researchgate.net]
- 8. IGA (Acne) | Clinical Scoring Systems & Medical Classifications [s10.ai]
- 9. A Comprehensive Review of the Acne Grading Scale in 2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Investigator global assessment (IGA) of Acne Vulgaris and IGA Success among patients with moderate to severe non-nodular Acne Vulgaris (AV) administered sarecycline in community practices across the U.S: PROSES study analysis by gender and age | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 12. jcadonline.com [jcadonline.com]
- 13. Development of the acne-specific quality of life questionnaire Quality of Life Relevance-Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Website [eprovide.mapi-trust.org]
- 15. Acne-specific quality of life questionnaire (Acne-QoL): translation, cultural adaptation and validation into Brazilian-Portuguese language - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dermatologytimes.com [dermatologytimes.com]
- 17. Effects of this compound 0.045% Lotion on Quality of Life in Patients With Moderate-to-Severe Acne - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Combining Tazarotene with Other Agents in Dermatological Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for researchers investigating the combination of tazarotene with other dermatological agents. The information is compiled from a review of clinical trial data and research articles to facilitate further study and drug development in this area.
I. Introduction to this compound Combination Therapy
A. Overview of this compound
This compound is a third-generation, receptor-selective topical retinoid.[1] It is a prodrug that is rapidly converted to its active form, tazarotenic acid, in the skin.[2] Tazarotenic acid binds to retinoic acid receptors (RARs), with a particular affinity for RAR-β and RAR-γ.[3][4] This interaction modulates the expression of retinoid-responsive genes, leading to the normalization of keratinocyte differentiation, reduction of keratinocyte hyperproliferation, and anti-inflammatory effects.[2][5] this compound is approved for the topical treatment of acne vulgaris and plaque psoriasis.[6][7]
B. Rationale for Combination Therapy
While this compound is effective as a monotherapy, its use can be limited by local irritation, including dryness, peeling, and erythema.[1] Combining this compound with other topical agents can enhance its efficacy and improve its tolerability.[5][8] For acne, this often involves pairing it with antimicrobials to target the multifactorial nature of the disease. In psoriasis, combining it with corticosteroids or other anti-psoriatic agents can lead to a more rapid and pronounced clinical response with fewer side effects.[1][9]
II. This compound Combination Therapies in Acne Vulgaris
A. This compound and Clindamycin (B1669177)
The combination of this compound and clindamycin, a topical antibiotic, targets different aspects of acne pathogenesis. This compound addresses abnormal follicular keratinization, while clindamycin reduces Propionibacterium acnes and inflammation.
i. Efficacy and Safety Data
| Study | Treatment Regimen | Key Efficacy Outcomes | Key Tolerability Outcomes |
| Tanghetti et al. | This compound 0.1% cream + Clindamycin 1% gel vs. Tretinoin (B1684217) 0.025% gel + Clindamycin 1% gel (12 weeks) | This compound/clindamycin showed a 71% reduction in non-inflammatory lesions vs. 52% for tretinoin/clindamycin (p≤0.01) and a 77% reduction in inflammatory lesions vs. 67% (p=0.053).[10][11] 88% of patients on this compound/clindamycin achieved ≥50% global improvement vs. 75% for tretinoin/clindamycin (p≤0.05).[10][11] | Both regimens were well-tolerated.[10][11] |
| Randomized, controlled clinical trial | This compound 0.1% gel + Clindamycin 1% gel vs. Adapalene 0.1% gel + Clindamycin 1% gel (12 weeks) | 71% of patients in the this compound/clindamycin group achieved a ≥50% reduction in total lesion count compared to 22% in the adapalene/clindamycin group (p=0.0012).[9] this compound/clindamycin was significantly superior in reducing inflammatory and non-inflammatory lesions.[9] | The tolerability profiles of both regimens were comparable.[9] |
ii. Experimental Protocol: Clinical Trial for this compound and Clindamycin in Acne Vulgaris
-
Study Design: A multicenter, double-blind, randomized, parallel-group trial.[8]
-
Participant Population: Patients with moderate to severe facial acne vulgaris, characterized by a minimum of ≥ 25 non-inflammatory lesions and ≥ 20 inflammatory lesions, with ≤ 2 nodulocystic lesions.[12]
-
Treatment Arms:
-
Arm 1: this compound 0.1% cream applied once daily in the evening and clindamycin 1% gel applied once daily in the morning.
-
Arm 2 (Active Comparator): Tretinoin 0.025% gel applied once daily in the evening and clindamycin 1% gel applied once daily in the morning.
-
-
Treatment Duration: 12 weeks.[11]
-
Application Instructions: Patients should cleanse their face with a gentle cleanser and allow it to dry completely before applying the medication. A thin layer of the assigned medication should be applied to the entire face.
-
Efficacy Assessments:
-
Lesion counts (inflammatory, non-inflammatory, and total) at baseline and at weeks 2, 4, 8, and 12.[13]
-
Investigator's Global Assessment (IGA) of acne severity at each visit.
-
-
Safety and Tolerability Assessments:
-
Evaluation of local skin reactions (erythema, scaling, dryness, burning/stinging, and pruritus) at each visit.
-
Recording of all adverse events.
-
-
Statistical Analysis:
-
The primary efficacy endpoints are the mean percent change from baseline in inflammatory and non-inflammatory lesion counts at week 12.
-
Analysis of covariance (ANCOVA) can be used to compare treatment groups, with baseline lesion counts as a covariate.
-
B. This compound with Clindamycin and Benzoyl Peroxide
This triple combination therapy offers a multi-pronged approach to acne treatment by combining a retinoid, an antibiotic, and an antibacterial/keratolytic agent.
i. Efficacy and Safety Data
| Study | Treatment Regimen | Key Efficacy Outcomes | Key Tolerability Outcomes |
| Tanghetti et al. | This compound 0.1% cream (evening) + Clindamycin 1%/Benzoyl Peroxide 5% gel (morning) vs. This compound 0.1% cream + vehicle gel (12 weeks) | The combination therapy resulted in a significantly greater reduction in comedo count compared to this compound monotherapy.[8][14] For patients with ≥25 inflammatory lesions at baseline, the combination also led to a significantly greater reduction in inflammatory lesions.[8][14] | The combination therapy was at least as well-tolerated as this compound monotherapy.[8][14] |
| Dhawan et al. | This compound 0.1% cream + Clindamycin Phosphate 1.2%/Benzoyl Peroxide 5% or 2.5% gel (12 weeks) | Both combination regimens were effective in reducing inflammatory, non-inflammatory, and total lesions, with a mean reduction in total lesions of approximately 68% at week 12.[15][16] | Both combinations were generally well-tolerated. The 2.5% benzoyl peroxide formulation showed significantly less burning/stinging at week 4 compared to the 5% formulation.[15][16] |
ii. Experimental Protocol: Clinical Trial for this compound, Clindamycin, and Benzoyl Peroxide in Acne Vulgaris
-
Study Design: A multicenter, double-blind, randomized, parallel-group trial.[8]
-
Participant Population: Patients with moderate to severe inflammatory acne.[8]
-
Treatment Arms:
-
Arm 1: this compound 0.1% cream applied once daily in the evening, and a fixed-combination gel of clindamycin 1%/benzoyl peroxide 5% applied once daily in the morning.[8]
-
Arm 2 (Control): this compound 0.1% cream applied once daily in the evening, and a vehicle gel applied once daily in the morning.[8]
-
-
Treatment Duration: 12 weeks.
-
Application Instructions: Patients should be instructed on the split-dosing regimen to minimize potential irritation and degradation of this compound by benzoyl peroxide.
-
Efficacy Assessments:
-
Change in comedo and inflammatory lesion counts from baseline.
-
Overall improvement assessed by the investigator.
-
-
Safety and Tolerability Assessments:
-
Monitoring of local skin irritation.
-
Documentation of adverse events.
-
-
Statistical Analysis: Comparison of the mean reduction in lesion counts between the two treatment groups.
III. This compound Combination Therapies in Psoriasis
A. This compound and Topical Corticosteroids (e.g., Mometasone (B142194) Furoate)
Combining this compound with a mid- to high-potency corticosteroid can enhance efficacy and reduce the irritation associated with this compound monotherapy in the treatment of plaque psoriasis.[17][18]
i. Efficacy and Safety Data
| Study | Treatment Regimen | Key Efficacy Outcomes | Key Tolerability Outcomes |
| Poulin et al. | This compound 0.1% gel + Mometasone Furoate cream vs. This compound 0.1% monotherapy vs. This compound 0.05% monotherapy (12 weeks) | Higher rates of treatment success (≥50% improvement) were observed with the combination therapy compared to either monotherapy.[17][19] | The combination therapy enhanced tolerability.[17][19] |
| Koo and Martin | This compound 0.1% gel (once daily) + Mometasone Furoate 0.1% cream (once daily) vs. Mometasone Furoate 0.1% cream (twice daily) | The combination of this compound and mometasone furoate was shown to be an effective treatment for plaque psoriasis.[15][20] | Specific comparative tolerability data was not detailed in the abstract. |
ii. Experimental Protocol: Clinical Trial for this compound and Mometasone Furoate in Plaque Psoriasis
-
Study Design: An investigator-masked, parallel-group study.[5]
-
Participant Population: Adult patients with chronic, stable plaque psoriasis affecting 5% to 20% of their body surface area.[5]
-
Treatment Arms:
-
Treatment Duration: Up to 8 weeks.[5]
-
Efficacy Assessments:
-
Assessment of plaque elevation, scaling, and erythema at baseline and at weeks 2, 4, and 8.
-
Physician's Global Assessment (PGA) of disease severity.
-
-
Safety and Tolerability Assessments:
-
Evaluation of local adverse events such as irritation, burning, and itching.
-
-
Statistical Analysis: Comparison of the proportion of patients achieving a certain level of improvement (e.g., marked improvement) between the treatment groups.
B. This compound and Calcipotriene/Calcitriol (B1668218)
The combination of this compound and a vitamin D analog like calcipotriene or calcitriol offers a non-steroidal treatment option for psoriasis, targeting different pathways involved in keratinocyte proliferation and differentiation.
i. Efficacy and Safety Data
| Study | Treatment Regimen | Key Efficacy Outcomes | Key Tolerability Outcomes |
| Freeman et al. | Calcipotriene ointment (twice daily) + this compound gel (once daily) vs. Clobetasol (B30939) ointment (twice daily) (2 weeks) | The combination of calcipotriene and this compound showed nearly identical reductions in scaling, plaque elevation, and overall lesional severity compared to clobetasol.[2][21] | No significant irritation was reported from the treatments.[2][21] |
| Matreja et al. | Sequential therapy: this compound 0.1% cream for 4 weeks then Calcitriol 0.0003% ointment for 4 weeks vs. Calcitriol then this compound vs. monotherapies (8 weeks) | Both sequential therapies and calcitriol monotherapy were efficacious in treating mild-to-moderate stable plaque psoriasis. This compound monotherapy was the least efficacious.[20][22] | Specific comparative tolerability data was not detailed in the abstract. |
ii. Experimental Protocol: Clinical Trial for this compound and Calcipotriene in Plaque Psoriasis
-
Study Design: A prospective, single-center, open-label, right/left comparison study.[21]
-
Participant Population: Patients with plaque psoriasis with paired lesions.
-
Treatment Arms:
-
One lesion pair receives calcipotriene ointment applied twice daily and this compound gel applied once daily.
-
The contralateral lesion pair receives a class I topical corticosteroid (e.g., clobetasol ointment) applied twice daily.
-
-
Treatment Duration: 2-week treatment phase followed by a 4-week post-treatment observation phase.[21]
-
Efficacy Assessments:
-
Scores for scaling, plaque elevation, and erythema at baseline and at the end of the treatment phase.
-
Overall lesional severity scores.
-
-
Safety and Tolerability Assessments:
-
Assessment of local irritation at the application sites.
-
-
Statistical Analysis: Paired comparison of the changes in severity scores between the two treatment regimens.
C. This compound and Phototherapy (UVB)
Combining this compound with narrowband ultraviolet B (NB-UVB) phototherapy can enhance the therapeutic effect and potentially reduce the cumulative UVB dose required for clearance of psoriasis.[23][24]
i. Efficacy and Safety Data
| Study | Treatment Regimen | Key Efficacy Outcomes | Key Tolerability Outcomes |
| Study on synergistic combination | Topical this compound 0.05% gel + NB-UVB vs. NB-UVB alone (12 weeks) | The combination therapy showed a significantly greater and faster reduction in plaque thickness and scaling compared to NB-UVB alone.[23] | Erythema was slightly more frequent with the combination therapy.[23] |
| Behrens et al. | This compound 0.1% gel + UVB vs. Vehicle gel + UVB vs. UVB alone | This compound plus UVB achieved at least 50% improvement with a significantly lower median cumulative UVB exposure than the other groups.[7] | No unusual photosensitivity was noted in the this compound plus UVB group.[7] |
ii. Experimental Protocol: Clinical Trial for this compound and NB-UVB Phototherapy in Psoriasis
-
Study Design: A right-left side intra-individual comparative study.[10][25]
-
Participant Population: Patients with symmetrical plaque psoriasis.[10][25]
-
Treatment Regimen:
-
Efficacy Assessments:
-
Target plaque scoring for erythema, scaling, and thickness at baseline and at regular intervals.
-
Number of treatment sessions and cumulative UVB dose required for clearance.
-
-
Safety and Tolerability Assessments:
-
Monitoring for erythema, blistering, and other signs of phototoxicity.
-
-
Statistical Analysis: Comparison of the reduction in plaque scores and the cumulative UVB dose between the this compound-treated and untreated sides.
IV. Signaling Pathways in this compound Combination Therapy
A. This compound Mechanism of Action
This compound exerts its effects by modulating gene expression. After topical application, it is hydrolyzed to tazarotenic acid, which selectively binds to RAR-β and RAR-γ.[3] This ligand-receptor complex then translocates to the nucleus and binds to Retinoic Acid Response Elements (RAREs) on the DNA.[3] This interaction leads to the upregulation of genes like the this compound-Induced Genes (TIG1, TIG2, and TIG3), which are involved in regulating cell proliferation and differentiation.[2][26] It also downregulates markers of inflammation and hyperproliferation.[2]
Caption: Mechanism of action of this compound.
B. Combined Signaling Pathways (Illustrative Examples)
When this compound is combined with other agents, their mechanisms of action can be complementary or synergistic. For example, when combined with a topical corticosteroid for psoriasis, this compound's RAR-mediated pathway works in concert with the corticosteroid's anti-inflammatory and immunosuppressive effects, which are mediated through the glucocorticoid receptor.
References
- 1. dermatologytimes.com [dermatologytimes.com]
- 2. Exploring this compound’s role in dermatology - Cosmoderma [cosmoderma.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. A comparison of this compound 0.1% gel once daily plus mometasone furoate 0.1% cream once daily versus calcipotriene 0.005% ointment twice daily in the treatment of plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. This compound plus UVB phototherapy in the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound versus this compound plus clindamycin/benzoyl peroxide in the treatment of acne vulgaris: a multicenter, double-blind, randomized parallel-group trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and safety of combinations of first-line topical treatments in chronic plaque psoriasis: a systematic literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound gel with narrow-band UVB phototherapy: a synergistic combination in psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound 0.1 percent cream plus clindamycin 1 percent gel versus tretinoin 0.025 percent gel plus clindamycin 1 percent gel in the treatment of facial acne vulgaris [escholarship.org]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Investigator-masked comparison of this compound gel q.d. plus mometasone furoate cream q.d. vs. mometasone furoate cream b.i.d. in the treatment of plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cdn.mdedge.com [cdn.mdedge.com]
- 17. Drug screening identifies this compound and bexarotene as therapeutic agents in multiple sulfatase deficiency | EMBO Molecular Medicine [link.springer.com]
- 18. Calcipotriol vs. This compound as combination therapy with narrowband ultraviolet B (311 nm): efficacy in patients with severe psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound 0.1% gel in combination with mometasone furoate cream in plaque psoriasis: a photographic tracking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Head-to-Head Comparison of this compound and Calcitriol with or without Sequential Therapy in Mild-to-Moderate Psoriasis: A Randomized Open-label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Combination of calcipotriene (Dovonex) ointment and this compound (Tazorac) gel versus clobetasol ointment in the treatment of plaque psoriasis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparative study of topical 0.1% this compound cream versus calcipotriol 0.005% ointment in the treatment of palmoplantar psoriasis - IP Indian J Clin Exp Dermatol [ijced.org]
- 23. Comparative study of calcipotriol (0.005%) ointment and this compound (0.05% and 0.1%) gel in the treatment of stable plaque psoriasis - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 24. A Phase 2, Multicenter, Double-Blind, Randomized, Vehicle-Controlled Clinical Study to Compare the Safety and Efficacy of a Novel this compound 0.045% Lotion and this compound 0.1% Cream in the Treatment of Moderate-to-Severe Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. This compound gel with narrow-band UVB phototherapy: a synergistic combination in psoriasis* | Anais Brasileiros de Dermatologia [anaisdedermatologia.org.br]
- 26. researchgate.net [researchgate.net]
Illuminating Retinoid Signaling: A Guide to Utilizing Tazarotene
Application Note
For Research Use Only.
Abstract
Tazarotene, a third-generation synthetic retinoid, offers a potent and selective tool for dissecting the intricate signaling pathways mediated by retinoic acid receptors (RARs). This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations. This compound's active metabolite, tazarotenic acid, exhibits high selectivity for RARβ and RARγ subtypes, making it an invaluable instrument for elucidating the specific roles of these receptors in cellular processes such as proliferation, differentiation, and inflammation.[1][2][3] The protocols herein cover essential in vitro and ex vivo techniques, including cell culture, receptor binding assays, reporter gene assays, and gene expression analysis, enabling a comprehensive exploration of retinoid signaling pathways.
Introduction
Retinoid signaling, mediated by the nuclear hormone receptors RARs and retinoid X receptors (RXRs), plays a critical role in a vast array of biological processes, from embryonic development to tissue homeostasis in adults. Dysregulation of these pathways is implicated in various pathologies, including skin disorders and cancer. This compound, a prodrug, is rapidly converted to its active form, tazarotenic acid, which demonstrates a distinct receptor selectivity profile.[2] Unlike pan-agonists such as all-trans retinoic acid (ATRA), tazarotenic acid preferentially binds to and transactivates RARβ and RARγ.[1][2] This selectivity allows for the targeted investigation of RARβ- and RARγ-mediated gene regulation and downstream cellular effects, minimizing the confounding influences of RARα activation.
One of the key applications of this compound in research is the study of its downstream target genes, known as this compound-Inducible Genes (TIGs), including TIG1 and TIG2 (also known as RARRES2).[1][4] The upregulation of these genes serves as a reliable marker for this compound-induced RAR activation and provides a quantifiable endpoint for assessing the cellular response to this retinoid. Furthermore, this compound has been shown to modulate the expression of other critical genes, such as downregulating markers of hyperproliferation and inflammation.[4]
This application note provides a framework for utilizing this compound as a research tool, complete with detailed protocols for key experiments and structured data presentation to facilitate comparative analysis.
Data Presentation
The following tables summarize the quantitative data for tazarotenic acid, the active metabolite of this compound, in relation to its interaction with RAR subtypes.
Table 1: Binding Affinity (Kd) of Tazarotenic Acid for Retinoic Acid Receptor (RAR) Subtypes
| RAR Subtype | Dissociation Constant (Kd) (nM) | Reference |
| RARα | >1000 | [5][6] |
| RARβ | 2 | [5][6] |
| RARγ | 2 | [5][6] |
Table 2: Transactivation Potency (EC50) of Tazarotenic Acid on Retinoic Acid Receptor (RAR) Subtypes
| RAR Subtype | EC50 (nM) | Reference |
| RARα | >1000 | [5][6] |
| RARβ | 3 | [5][6] |
| RARγ | 4 | [5][6] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the retinoid signaling pathway activated by this compound and a typical experimental workflow for investigating its effects.
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
Protocol 1: Human Keratinocyte Culture and this compound Treatment
Objective: To culture primary human epidermal keratinocytes and treat them with this compound to investigate its effects on cellular processes.
Materials:
-
Primary Human Epidermal Keratinocytes (NHEKs)
-
Keratinocyte Growth Medium (KGM)
-
This compound (stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Thaw cryopreserved NHEKs according to the supplier's protocol.
-
Seed the cells in T-75 flasks at a density of 5 x 10^5 cells per flask in KGM.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Cell Culture:
-
Change the KGM every 2-3 days.
-
When cells reach 70-80% confluency, subculture them using Trypsin-EDTA.
-
For experiments, seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction, 96-well plates for reporter assays).
-
-
This compound Treatment:
-
Once cells have adhered and reached the desired confluency (typically 50-70%), replace the medium with fresh KGM containing the desired concentrations of this compound.
-
Prepare a dilution series of this compound from a stock solution in DMSO. A typical concentration range for in vitro studies is 0.1 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Incubate the cells for the desired time period (e.g., 24-48 hours for gene expression analysis).
-
Protocol 2: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Kd) of tazarotenic acid for RAR subtypes.
Materials:
-
Nuclear extracts or purified RARα, RARβ, and RARγ proteins
-
[3H]-all-trans retinoic acid (Radioligand)
-
Tazarotenic acid (unlabeled competitor)
-
Binding buffer (e.g., 10 mM Tris-HCl, pH 7.4, 1.5 mM EDTA, 10 mM DTT, 10% glycerol)
-
Scintillation vials and scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a microcentrifuge tube, combine the nuclear extract or purified RAR protein with increasing concentrations of unlabeled tazarotenic acid.
-
Add a fixed, subsaturating concentration of [3H]-ATRA (e.g., 1-5 nM).
-
The total reaction volume should be consistent across all samples.
-
-
Incubation:
-
Incubate the reaction mixtures on ice for 2-4 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the reaction mixtures through glass fiber filters using a vacuum filtration apparatus.
-
Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding by including a reaction with a large excess of unlabeled ATRA.
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific [3H]-ATRA binding against the log concentration of tazarotenic acid.
-
Calculate the IC50 value (concentration of tazarotenic acid that inhibits 50% of [3H]-ATRA binding).
-
Calculate the Kd for tazarotenic acid using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.
-
Protocol 3: Luciferase Reporter Gene Assay
Objective: To measure the transactivation of RARs by this compound.
Materials:
-
Human keratinocytes or other suitable cell line
-
Luciferase reporter plasmid containing a retinoic acid response element (RARE) driving luciferase expression (e.g., pRARE-luc)
-
A control plasmid for normalization (e.g., a Renilla luciferase plasmid)
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection:
-
Seed cells in a 96-well plate.
-
Co-transfect the cells with the RARE-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Allow the cells to recover for 24 hours post-transfection.
-
-
This compound Treatment:
-
Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control.
-
Incubate for 18-24 hours.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Plot the normalized luciferase activity against the log concentration of this compound.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
-
Protocol 4: Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Objective: To quantify the changes in the expression of this compound-responsive genes (TIG1 and RARβ2) in human keratinocytes.
Materials:
-
This compound-treated and control human keratinocytes (from Protocol 1)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
qPCR primers for target and housekeeping genes (see Table 3)
-
Real-time PCR instrument
Table 3: Human qPCR Primer Sequences
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| TIG1 (RARRES1) | GCT GCT GCA GAA GAT GAG TG | GAG GAG GCA GCA AAG TGA AG | [7][8][9][10][11][12] |
| RARβ2 | GGT TTC ACT GGC TTG ACC ATC G | CCG TCT GAG AAA GTC ATG GTG TC | [13] |
| GAPDH | AAT CCC ATC ACC ATC TTC CA | TGG ACT CCA CGA CGT ACT CA | [14][15][16][17][18] |
| RPLP0 | GGC ACC ATT GGG ACT GAT T | GGC AGC TGG AAG AAG GAG | [19][20][21][22] |
Procedure:
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's protocol.
-
Assess the RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
-
qPCR:
-
Set up the qPCR reactions in a 96-well plate using the qPCR master mix, cDNA, and forward and reverse primers for each target and housekeeping gene.
-
Run the qPCR reaction in a real-time PCR instrument using a standard cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of a stable housekeeping gene (e.g., GAPDH or RPLP0) (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_control).
-
Conclusion
This compound is a powerful and selective tool for investigating the complex roles of RARβ and RARγ in retinoid signaling. The detailed protocols and quantitative data provided in this application note offer a robust framework for researchers to design and execute experiments aimed at elucidating the molecular mechanisms governed by these specific RAR subtypes. By employing these methodologies, scientists can gain deeper insights into the physiological and pathological processes influenced by retinoid pathways, ultimately paving the way for the development of novel therapeutic strategies.
References
- 1. Exploring Potential Therapeutic Applications of this compound: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: the first receptor-selective topical retinoid for the treatment of psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A retinoic acid receptor beta/gamma-selective prodrug (this compound) plus a retinoid X receptor ligand induces extracellular signal-regulated kinase activation, retinoblastoma hypophosphorylation, G0 arrest, and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular mechanisms of this compound action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. RAR-specific agonist/antagonists which dissociate transactivation and AP1 transrepression inhibit anchorage-independent cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RAR-specific agonist/antagonists which dissociate transactivation and AP1 transrepression inhibit anchorage-independent cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
- 8. tw.sinobiological.com [tw.sinobiological.com]
- 9. biocompare.com [biocompare.com]
- 10. TIGIT Human qPCR Primer Pair (NM_173799) - Nordic Biosite [nordicbiosite.com]
- 11. Human RARRES2 qPCR Primer Pair [chemicalbook.com]
- 12. jp.sinobiological.com [jp.sinobiological.com]
- 13. origene.com [origene.com]
- 14. biocat.com [biocat.com]
- 15. sinobiological.com [sinobiological.com]
- 16. biocompare.com [biocompare.com]
- 17. origene.com [origene.com]
- 18. Human GAPDH qPCR primer set (NM_002046) - DiaCarta, Inc. [diacarta.com]
- 19. origene.com [origene.com]
- 20. researchgate.net [researchgate.net]
- 21. blog.biosearchtech.com [blog.biosearchtech.com]
- 22. Identification of reference genes for quantitative PCR analyses in developing mouse gonads - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Mitigating Tazarotene-Induced Skin Irritation in Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to effectively manage and mitigate tazarotene-induced skin irritation in a clinical study setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common signs and symptoms of this compound-induced skin irritation observed in clinical trials?
A1: The most frequently reported side effects associated with topical this compound application are localized skin reactions. These commonly include dryness, peeling, erythema (redness), a burning or stinging sensation, and pruritus (itching).[1][2][3][4][5][6] These reactions are typically of mild-to-moderate severity and often subside with continued use as the skin acclimates to the treatment.[1]
Q2: How does the concentration and formulation of this compound affect skin irritation?
A2: Higher concentrations of this compound (e.g., 0.1%) are generally associated with a higher incidence of skin irritation compared to lower concentrations (e.g., 0.05% or 0.045%).[1][7] The formulation also plays a critical role; for instance, cream formulations may be better tolerated than gel formulations.[8] Newer lotion formulations have been developed with polymeric emulsion technology to reduce the irritation potential while maintaining efficacy.[4][9][10][11]
Q3: What is the underlying mechanism of this compound-induced skin irritation?
A3: this compound is a prodrug that is converted to its active form, tazarotenic acid, in the skin.[12][13] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ.[14] This binding modulates the expression of specific genes, including this compound-Induced Genes (TIG1, TIG2, and TIG3), which regulate cell proliferation, differentiation, and inflammation.[1][3][13][14] The initial irritation is believed to be part of the retinization process where the skin adapts to the increased cell turnover and modulation of inflammatory pathways.
Q4: What are the primary strategies to mitigate this compound-induced skin irritation in a clinical study?
A4: Several strategies can be implemented:
-
Adjunctive use of moisturizers: Applying a moisturizer can help alleviate dryness and peeling.[2][7][15][16][17]
-
Combination therapy: Co-administering topical corticosteroids can significantly reduce irritation and may enhance efficacy.[18][19][20][21][22]
-
Lower concentrations: Initiating treatment with a lower concentration of this compound can improve tolerability.[7]
-
Novel formulations: Utilizing advanced formulations such as lotions or nanoparticle-based systems can minimize irritation.[4][9][12][23][24][25]
-
Modified application schedule: Reducing the frequency of application (e.g., every other day) can allow the skin to adapt.[7][16]
Q5: Can the use of moisturizers compromise the efficacy of this compound?
A5: Clinical studies have shown that the adjunctive use of a moisturizer can enhance the tolerability of this compound 0.1% cream without compromising its efficacy in treating acne vulgaris.[2] It is generally recommended to apply the moisturizer at least one hour before or after the application of this compound to ensure optimal absorption of the drug.[7][17]
Troubleshooting Guides
Managing High Variability in Irritation Score Data
| Problem | Possible Causes | Solutions |
| Inconsistent Erythema Scores | Inter-observer variability in visual assessment. | Implement standardized training for all clinical assessors using a validated photographic scale. Utilize a chromameter for objective measurement of erythema (a* value).[26][27][28] |
| Fluctuations in ambient lighting during assessment. | Conduct all visual assessments in a dedicated room with consistent, standardized lighting. | |
| High Variability in Patient-Reported Outcomes (e.g., itching, burning) | Lack of a standardized reporting scale. | Use a validated visual analog scale (VAS) or a numeric rating scale (NRS) for all patient-reported outcomes. Provide clear instructions to subjects on how to use the scale. |
| Subjective differences in tolerance. | Ensure a sufficiently large and diverse patient population to account for individual variations. Stratify data analysis by baseline sensitivity if possible. |
Troubleshooting Issues with Objective Skin Barrier Function Measurements
| Problem | Possible Causes | Solutions |
| High Variability in Transepidermal Water Loss (TEWL) Readings | Environmental fluctuations (temperature, humidity, airflow). | Conduct all TEWL measurements in a climate-controlled room after a 15-30 minute acclimatization period for the subject.[29][30] |
| Inconsistent probe pressure and angle. | Train operators to apply the probe with minimal and consistent pressure, perpendicular to the skin surface. | |
| Subject-related factors (e.g., recent exercise, caffeine (B1668208) intake, emotional state). | Instruct subjects to avoid strenuous activity, caffeine, and smoking for a specified period before measurements.[29] Allow for a rest period before measurement to ensure the subject is calm. | |
| Measurement at different times of the day. | Schedule measurements at the same time of day for each subject to account for circadian rhythms that can affect TEWL.[29] |
Quantitative Data on Irritation Mitigation
Table 1: Reduction in Adverse Events with this compound Combination Therapy
| Treatment Regimen | Patient Population | Key Findings on Irritation | Reference |
| This compound 0.1% gel + mid- or high-potency corticosteroid | 300 patients with plaque psoriasis | Cumulative rates of adverse events in the mid-potency steroid group were about half those in the this compound-plus-placebo group. | [19] |
| This compound 0.05% + Betamethasone (B1666872) Dipropionate 0.05% (TAZ/BM) cream vs. TAZ gel or BM cream alone | 600 subjects with psoriasis vulgaris | The most frequently reported treatment-related adverse event was mild to moderate skin irritation. The combination was reported to have reduced local stimulation compared to TAZ alone. | [20] |
| This compound + Corticosteroid | 166 patients with plaque psoriasis switched from calcipotriene | Mean scores for pruritus and overall discomfort were reduced by 45% and 40%, respectively, from baseline after a mean of 10 weeks. | [22] |
Table 2: Irritation Potential of Different this compound Formulations
| Formulation | Comparison | Key Findings on Irritation | Reference |
| This compound 0.045% lotion | vs. This compound 0.1% cream | Treatment-related adverse events were lower with the 0.045% lotion (2.9%) compared to the 0.1% cream (5.6%). | [27] |
| This compound 0.045% lotion | vs. Vehicle | Well-tolerated with a positive safety profile. | [4][10] |
| This compound-loaded nanogels | vs. Conventional this compound gels | Nanogel formulations showed significantly lower scores for redness and irritation. | [23] |
Experimental Protocols
Protocol for Assessment of Skin Irritation
This protocol outlines the key steps for a comprehensive assessment of skin irritation in a clinical study involving topical this compound.
1. Subject Acclimatization:
-
Subjects should be comfortably seated in a temperature and humidity-controlled room (20-22°C, 40-60% RH) for at least 20-30 minutes prior to any measurements.
2. Visual Assessment of Erythema and Scaling:
-
A trained clinician will grade erythema, scaling, and other signs of irritation at the application site using a standardized 5-point scale (e.g., 0 = none, 1 = minimal, 2 = mild, 3 = moderate, 4 = severe).
-
Assessments should be performed under consistent, standardized lighting conditions.
3. Objective Measurement of Erythema:
-
A chromameter (e.g., Minolta Chroma Meter) is used to objectively quantify skin color.
-
The instrument should be calibrated according to the manufacturer's instructions before each use.
-
The "a*" value, which represents the red-green spectrum, is recorded as an objective measure of erythema.
-
Three measurements should be taken at the center of the application site and an adjacent untreated site (control), and the average value should be used.
4. Measurement of Transepidermal Water Loss (TEWL):
-
A TEWL meter (e.g., Tewameter®) is used to assess skin barrier function.
-
The probe is placed gently on the skin surface at the application site and an adjacent control site.
-
The operator should ensure minimal and consistent pressure and avoid drafts during the measurement.
-
The reading is allowed to stabilize, and the value (in g/m²/h) is recorded. Three consecutive measurements should be taken and averaged.[31]
5. Assessment of Subjective Symptoms:
-
Subjects will rate the intensity of itching, burning, and stinging at the application site using a 10-cm Visual Analog Scale (VAS), where 0 cm is "no sensation" and 10 cm is "the most intense sensation imaginable."
Protocol for Skin Biopsy and Cytokine Analysis
1. Skin Biopsy Collection:
-
After obtaining informed consent, a 3-4 mm punch biopsy is taken from the treated and a contralateral untreated control site under local anesthesia.[32]
-
The biopsy specimen should be immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis.
2. Tissue Homogenization:
-
The frozen skin biopsy is weighed and homogenized in a lysis buffer (e.g., PBS with protease inhibitors) using a mechanical homogenizer.
-
The homogenate is then centrifuged at high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
The supernatant is collected and stored at -80°C.
3. Cytokine Analysis by ELISA:
-
The concentrations of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the skin homogenate supernatant are quantified using commercially available ELISA kits.
-
The ELISA protocol provided by the manufacturer should be followed precisely.[5][33] This typically involves:
-
Coating a 96-well plate with a capture antibody specific for the cytokine of interest.
-
Adding the skin homogenate samples and standards to the wells.
-
Incubating to allow the cytokine to bind to the capture antibody.
-
Washing the plate and adding a biotinylated detection antibody.
-
Adding an enzyme-conjugated streptavidin (e.g., HRP).
-
Adding a substrate to produce a colorimetric reaction.
-
Measuring the absorbance using a microplate reader.
-
-
A standard curve is generated using known concentrations of the cytokine, and the concentrations in the samples are determined from this curve.
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in skin cells.
Caption: A clinical workflow for managing this compound irritation.
Caption: Workflow for experimental assessment of irritation.
References
- 1. Molecular mechanisms of this compound action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. This compound-Induced Gene 3 May Affect Inflammatory Angiogenesis in Psoriasis by Downregulating Placental Growth Factor Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dermal sensitization, safety, tolerability, and patient preference of this compound 0.045% lotion from five clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytokine Elisa [bdbiosciences.com]
- 6. scispace.com [scispace.com]
- 7. drugs.com [drugs.com]
- 8. Meta-analysis of topical this compound in the treatment of mild to moderate acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound 0.045% Lotion for Once-Daily Treatment of Moderate-to-Severe Acne Vulgaris: Results from Two Phase 3 Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jcadonline.com [jcadonline.com]
- 12. Formulation development of this compound-loaded PLGA nanoparticles for follicular delivery in the treatment of inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring this compound’s role in dermatology - Cosmoderma [cosmoderma.org]
- 14. mdpi.com [mdpi.com]
- 15. monderma.co.uk [monderma.co.uk]
- 16. apothecarygroup.com [apothecarygroup.com]
- 17. atlantisbioscience.com [atlantisbioscience.com]
- 18. This compound in combination with topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. clinician.nejm.org [clinician.nejm.org]
- 20. Fixed combination of this compound and betamethasone dipropionate for treatment of psoriasis vulgaris: The result of a phase 3, multicenter, randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A clinical evaluation of this compound 0.1% gel, with and without a high- or mid-high-potency corticosteroid, in patients with stable plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. An observation study evaluating the efficacy of this compound plus corticosteroid in treating plaque psoriasis in patients switched from treatment with calcipotriene +/- corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pharmedicopublishers.com [pharmedicopublishers.com]
- 24. researchgate.net [researchgate.net]
- 25. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. iivs.org [iivs.org]
- 27. This compound 0.045% Lotion for Once-Daily Treatment of Moderate-to-Severe Acne Vulgaris: Results from Two Phase 3 Trials - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 28. Skin Irritation for Medical Device Extracts | Mattek - Part of Sartorius [mattek.com]
- 29. researchgate.net [researchgate.net]
- 30. Transepidermal water loss (TEWL): Environment and pollution—A systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Clinical Measurement of Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 32. cndlifesciences.com [cndlifesciences.com]
- 33. Cytokine Elisa [bdbiosciences.com]
Optimizing Tazarotene concentration for specific research applications
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of Tazarotene in various research applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a third-generation synthetic retinoid that acts as a prodrug. In tissues, it is rapidly converted by esterases to its active metabolite, tazarotenic acid.[1][2] Tazarotenic acid is a receptor-selective retinoid that primarily binds to Retinoic Acid Receptors beta (RAR-β) and gamma (RAR-γ).[2][3][4] This binding modulates the expression of target genes, leading to the normalization of cell differentiation, reduction of hyperproliferation, and anti-inflammatory effects.[3][5] Key downstream effects include the upregulation of this compound-Induced Genes (TIG1, TIG2, and TIG3) and the downregulation of markers associated with psoriasis and acne.[4][6]
Q2: What are the recommended concentrations of this compound for in vitro studies?
A2: The optimal concentration of this compound varies depending on the cell type and the specific biological process being investigated. See the table below for a summary of concentrations used in various studies. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Q3: How should I dissolve this compound for cell culture experiments?
A3: this compound is a lipophilic compound with low aqueous solubility. For in vitro assays, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a stock solution.[1] The final concentration of the organic solvent in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the key signaling pathways activated by this compound?
A4: this compound primarily activates the Retinoic Acid Receptor (RAR) signaling pathway. Its active metabolite, tazarotenic acid, selectively binds to RAR-β and RAR-γ, which then form heterodimers with Retinoid X Receptors (RXRs). This complex binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. This leads to the upregulation of genes like TIG1, TIG2, and TIG3, and the inhibition of transcription factors such as Activator Protein 1 (AP-1), which in turn reduces the expression of inflammatory mediators.[7]
Troubleshooting Guides
Issue 1: this compound precipitates in the cell culture medium.
-
Cause: this compound has poor aqueous solubility. The concentration of this compound or the final percentage of the organic solvent in the medium may be too high.
-
Solution:
-
Ensure the stock solution of this compound in an organic solvent (e.g., DMSO) is fully dissolved before diluting it in the culture medium.
-
When diluting the stock solution, add it to the medium dropwise while gently vortexing to facilitate dispersion.
-
Decrease the final concentration of this compound in your experiment.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is not exceeding a level that is toxic to your cells (typically below 0.5%).
-
Issue 2: High levels of cell death observed in treated cells.
-
Cause: The concentration of this compound may be too high, leading to cytotoxicity. Alternatively, the cells may be particularly sensitive to the compound or the solvent.
-
Solution:
-
Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.
-
Reduce the treatment duration.
-
Include a vehicle control (medium with the same concentration of the organic solvent used to dissolve this compound) to distinguish between compound- and solvent-induced cytotoxicity.
-
Use a more sensitive cell viability assay to accurately determine the cytotoxic threshold.
-
Issue 3: Inconsistent or no induction of target gene expression (e.g., TIG1, TIG3).
-
Cause: The concentration of this compound may be too low, the treatment time may be too short, or there could be issues with the experimental procedure.
-
Solution:
-
Increase the concentration of this compound, based on a dose-response curve.
-
Optimize the treatment duration; perform a time-course experiment to identify the peak of gene expression.
-
Ensure the quality and integrity of your RNA samples.
-
Verify the efficiency of your primers for qPCR.
-
Confirm that your cell line expresses RAR-β and RAR-γ, the primary targets of tazarotenic acid.
-
Data Presentation
Table 1: this compound Concentrations for In Vitro Research Applications
| Application | Cell Type | Concentration Range | Reference |
| Inhibition of Proliferation | Human Dermal Fibroblasts | 1 µM | [1] |
| Sulfatase Activity Restoration | Multiple Sulfatase Deficiency (MSD) Fibroblasts | 10 µM | [8] |
| Cytotoxicity Studies | Basal Cell Carcinoma (BCC) Cells | Up to 100 µM | [9] |
| Induction of Gene Expression | Human Keratinocytes | Not specified, but effective topically at 0.1% | [6] |
| Melanoma Cell Growth Inhibition | Melanoma Cells | Not specified, but effective topically at 0.1% | [10] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cells
-
This compound
-
DMSO (or other suitable solvent)
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol outlines the steps to measure the expression of this compound-induced genes (e.g., TIG1, TIG3).
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix
-
Gene-specific primers (for target and reference genes)
-
Real-time PCR instrument
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound for the optimized duration.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer. Assess RNA integrity if necessary.
-
Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction by mixing the cDNA template, qPCR master mix, and gene-specific primers for your target gene (e.g., TIG1) and a stable reference gene (e.g., GAPDH, ACTB).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR instrument using an appropriate cycling protocol.
-
Data Analysis: Analyze the amplification data. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Mandatory Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Cell Viability (MTT) Assay.
Caption: Troubleshooting Logic for this compound Experiments.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Exploring this compound’s role in dermatology - Cosmoderma [cosmoderma.org]
- 3. This compound--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimizing treatment with topical this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Exploring Potential Therapeutic Applications of this compound: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug screening identifies this compound and bexarotene as therapeutic agents in multiple sulfatase deficiency | EMBO Molecular Medicine [link.springer.com]
- 9. This compound Induces Apoptosis in Human Basal Cell Carcinoma via Activation of Caspase-8/t-Bid and the Reactive Oxygen Species-Dependent Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming Tazarotene delivery challenges in topical formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in the topical delivery of Tazarotene.
Troubleshooting Guides
Issue 1: Poor this compound Solubility and Bioavailability in Formulation
Problem: You are observing low drug loading, precipitation, or poor efficacy, likely due to this compound's low aqueous solubility. This compound is a highly lipophilic compound (log P ≈ 4.3) with a water solubility of less than 1 μg/mL.[1]
Possible Solutions & Troubleshooting Steps:
-
Excipient Selection: The choice of solvents and lipids is critical for solubilizing this compound. Below is a table of reported solubility data in various excipients.
-
Nanoencapsulation: Encapsulating this compound in lipid-based nanoparticles can significantly improve its solubility and stability within the formulation.
-
pH Adjustment: While this compound's solubility is not highly pH-dependent, ensuring the formulation's pH is compatible with the chosen excipients and maintains drug stability is important.
Data Presentation: this compound Solubility in Common Excipients
| Excipient | Type | Reported Solubility | Reference |
| Isopropyl Myristate | Oily Phase | 7.4 mg/mL | [1] |
| Propylene Glycol | Co-solvent/Penetration Enhancer | Soluble | [] |
| Ethanol | Co-solvent | Very Soluble | [] |
| Methanol | Solvent | Very Soluble | [] |
| Compritol ATO 888 | Solid Lipid | 3-4% w/w (at 82°C) | [1] |
Data Presentation: Characterization of this compound-Loaded Nanoparticles
| Formulation Type | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Solid Lipid Nanoparticles (SLN) | 150-300 | < 0.3 | -20 to -35 | > 70% | [3][4] |
| PLGA Nanoparticles | < 500 | Not specified | Not specified | Not specified | [5] |
Issue 2: High Skin Irritation and Poor Tolerability
Problem: Your in vivo or clinical studies show significant erythema, itching, burning, or peeling at the application site. Skin irritation is a common side effect of this compound.
Possible Solutions & Troubleshooting Steps:
-
Formulation Optimization: The vehicle plays a crucial role in drug tolerability. Novel formulations like lotions with polymeric emulsions have been shown to be less irritating than traditional gels.
-
Concentration Reduction: A lower concentration of this compound may be effective while reducing irritation.
-
Nanoencapsulation: Encapsulating this compound can provide a controlled release, reducing the concentration of free drug on the skin surface at any given time, thereby minimizing irritation.
-
Combination with Anti-inflammatory Agents: Co-formulating with corticosteroids can mitigate the inflammatory response.
Data Presentation: Comparative Tolerability of this compound Formulations
| Formulation | Irritation Score (Mean) | Study Population | Reference |
| This compound 0.045% Lotion | ~0.6 (mild) | Moderate-to-severe acne | [6] |
| This compound 0.1% Cream | Slightly higher than 0.045% lotion | Moderate-to-severe acne | [6] |
| This compound 0.1% Gel | High | Healthy skin | [7] |
| This compound 0.05% Gel | High | Healthy skin | [7] |
| Adapalene (B1666599) 0.3% Gel | Lower than this compound gels | Healthy skin | [7][8] |
| Trifarotene 0.005% Cream | Higher than this compound 0.045% lotion | Healthy skin | [8] |
Issue 3: Inadequate Skin Penetration and Retention
Problem: In vitro permeation tests (IVPT) show low flux across the skin, or in vivo studies indicate a lack of therapeutic effect, suggesting poor penetration through the stratum corneum.
Possible Solutions & Troubleshooting Steps:
-
Incorporate Penetration Enhancers: Chemical penetration enhancers can reversibly disrupt the stratum corneum, increasing drug permeation.
-
Utilize Nanoformulations: Nanoparticles can enhance skin penetration through various mechanisms, including follicular targeting.
-
Optimize the Vehicle: The composition of the vehicle (e.g., oil-in-water emulsion) can influence drug partitioning into the skin.
Data Presentation: In Vitro Skin Permeation of this compound Formulations
| Formulation | Steady-State Flux (Jss) (µg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Enhancement Ratio | Skin Model | Reference |
| This compound Solution | ~0.09 | 0.9 | - | Porcine Skin | [9] |
| This compound Gel | ~0.15 | 1.5 | 1.67 vs Solution | Porcine Skin | [9] |
| This compound Marketed Gel | 116.35 | Not specified | - | Rat Skin | [10] |
| This compound SLN-based Gel | 193.45 | Not specified | 1.66 vs Marketed Gel | Rat Skin | [10] |
Issue 4: Formulation Instability and Drug Degradation
Problem: You are observing a decrease in this compound concentration over time, changes in physical appearance, or the emergence of degradation peaks in your HPLC analysis. This compound is susceptible to degradation by hydrolysis, oxidation, and photolysis.
Possible Solutions & Troubleshooting Steps:
-
pH Control: Maintain the formulation pH within a stable range. This compound is unstable in acidic and basic conditions.
-
Incorporate Antioxidants: Add antioxidants to the formulation to protect against oxidative degradation.
-
Use Photoprotective Packaging: Package the formulation in opaque or UV-protective containers to prevent photodegradation.
-
Conduct Forced Degradation Studies: Intentionally stress the formulation (e.g., with acid, base, peroxide, light, heat) to identify potential degradation products and establish a stability-indicating analytical method.
Data Presentation: this compound Degradation Under Stress Conditions
| Stress Condition | % Degradation | Major Degradation Products | Reference |
| Acid Hydrolysis (0.5N HCl) | 11.15% | Tazarotenic acid and others | [11][12] |
| Base Hydrolysis (0.1N NaOH) | 7.40% | Tazarotenic acid | [12][13] |
| Oxidative (3% H₂O₂) | 2.70% | This compound sulfoxide | [12][13] |
| UV Light | 4.52% | Photodegradation products | [13][14] |
| Thermal (60°C) | 3.22% | Not specified | [13] |
Experimental Protocols
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
This protocol describes a hot homogenization followed by ultrasonication method.
Materials:
-
This compound
-
Solid Lipid (e.g., Dynasan 116, Compritol ATO 888)
-
Surfactant (e.g., Poloxamer 188)
-
Co-surfactant (e.g., Egg Lecithin)
-
Purified Water
Procedure:
-
Lipid Phase Preparation: Dissolve this compound and the co-surfactant in the solid lipid by heating to 5-10°C above the lipid's melting point.
-
Aqueous Phase Preparation: Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer (e.g., at 12,000 rpm for 5 minutes) to form a hot oil-in-water pre-emulsion.
-
Sonication: Immediately sonicate the hot pre-emulsion using a probe sonicator to reduce the particle size.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool to room temperature. The lipid will recrystallize, forming solid lipid nanoparticles.
-
(Optional) Gel Incorporation: For a gel formulation, disperse a gelling agent (e.g., Carbopol 934P) in purified water. Add the prepared SLN dispersion to the gel base with gentle stirring.
In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines a standard procedure for assessing the skin permeation of this compound from a topical formulation.
Materials:
-
Vertical Franz diffusion cells
-
Excised human or porcine skin
-
Receptor solution (e.g., phosphate-buffered saline (PBS) with a solubilizing agent like cyclodextrin (B1172386) or a co-solvent to maintain sink conditions)
-
This compound formulation
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32°C
-
Sample collection vials
Procedure:
-
Skin Preparation: Thaw frozen skin at room temperature. Excise subcutaneous fat and cut the skin into sections to fit the Franz cells. Hydrate the skin in PBS before mounting.
-
Franz Cell Assembly: Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor compartment.
-
Receptor Chamber Filling: Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin. Place a small magnetic stir bar in the receptor chamber.
-
Equilibration: Place the assembled Franz cells in a water bath set to 32°C and allow the system to equilibrate. Maintain constant stirring of the receptor fluid.
-
Dose Application: Apply a known quantity of the this compound formulation to the skin surface in the donor chamber.
-
Sampling: At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm and immediately replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Sample Analysis: Analyze the collected samples for this compound and its active metabolite, tazarotenic acid, using a validated HPLC or LC-MS/MS method.
-
Data Analysis: Calculate the cumulative amount of this compound permeated per unit area (μg/cm²) and plot this against time. Determine the steady-state flux (Jss) from the linear portion of the curve.
Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for a stability-indicating RP-HPLC method.
Chromatographic Conditions (Example):
-
Column: Waters Symmetry C18 (150 mm x 3.9 mm, 5 µm) or equivalent.[11]
-
Mobile Phase A: 10 mM Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid) : Methanol : Tetrahydrofuran (40:57:3 v/v/v).[11]
-
Mobile Phase B: Methanol : Tetrahydrofuran (95:5 v/v).[11]
-
Gradient Elution: A gradient program should be developed to separate this compound from its degradation products.
-
Flow Rate: 1.0 mL/min.[11]
-
Detection Wavelength: 325 nm.[11]
-
Column Temperature: 30°C.[11]
-
Injection Volume: 20 µL.
-
Diluent: Acetonitrile:Water (80:20 v/v).[11]
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in the diluent. Prepare working standards by further dilution.
-
Sample Preparation: Accurately weigh a portion of the this compound formulation and dissolve/disperse it in the diluent. Sonicate and centrifuge as needed to ensure complete extraction and remove excipients. Filter the final solution through a 0.45 µm filter.
-
Forced Degradation (for method validation):
-
Acid/Base Hydrolysis: Treat the sample with acid (e.g., 0.5N HCl) and base (e.g., 0.1N NaOH), then neutralize before dilution.
-
Oxidation: Treat the sample with hydrogen peroxide (e.g., 3% H₂O₂).
-
Photodegradation: Expose the sample to UV light.
-
Thermal Degradation: Heat the sample in an oven.
-
-
Analysis: Inject the standard and sample preparations into the HPLC system.
-
System Suitability: Ensure the system meets predefined criteria for parameters like theoretical plates, tailing factor, and resolution between this compound and its degradation products.
-
Quantification: Calculate the amount of this compound and any specified degradation products in the sample by comparing peak areas with those of the standards.
Mandatory Visualizations
Caption: this compound's mechanism of action in a keratinocyte.
References
- 1. US20150209343A1 - Topical dermal compositions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmedicopublishers.com [pharmedicopublishers.com]
- 5. Formulation development of this compound-loaded PLGA nanoparticles for follicular delivery in the treatment of inflammatory skin diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Phase 2, Multicenter, Double-Blind, Randomized, Vehicle-Controlled Clinical Study to Compare the Safety and Efficacy of a Novel this compound 0.045% Lotion and this compound 0.1% Cream in the Treatment of Moderate-to-Severe Acne Vulgaris - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. Cumulative irritation comparison of adapalene gel and solution with 2 this compound gels and 3 tretinoin formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Insights into the degradation chemistry of this compound, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sciensage.info [sciensage.info]
- 14. Photostability Testing of a Third-Generation Retinoid-Tazarotene in the Presence of UV Absorbers - PubMed [pubmed.ncbi.nlm.nih.gov]
Managing common adverse effects of Tazarotene in research subjects
Tazarotene Adverse Effect Management: Technical Support Center
This center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing common adverse effects observed in research subjects using this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common adverse effects associated with topical this compound administration in research subjects?
A1: The most frequently reported adverse effects are localized skin reactions. These typically manifest as dryness, peeling (desquamation), redness (erythema), a burning or stinging sensation, and itching (pruritus).[1][2][3][4] These effects are generally mild to moderate in severity and often decrease with continued application as the skin acclimates.[2][4] Photosensitivity, an increased sensitivity to sunlight, is also a common concern.[1][5][6]
Q2: What is the underlying mechanism of this compound that leads to skin irritation?
A2: this compound is a third-generation topical retinoid.[7] It is a prodrug that is converted in the skin to its active form, tazarotenic acid.[7][8][9] Tazarotenic acid selectively binds to Retinoic Acid Receptors (RARs), specifically the subtypes RAR-β and RAR-γ.[7][10] This binding modulates the expression of genes involved in cellular differentiation and proliferation, which helps normalize abnormal keratinocyte growth in conditions like psoriasis and acne.[7][8] This rapid increase in skin cell turnover can disrupt the skin barrier, leading to the characteristic irritation, dryness, and peeling known as "retinoid dermatitis".[11][12]
Q3: How does the concentration of this compound (e.g., 0.05% vs. 0.1%) impact the incidence and severity of adverse effects?
A3: Higher concentrations of this compound are generally associated with more noticeable side effects.[2] Clinical trials have indicated that local skin reactions are often more pronounced with the 0.1% concentration compared to the 0.05% formulation.[2] For instance, in studies on psoriasis, pruritus, burning/stinging, and erythema were among the most frequent adverse events for both 0.05% and 0.1% concentrations.[13]
Q4: Can this compound be used in combination with other topical agents to mitigate side effects?
A4: Yes, combination therapy is a common strategy. The brief addition of a topical corticosteroid at the beginning of this compound therapy can reduce initial irritation, though it should be discontinued (B1498344) after a few weeks to avoid corticosteroid-related side effects.[[“]] However, researchers should avoid the concurrent use of other products known to dry or irritate the skin, such as certain soaps, astringents, or peeling agents (e.g., benzoyl peroxide), unless directed by the study protocol.[4][5][15]
Q5: Are there any systemic side effects associated with topical this compound?
A5: Systemic absorption of this compound is minimal.[16] Studies monitoring blood levels of tazarotenic acid have shown that systemic exposure is limited and does not typically increase with the duration of treatment.[17][18] Therefore, systemic side effects are not a common concern with topical application under normal experimental conditions.
Troubleshooting Guides
Issue 1: Subject reports significant erythema, desquamation, and a burning sensation within the first two weeks of application.
| Step | Action | Rationale |
| 1 | Assess Severity | Determine if the reaction is mild, moderate, or severe. Severe reactions may include intense redness, significant peeling, blistering, or pronounced discomfort.[4][13] |
| 2 | Reduce Application Frequency | If the irritation is mild to moderate, advise reducing the application frequency to every other or every third evening to allow the skin to acclimate.[1][[“]] This "start low, go slow" approach is a cornerstone of retinoid therapy.[19] |
| 3 | Implement Buffering Technique | Instruct the subject to apply a thin layer of a non-comedogenic, fragrance-free moisturizer 5-10 minutes before applying this compound. A second layer of moisturizer can be applied on top.[11][20] This creates a slight barrier, diluting the retinoid to lessen irritation without compromising efficacy. |
| 4 | Temporary Discontinuation | For severe irritation, the protocol may require pausing treatment until the irritation subsides.[1] Once the skin has recovered, reintroduce this compound at a lower frequency. |
| 5 | Review Concomitant Products | Ensure the subject is not using other potentially irritating topical products, including abrasive cleansers, alcohol-based toners, or other acne medications not specified in the protocol.[4][5] |
Issue 2: Subject develops marked skin dryness and pruritus (itching).
| Step | Action | Rationale |
| 1 | Enhance Moisturization | Recommend the liberal and frequent use of a high-quality, barrier-repairing moisturizer throughout the day.[15][19] Applying moisturizer to damp skin can help lock in hydration. |
| 2 | Ensure Correct Application | Verify that the subject is applying this compound to completely dry skin; application on wet skin can increase irritation.[1] A pea-sized amount is sufficient for the entire face.[20] |
| 3 | Adjust Cleansing Routine | Advise the use of a mild, non-foaming, soap-free cleanser.[20] Over-washing or using harsh cleansers can strip the skin's natural oils and exacerbate dryness. |
| 4 | Consider Formulation | If permitted by the study design, a cream-based formulation of this compound may be better tolerated than a gel formulation, as creams are typically more emollient. |
Issue 3: Subject reports increased sensitivity to sunlight or develops a mild sunburn.
| Step | Action | Rationale |
| 1 | Mandate Photoprotection | Emphasize that this compound increases photosensitivity.[5][6] Daily use of a broad-spectrum sunscreen with an SPF of 30 or higher is mandatory.[4][15][20] |
| 2 | Educate on Sun Avoidance | Counsel subjects to avoid direct sun exposure, especially during peak hours (10 a.m. to 3 p.m.), and to avoid sunlamps and tanning beds entirely.[1][4][15] |
| 3 | Recommend Protective Measures | Subjects should be advised to wear protective clothing, such as wide-brimmed hats and long sleeves, when sun exposure is unavoidable.[1][5][21] |
| 4 | Evening Application | Confirm that this compound is being applied only in the evening, as per standard protocols for retinoids, to reduce the potential for photosensitizing reactions.[[“]][20] |
Data Presentation
Table 1: Incidence of Common Adverse Events in this compound Clinical Trials
This table summarizes the percentage of subjects reporting specific local adverse effects during clinical trials for acne and psoriasis.
| Adverse Effect | Incidence in Acne Trials (%)[13] | Incidence (General) (%)[4] | Notes |
| Desquamation (Peeling) | 10 - 30 | 29 | Most events are typically mild to moderate in severity.[17][22] |
| Dry Skin | 10 - 30 | 27 | Often manageable with consistent use of moisturizers.[1][6] |
| Erythema (Redness) | 10 - 30 | 21 | Can be reduced by combination with a short-term topical corticosteroid.[23] |
| Burning / Stinging | 10 - 30 | 14 | Sensation is most common upon initial application and tends to decrease over time.[2] |
| Pruritus (Itching) | 10 - 30 | < 10 | A frequent complaint, particularly in psoriasis trials.[13] |
| Irritation | 1 - 10 | < 10 | General term encompassing the other listed effects. |
| Skin Pain | 1 - 10 | < 10 | Less common than burning or stinging. |
Experimental Protocols
Protocol 1: Cumulative Irritation Patch Test
This protocol is designed to assess the potential for a topical formulation of this compound to cause cumulative skin irritation.
-
Objective: To evaluate the irritation potential of this compound foam 0.1%, its vehicle, a positive control (e.g., sodium lauryl sulfate), and a negative control (e.g., saline) over a 21-day period.[24]
-
Subject Population: Healthy adult volunteers with no active skin disease at the application site (typically the back).
-
Methodology:
-
Site Randomization: On each subject's back, demarcate four separate test sites. Randomly assign each site to receive one of the four test materials (this compound, vehicle, positive control, negative control).
-
Patch Application: Apply an occlusive patch containing a standardized amount of the assigned material to each site.
-
Application Schedule: Patches are applied daily for 21 consecutive days. Each patch remains in place for 24 ± 1 hours.[24]
-
Evaluation: After removing each set of patches, a trained evaluator, blinded to the site assignments, assesses the skin at each site for signs of irritation.
-
Scoring: Skin reactions are graded using a standardized numerical scale for erythema, edema, and other signs of irritation (e.g., 0 = No evidence of irritation; 1 = Minimal erythema; 2 = Moderate erythema; 3 = Strong erythema; 4 = Definite edema, etc.).[24]
-
Data Analysis: A mean cumulative irritation score is calculated for each test material by summing the daily scores for each subject and dividing by the number of evaluations.[24]
-
Protocol 2: Intra-individual Comparative Assessment on Psoriatic Plaques
This protocol is designed to evaluate both the efficacy and the irritation of this compound, alone and in combination with a corticosteroid, directly on psoriatic plaques.
-
Objective: To compare changes in skin barrier function, blood flow, and plaque thickness in response to different this compound regimens.[23]
-
Subject Population: Patients with chronic plaque psoriasis, with multiple stable plaques suitable for intra-individual comparison (e.g., on the forearms).
-
Methodology:
-
Test Area Designation: On each patient, identify and demarcate several distinct psoriatic plaques of similar severity to serve as test areas.
-
Treatment Assignment: Assign each test area to a different daily treatment regimen for 14 days. Example regimens could include:[23]
-
This compound 0.1% (evening) + Placebo (morning)
-
This compound 0.1% (evening) + Mometasone furoate (morning)
-
Placebo (evening) + Placebo (morning)
-
Healthy, untreated skin for control.
-
-
Baseline Measurements: Before initiating treatment, perform non-invasive biophysical measurements on each test area, including:
-
Treatment Application: Subjects apply the assigned treatments to the designated plaques daily for the study duration (14 days).
-
Follow-up Measurements: Repeat all biophysical measurements at the end of the 14-day treatment period.
-
Data Analysis: For each regimen, compare the post-treatment measurements to the baseline values to quantify changes in irritation (blood flow) and efficacy (plaque thickness). The intra-individual design allows for direct comparison of the different treatment effects while controlling for inter-subject variability.
-
Mandatory Visualizations
Caption: this compound's mechanism of action from prodrug conversion to gene modulation.
Caption: Experimental workflow for a 21-day cumulative irritation patch test.
Caption: Decision tree for managing local skin irritation in research subjects.
References
- 1. This compound: Side Effects and How to Manage Them [healthline.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. This compound topical cream side effects: How to manage them [medicalnewstoday.com]
- 4. drugs.com [drugs.com]
- 5. This compound (Tazorac, Arazlo, and others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. What are the side effects of this compound? [synapse.patsnap.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. This compound : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 9. Articles [globalrx.com]
- 10. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 11. How To Reduce Retinoid Irritation - SkinLab [dermatica.co.uk]
- 12. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Side Effects of Tazorac (this compound): Interactions & Warnings [medicinenet.com]
- 14. consensus.app [consensus.app]
- 15. This compound (topical route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 16. researchgate.net [researchgate.net]
- 17. Effects of this compound 0.1 % cream in the treatment of facial acne vulgaris: pooled results from two multicenter, double-blind, randomized, vehicle-controlled, parallel-group trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A review of this compound in the treatment of photodamaged skin - PMC [pmc.ncbi.nlm.nih.gov]
- 19. environskincare.com [environskincare.com]
- 20. oceandermatology.com [oceandermatology.com]
- 21. Tazorac side effects: What they are and how to manage them [medicalnewstoday.com]
- 22. researchgate.net [researchgate.net]
- 23. Instrumental evaluation of retinoid‐induced skin irritation [ouci.dntb.gov.ua]
- 24. cdn.mdedge.com [cdn.mdedge.com]
Strategies to improve the stability of Tazarotene in experimental setups
Welcome to the Technical Support Center for Tazarotene stability. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in various experimental setups. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect this compound stability?
A1: this compound is susceptible to degradation through several pathways. The primary factors that can compromise its stability are:
-
pH: this compound is unstable in both acidic and basic hydrolytic conditions.[1][2]
-
Oxidation: The molecule is susceptible to oxidative stress.[1][2]
-
Light: this compound can degrade upon exposure to UV radiation, a process known as photolysis.[1][2][3]
Q2: What are the major degradation products of this compound?
A2: Under stress conditions, this compound degrades into several products. The most well-documented degradation products include:
-
Tazarotenic Acid: This is a major degradation product formed under hydrolytic (acidic and basic) conditions and is also the active metabolite of this compound.[1][2][4]
-
This compound Sulfoxide (B87167): This is a primary product of oxidative degradation.[1][2][3]
-
This compound Sulfone: Further oxidation of the sulfoxide can lead to the formation of this compound sulfone.[3]
Q3: Is this compound stable to light? What precautions should I take?
A3: this compound is known to be unstable under photolytic conditions.[1][2] Exposure to UV radiation can lead to its degradation.[3][5] Therefore, it is crucial to protect this compound solutions and experimental setups from light.
-
Recommendation: Always store this compound stock solutions and samples in amber vials or wrap containers with aluminum foil. Conduct experiments under low-light conditions whenever possible. While some research suggests this compound is relatively stable in the presence of certain bands of UVA and UVB radiation, it's best practice to minimize light exposure to ensure experimental reproducibility.[6][7]
Q4: Can components of my formulation or vehicle affect this compound stability?
A4: Yes, formulation components can significantly impact this compound's stability. For instance, some UV filters used in sunscreens, such as zinc oxide (ZnO), titanium dioxide (TiO2), and sulisobenzone, have been shown to promote the photocatalytic degradation of this compound.[3][5] Conversely, the inclusion of antioxidants, such as ascorbic acid, can help reduce oxidative degradation and improve stability.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent results in cell-based assays. | This compound degradation in the culture medium. | Prepare fresh this compound solutions for each experiment. Minimize the exposure of the dosing solutions to light and elevated temperatures. Consider including an antioxidant in the vehicle if compatible with the experimental system. |
| Loss of this compound peak intensity in HPLC analysis over a short period. | Instability in the chosen solvent or exposure to light. | Ensure the solvent is neutral and deoxygenated. Store prepared samples in an autosampler with temperature control (e.g., 4°C) and protect from light. Use amber vials for sample collection and storage. |
| Formation of unknown peaks in the chromatogram during a stability study. | Degradation of this compound due to stress factors (pH, oxidation, light). | Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Refer to the degradation pathways diagram below to identify potential products. Implement stabilization strategies based on the identified cause. |
| Precipitation of this compound in aqueous buffers. | This compound is highly lipophilic (logP value of 5.96) and has low aqueous solubility.[4] | Use a co-solvent system (e.g., ethanol, DMSO) to initially dissolve this compound before diluting in aqueous buffers. Ensure the final concentration of the organic solvent is compatible with your experimental setup. The use of cyclodextrins can also improve solubility and stability.[4] |
Quantitative Data on this compound Degradation
The following table summarizes the degradation of this compound under various stress conditions.
| Stress Condition | Reagent/Condition | Observation | Degradation Products Identified | Reference |
| Acidic Hydrolysis | 0.1 M HCl | Unstable | Tazarotenic Acid | [1][2] |
| Basic Hydrolysis | 0.1 M NaOH | Unstable | Tazarotenic Acid | [1][2] |
| Oxidation | 3% H₂O₂ | Unstable | This compound Sulfoxide, this compound Sulfone | [2][3] |
| Photolysis | UV Irradiation | Unstable, 8.85% degradation after 1.2 million lux hours | This compound Sulfoxide | [3] |
| Photocatalysis | UV Irradiation with TiO₂/ZnO | Unstable | Eleven presumed photocatalytic degradation products | [3][5] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile (B52724) or methanol.
2. Stress Conditions:
-
Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to a UV lamp (e.g., 254 nm or 365 nm) for a defined period (e.g., 24-48 hours). A control sample should be kept in the dark.
-
Thermal Degradation: Keep the stock solution in a light-protected container at an elevated temperature (e.g., 60°C) for 7 days.
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a general framework for an HPLC method to separate this compound from its degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[8]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium (B1175870) formate, pH 3.5) and an organic solvent (e.g., acetonitrile).[1][2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at 325 nm.[9]
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.[10][11][12]
Visualizations
This compound Degradation Pathways
Caption: Major degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.
Experimental Workflow for this compound Stability Testing
Caption: A typical workflow for conducting a forced degradation study of this compound.
References
- 1. Insights into the degradation chemistry of this compound, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photostability Testing of a Third-Generation Retinoid—this compound in the Presence of UV Absorbers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Transdermal Drug Delivery of this compound: Determining this compound’s Potential in Local Transdermal Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and this compound in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijstr.org [ijstr.org]
Technical Support Center: Addressing Variability in Patient Response to Tazarotene Treatment
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tazarotene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and variability encountered during in-vitro and in-vivo experiments.
Frequently Asked Questions (FAQs)
General
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a third-generation, receptor-selective topical retinoid. It is a prodrug that is rapidly converted in the skin to its active metabolite, tazarotenic acid.[1][2] Tazarotenic acid selectively binds to retinoic acid receptors (RARs), specifically the subtypes RAR-β and RAR-γ.[1][2][3] This binding modulates the expression of retinoid-responsive genes, leading to the regulation of cell proliferation, differentiation, and inflammation.[1]
Q2: What are the main downstream effects of this compound's mechanism of action?
A2: By activating RAR-β and RAR-γ, tazarotenic acid influences the expression of several key genes. Notably, it upregulates this compound-induced genes (TIGs), such as TIG1, TIG2, and TIG3, which are involved in the suppression of abnormal cell growth and the promotion of apoptosis.[2] Additionally, this compound can inhibit inflammatory pathways, for example by antagonizing AP1, a transcription factor involved in inflammatory responses.[2]
Variability in Response
Q3: What are the known factors contributing to variability in patient response to this compound?
A3: Variability in patient response can be attributed to several factors, including:
-
Genetic Factors: While research is ongoing, variations in the expression and function of Retinoic Acid Receptors (RARs) are thought to play a role. Decreased expression of RARs in certain skin conditions could lead to reduced efficacy of this compound.[4]
-
Vehicle Formulation: The composition of the cream, gel, or lotion can significantly impact the drug's stability, skin penetration, and local tolerability, thereby influencing its clinical effect.[5]
-
Application and Adherence: The amount of drug applied, the surface area of application, and patient adherence to the treatment regimen can lead to variable outcomes.
Q4: Is there specific data on the range of patient responses to this compound in clinical trials?
A4: Yes, clinical trials for acne and psoriasis have demonstrated a range of responses. For instance, in studies on acne, a significant reduction in both inflammatory and non-inflammatory lesions is observed, but the percentage of patients achieving "treatment success" (e.g., clear or almost clear skin) varies. Similarly, in psoriasis, there are differences in the extent of plaque elevation and scaling reduction among patients.[6]
Troubleshooting Guides
In-Vitro Experiments
Q5: My in-vitro experiments with this compound are showing inconsistent results. What are some potential causes and solutions?
A5: Inconsistent results in in-vitro this compound experiments can arise from several sources. Here are some common issues and troubleshooting tips:
| Problem | Potential Cause | Troubleshooting Solution |
| High variability between replicates | Uneven cell seeding, lot-to-lot variability in serum, or inconsistent drug concentration. | Ensure a homogenous cell suspension before seeding. Test new lots of fetal bovine serum (FBS) for consistency. Prepare fresh drug dilutions for each experiment. |
| Unexpectedly high cytotoxicity | This compound concentration is too high for the specific cell type, or the vehicle (e.g., DMSO) is causing toxicity. | Perform a dose-response curve to determine the optimal non-toxic concentration range. Always include a vehicle-only control to assess its cytotoxic effect. |
| Low or no observable effect | This compound has degraded, the drug concentration is too low, or the cell line has low expression of RAR-β and RAR-γ. | This compound can be unstable under certain conditions. Prepare fresh stock solutions and protect them from light. Confirm the expression of RAR-β and RAR-γ in your cell line using qPCR or Western blotting. |
| Difficulty dissolving this compound | This compound is hydrophobic. | Use an appropriate solvent like DMSO to prepare a concentrated stock solution before diluting it in culture medium. |
Q6: How can I manage the cytotoxicity of this compound in my keratinocyte cultures?
A6: this compound can induce cytotoxicity, especially at higher concentrations.[6] To manage this:
-
Determine the IC50: Conduct a dose-response experiment to find the concentration that inhibits 50% of cell growth for your specific keratinocyte cell line.
-
Time-course experiment: Assess cell viability at different time points to determine the optimal treatment duration.
-
Use a sensitive viability assay: Assays like the MTT or MTS assay can provide quantitative data on cell viability.
-
Observe cell morphology: Regularly inspect your cells under a microscope for signs of stress or death.
Q7: What are the best practices for cell line authentication in dermatological research?
A7: To ensure the validity of your research, it is crucial to authenticate your cell lines. Best practices include:
-
Short Tandem Repeat (STR) profiling: This is the gold standard for authenticating human cell lines.[7]
-
Regular testing: Authenticate cell lines when they are first acquired, before freezing a new batch of cells, and if you suspect cross-contamination.
-
Mycoplasma testing: Regularly screen your cultures for mycoplasma contamination, as it can significantly alter cellular responses.
Data Presentation
Table 1: Summary of this compound Efficacy in Clinical Trials for Acne Vulgaris
| Study/Formulation | Metric | This compound Group | Vehicle Group | Reference |
| This compound 0.1% Cream | Mean reduction in inflammatory lesions at 12 weeks | 70.6% (at 8 weeks) to 84.5% | Not reported | |
| Mean reduction in non-inflammatory lesions at 12 weeks | 71.9% (at 8 weeks) to 85.8% | Not reported | ||
| This compound 0.045% Lotion (Study 1) | Treatment success at 12 weeks | 25.5% | 13.0% | [8] |
| Mean percent reduction in inflammatory lesions | 55.5% | 45.7% | [8] | |
| Mean percent reduction in non-inflammatory lesions | 51.4% | 41.5% | [8] | |
| This compound 0.045% Lotion (Study 2) | Treatment success at 12 weeks | 29.6% | 17.3% | [8] |
| Mean percent reduction in inflammatory lesions | 59.5% | 49.0% | [8] | |
| Mean percent reduction in non-inflammatory lesions | 60.0% | 41.6% | [8] |
Table 2: Summary of this compound Efficacy in Clinical Trials for Plaque Psoriasis
| Study/Formulation | Metric | Observation | Reference |
| This compound Gel | Reduction in plaque elevation and scaling | Significant reductions observed after 12 weeks. | [6] |
| Post-treatment response | Sustained clinical response observed. | [6] | |
| This compound in combination with topical corticosteroids | Efficacy | Enhanced efficacy compared to monotherapy. | [6] |
Experimental Protocols
Keratinocyte Proliferation Assay (MTT Assay)
This protocol is a general guideline for assessing the effect of this compound on keratinocyte proliferation using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human keratinocytes (e.g., HaCaT)
-
Keratinocyte growth medium
-
This compound
-
DMSO (vehicle)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed keratinocytes into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration should be consistent across all wells and ideally below 0.1%. Remove the old medium from the cells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
Gene Expression Analysis of this compound-Induced Genes (TIGs) by qPCR
This protocol outlines the steps for quantifying the expression of TIG1, TIG2, and TIG3 in human keratinocytes following this compound treatment.
Materials:
-
Human keratinocytes
-
This compound and vehicle (DMSO)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR primers for TIG1, TIG2, TIG3, and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Cell Culture and Treatment: Culture keratinocytes to a suitable confluency and treat with the desired concentration of this compound or vehicle for a specific time period (e.g., 24 hours).
-
RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
qPCR Cycling: Perform the qPCR using a standard thermal cycling protocol, including an initial denaturation step, followed by 40-50 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression of the TIGs in this compound-treated samples compared to vehicle-treated controls, normalized to the housekeeping gene.
Note on Primer Sequences: Specific, validated primer sequences for human TIG1, TIG2, and TIG3 are not consistently reported across the literature. It is recommended to design and validate primers using tools like NCBI Primer-BLAST, ensuring they span an exon-exon junction to avoid amplification of genomic DNA.
Visualizations
References
- 1. This compound--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring Potential Therapeutic Applications of this compound: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A retinoic acid receptor beta/gamma-selective prodrug (this compound) plus a retinoid X receptor ligand induces extracellular signal-regulated kinase activation, retinoblastoma hypophosphorylation, G0 arrest, and cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical and functional heterogeneity associated with the disruption of Retinoic Acid Receptor beta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. merckmillipore.com [merckmillipore.com]
Tazarotene Application in Long-Term Studies: A Technical Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for the long-term application of Tazarotene in preclinical and clinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a third-generation, receptor-selective retinoid. It is a prodrug that is rapidly hydrolyzed in tissues to its active metabolite, tazarotenic acid.[1][2] Tazarotenic acid selectively binds to Retinoic Acid Receptors (RARs), with a particular affinity for RAR-β and RAR-γ.[2][3][4] This binding modulates the expression of retinoid-responsive genes, including this compound-Induced Genes (TIGs) 1, 2, and 3, which are involved in the regulation of cell proliferation, differentiation, and inflammation.[1][3] Unlike first and second-generation retinoids, this compound does not bind to Retinoid X Receptors (RXRs).[1]
Q2: What are the recommended formulations and concentrations of this compound for research studies?
This compound is available in several formulations, including creams, gels, foams, and lotions, at concentrations typically ranging from 0.045% to 0.1%.[5] The choice of formulation and concentration depends on the specific research application and the model system being used. For in vitro studies, this compound is often dissolved in an organic solvent like DMSO to create a stock solution before being diluted in culture media.[6]
Q3: What are the key considerations for the long-term storage and stability of this compound?
For research purposes, this compound is typically supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[6] Stock solutions in organic solvents like DMSO should be purged with an inert gas.[6] Aqueous solutions are not recommended for storage for more than one day.[6] this compound has been shown to be relatively stable under UV-A and UV-B radiation, which is a consideration for studies involving phototherapy.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Cell Viability in vitro | High concentration of this compound or solvent (e.g., DMSO). | Perform a dose-response study to determine the optimal non-toxic concentration for your specific cell line. Ensure the final solvent concentration in the culture medium is minimal and well-tolerated by the cells. |
| Skin Irritation in Animal Models | High concentration of this compound, frequent application, or sensitive animal strain. | Reduce the concentration or frequency of application. Consider using a cream or lotion formulation, which may be less irritating than a gel. Allow for periods of rest between applications.[8] In some studies, co-administration with a topical corticosteroid has been shown to reduce irritation.[9] |
| Variability in Experimental Results | Inconsistent drug delivery, degradation of this compound, or variations in experimental conditions. | Ensure consistent and accurate application of the this compound formulation. Prepare fresh dilutions from stock solutions regularly. Standardize all experimental parameters, including temperature, humidity, and light exposure. |
| "Purging" or Initial Worsening of Skin Condition in Animal Models | This is a known phenomenon in human patients, particularly in acne studies, where an initial flare-up can occur. | This may be a transient effect. Continue the study for a sufficient duration to observe the long-term therapeutic benefits. Document the initial response and monitor for subsequent improvement.[10] |
| Low Bioavailability in Systemic Studies | This compound has low systemic absorption after topical application. | For studies requiring systemic exposure, consider oral administration. While not a standard clinical formulation, oral this compound has been investigated in some studies.[11] |
Experimental Protocols & Data
In Vitro Cell Viability Assay
Objective: To determine the cytotoxic effects of this compound on a specific cell line.
Methodology:
-
Cell Culture: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the existing medium with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO without this compound).
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, 72 hours).
-
Viability Assessment: Use a standard cell viability assay, such as the MTT assay, to measure the metabolic activity of the cells, which correlates with cell viability.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Long-Term Psoriasis Plaque Model in Animals
Objective: To evaluate the long-term efficacy and safety of a topical this compound formulation in a psoriasis-like animal model.
Methodology:
-
Animal Model: Utilize an appropriate animal model that develops psoriasis-like skin lesions.
-
Treatment Groups: Divide the animals into groups: vehicle control, this compound treatment, and potentially a positive control (e.g., a topical corticosteroid).
-
Application: Apply a standardized amount of the formulation to the lesions daily or as determined by the study design.
-
Duration: The study duration should be sufficient to observe long-term effects, potentially several weeks to months.[12]
-
Efficacy Assessment: Regularly assess the severity of the skin lesions using a scoring system (e.g., PASI score for erythema, scaling, and thickness).
-
Safety Assessment: Monitor for signs of local skin irritation and systemic toxicity. This may include skin biopsies for histological analysis and blood collection for hematology and clinical chemistry at the end of the study.
Quantitative Data Summary
| Parameter | Value | Context | Source |
| Systemic Absorption (Topical) | < 6% | Percutaneous penetration after topical application. | [13] |
| Metabolism Half-life | < 20 minutes | This compound is rapidly converted to its active metabolite, tazarotenic acid. | [1] |
| Tazarotenic Acid Elimination Half-life | 16-18 hours | Terminal half-life of the active metabolite. | [4] |
| Plasma Protein Binding | > 99% | Tazarotenic acid is highly bound to plasma proteins. | [4] |
| Oral this compound MTD (in cancer patients) | 25.2 mg/day | Maximum tolerated dose in a 12-week study. | [11] |
Visualizing Key Processes
This compound's Mechanism of Action
Caption: this compound is converted to tazarotenic acid, which binds to RARs in the nucleus, modulating gene expression.
Experimental Workflow for In Vitro Studies
Caption: A typical workflow for conducting in vitro experiments with this compound.
Logical Relationship for Troubleshooting Skin Irritation
Caption: Decision-making process for addressing skin irritation in long-term animal studies.
References
- 1. Exploring this compound’s role in dermatology - Cosmoderma [cosmoderma.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Exploring Potential Therapeutic Applications of this compound: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. dermatologytimes.com [dermatologytimes.com]
- 8. Use of this compound foam for the treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical efficacy and safety of this compound: optimizing clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. A phase 1 study of this compound in adults with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term safety and efficacy of a fixed-combination halobetasol propionate 0.01%/tazarotene 0.045% lotion in moderate-to-severe plaque psoriasis: phase 3 open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and safety of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Tazarotene-Associated Erythema and Desquamation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address erythema and desquamation associated with the use of tazarotene in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced erythema and desquamation?
This compound, a third-generation topical retinoid, exerts its therapeutic effects by modulating gene expression through the activation of retinoic acid receptors (RARs), specifically RAR-β and RAR-γ.[1] This activation leads to the normalization of keratinocyte differentiation and proliferation. However, this process can also trigger an inflammatory cascade, resulting in common side effects such as erythema (redness) and desquamation (peeling). The irritation is primarily mediated by the release of pro-inflammatory cytokines, including monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8), from skin cells.[2]
Q2: How can I proactively minimize this compound-associated irritation in my experimental subjects?
Several strategies can be employed to mitigate the irritant effects of this compound:
-
Formulation and Concentration: The choice of formulation and concentration significantly impacts tolerability. Creams are generally better tolerated than gels, and lower concentrations (e.g., 0.05%) are associated with less irritation than higher concentrations (e.g., 0.1%).[3][4]
-
Application Schedule: Modifying the application frequency can improve tolerability. This includes alternate-day application or short-contact therapy (SCT), where the product is applied for a limited time (e.g., 20-30 minutes) before being washed off.[5][6]
-
Combination Therapy: Co-administration with topical corticosteroids has been shown to enhance efficacy while reducing local adverse events.[1][7]
-
Use of Moisturizers: Applying a non-comedogenic moisturizer can help to alleviate dryness and peeling. It is recommended to apply the moisturizer at least one hour before this compound application to ensure the skin is dry.[4][5]
Q3: Are there validated in vitro and in vivo models to assess the irritation potential of new this compound formulations?
Yes, standardized models are available to evaluate skin irritation potential:
-
In Vitro: The OECD Test Guideline 439 describes an in vitro skin irritation test using reconstructed human epidermis (RhE) models. This method assesses cell viability after exposure to a test substance to predict its irritation potential.
-
In Vivo: The Draize rabbit skin irritation test is a historical in vivo method for assessing the dermal irritation potential of substances.[2][8] Due to ethical considerations, its use has been largely replaced by in vitro methods and refined in vivo protocols.
Troubleshooting Guides
Issue 1: Severe Erythema and Desquamation Observed Early in the Experiment
Possible Cause: High concentration or frequent application of this compound on sensitive skin.
Troubleshooting Steps:
-
Temporarily suspend this compound application: Allow the skin to recover.
-
Reduce concentration: If using a 0.1% formulation, consider switching to a 0.05% concentration.
-
Modify application frequency: Switch to alternate-day application.
-
Implement short-contact therapy: Apply this compound for 20-30 minutes before rinsing. A study on short-contact therapy with 0.1% this compound cream showed a significant reduction in adverse reactions (21.2%) compared to once-daily therapy (44.9%).[6]
-
Introduce a topical corticosteroid: Co-administer a low-to-mid potency corticosteroid to manage inflammation.
Issue 2: Persistent Dryness and Peeling Despite Reduced Application Frequency
Possible Cause: Disruption of the skin barrier function.
Troubleshooting Steps:
-
Ensure proper moisturization: Advise the liberal use of a non-irritating, non-comedogenic moisturizer. Apply the moisturizer at least one hour before this compound to allow for complete absorption.
-
Evaluate the vehicle: If using a gel formulation, consider switching to a cream-based vehicle, which is generally more hydrating.
-
Assess concomitant product usage: Ensure that no other potentially irritating topical agents (e.g., other exfoliants, astringents) are being used.
Data Presentation
Table 1: Comparison of Irritation Potential of this compound Formulations
| Formulation | Concentration | Mean 21-Day Cumulative Irritancy Index | Reference |
| This compound Cream | 0.05% | Significantly higher than adapalene (B1666599) 0.1% | [9] |
| This compound Cream | 0.1% | Significantly higher than adapalene 0.1% | [9] |
Table 2: Effect of Combination Therapy on this compound-Associated Adverse Events
| Treatment Group | Incidence of Treatment-Related Adverse Events | Reference |
| This compound 0.1% gel + Placebo | 42% | [7] |
| This compound 0.1% gel + Low-potency Corticosteroid | 36% | [7] |
| This compound 0.1% gel + Mid-potency Corticosteroid | 32% | [7] |
| This compound 0.1% gel + High-potency Corticosteroid | 31% | [7] |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Assessment using Reconstructed Human Epidermis (OECD TG 439)
This protocol provides a summary of the key steps for assessing the skin irritation potential of a this compound formulation.
-
Model Preparation: Reconstructed human epidermis (RhE) tissues are equilibrated in a sterile, defined culture medium.
-
Test Substance Application: A precise amount of the test substance (e.g., 25 µL of a liquid or 25 mg of a solid) is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.
-
Incubation: The treated tissues are incubated for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.
-
Rinsing: The test substance is thoroughly rinsed from the tissue surface with a buffered saline solution.
-
Post-Incubation: The tissues are transferred to fresh culture medium and incubated for an additional period (e.g., 42 hours).
-
Viability Assessment (MTT Assay): The tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
Extraction and Quantification: The formazan is extracted from the tissues using an organic solvent (e.g., isopropanol), and the optical density is measured using a spectrophotometer.
-
Data Analysis: Cell viability is expressed as a percentage relative to the negative control. A substance is classified as an irritant if the mean tissue viability is reduced to ≤ 50%.
Protocol 2: In Vivo Dermal Irritation Assessment (Draize Test Adaptation)
This protocol outlines a modified procedure for assessing skin irritation in an animal model. Note that the use of animal testing is increasingly being replaced by in vitro alternatives.
-
Animal Selection and Preparation: Healthy, young adult albino rabbits are used. Approximately 24 hours before the test, the fur on the back of the animals is clipped to expose a sufficient area of skin.
-
Test Site Application: Two areas are selected on each animal. One site is abraded (superficial scratches that penetrate the stratum corneum but not the dermis), while the other remains intact.
-
Test Substance Application: 0.5 mL of the liquid test substance or 0.5 g of the solid/semi-solid test substance is applied to each test site.
-
Occlusion: The test sites are covered with a gauze patch and secured with tape.
-
Exposure: The exposure duration is typically 4 hours.
-
Removal and Observation: After the exposure period, the patches are removed, and the skin is gently cleansed. The skin reactions at the test sites are evaluated for erythema and edema at 24, 48, and 72 hours after patch removal.
-
Scoring: Observations are scored according to a standardized scale (e.g., 0 for no erythema to 4 for severe erythema). The scores for erythema and edema are added together for each observation period.
-
Classification: The primary irritation index is calculated based on the average scores. The substance is then classified based on its irritation potential.
Mandatory Visualizations
Caption: this compound signaling pathway leading to inflammation.
Caption: In Vitro Skin Irritation Testing Workflow (OECD TG 439).
Caption: Strategies to mitigate this compound-induced irritation.
References
- 1. This compound 0.1% gel plus corticosteroid cream in the treatment of plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Draize test - Wikipedia [en.wikipedia.org]
- 3. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Short contact therapy with this compound in psoriasis vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in combination with topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of short-contact therapy with 0.1% this compound cream in acne vulgaris [pifukezazhi.com]
- 7. Combination therapy with this compound plus a topical corticosteroid for the treatment of plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. Strategies to optimize efficacy, duration of remission, and safety in the treatment of plaque psoriasis by using this compound in combination with a corticosteroid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Therapeutic Index of Tazarotene in Combination Therapies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving Tazarotene in combination therapies.
Frequently Asked Questions (FAQs)
Formulation and Stability
-
Q1: My this compound formulation is showing signs of physical instability (e.g., phase separation, crystallization). What are the potential causes and solutions?
-
A1: Physical instability in topical formulations can arise from several factors. In emulsions, incorrect surfactant concentration or type can lead to phase separation. Ensure the hydrophilic-lipophilic balance (HLB) of your surfactant system is optimized for your specific oil and water phases. Crystallization of this compound can occur if the solvent system has a low solubilizing capacity or if there are significant temperature fluctuations during storage. Consider conducting solubility studies in various pharmaceutically acceptable solvents to find an optimal system. Additionally, incorporating a crystallization inhibitor may be necessary. For semi-solid formulations, improper mixing speed or duration can affect viscosity and homogeneity.
-
-
Q2: I am observing degradation of this compound when combined with another active pharmaceutical ingredient (API). How can I investigate and prevent this?
-
A2: Chemical incompatibility is a common issue in combination therapies. This compound may be susceptible to degradation in the presence of oxidizing agents or at pH extremes.[1] Conduct forced degradation studies by exposing the combination formulation to stress conditions (e.g., heat, light, humidity, and different pH values) to identify the degradation pathways. Analytical techniques like HPLC can be used to quantify the remaining active this compound and identify degradation products. To prevent degradation, consider using antioxidants, chelating agents, or adjusting the formulation's pH. If direct incompatibility is observed, a layered or sequential application approach in clinical studies might be a viable alternative.
-
Preclinical Efficacy and Safety
-
Q3: My in vitro skin irritation assay is showing higher than expected irritation for my this compound combination formulation. How can I troubleshoot this?
-
A3: High irritation potential can be due to the inherent properties of the APIs, the excipients, or their combination. First, evaluate the irritation potential of the individual components and the vehicle alone to pinpoint the source. The choice of in vitro model (e.g., reconstructed human epidermis) and the exposure time can also influence the results. Ensure your experimental protocol aligns with validated methods.[2] If the combination is indeed more irritating, formulation strategies to consider include incorporating anti-irritant agents, using a controlled-release delivery system to reduce the immediate concentration of this compound on the skin, or optimizing the vehicle to enhance skin barrier function.
-
-
Q4: How can I assess the synergistic anti-inflammatory effects of my this compound combination in vitro?
-
A4: To assess synergy, you can use cell-based assays with relevant cell lines (e.g., keratinocytes, immune cells). Induce an inflammatory response using stimuli like lipopolysaccharide (LPS) or a cytokine cocktail (e.g., TNF-α, IL-17). Then, treat the cells with this compound alone, the other active ingredient alone, and the combination at various concentrations. Measure key inflammatory markers such as the expression or secretion of cytokines (e.g., IL-6, IL-8, TNF-α) and chemokines using techniques like ELISA or RT-qPCR. Synergy can be quantitatively assessed using models like the Chou-Talalay method, which calculates a combination index (CI). A CI value less than 1 indicates synergy.
-
Troubleshooting Guides
Inconsistent Comedolytic Activity in Animal Models
| Issue | Possible Causes | Troubleshooting Steps |
| High variability in comedo reduction between animals. | 1. Inconsistent application of the topical formulation. 2. Variation in the baseline number and size of comedones. 3. Improper randomization of animals to treatment groups. | 1. Standardize the application procedure, ensuring a consistent amount is applied to the same skin area each time. 2. Stratify animals based on their baseline comedo scores before randomization. 3. Ensure proper randomization techniques are used to distribute variability evenly across groups. |
| Lower than expected comedolytic activity. | 1. Poor penetration of this compound into the follicular unit. 2. Insufficient duration of the study. 3. The chosen animal model (e.g., rhino mouse) may not be sensitive enough to the formulation. | 1. Analyze the formulation for the presence of penetration enhancers. Consider reformulating to improve delivery. 2. Extend the treatment period, as retinoid effects can be gradual. 3. Verify the historical responsiveness of the chosen animal model to retinoids. |
Unexpected Results in In Vitro Permeation Testing (IVPT)
| Issue | Possible Causes | Troubleshooting Steps |
| Low or no permeation of this compound through the skin model. | 1. The formulation is too viscous, hindering drug release. 2. This compound has low solubility in the receptor medium. 3. The skin barrier integrity of the model is too high or compromised. | 1. Evaluate and potentially adjust the rheological properties of your formulation. 2. Modify the receptor medium to ensure sink conditions are maintained (e.g., by adding a solubilizing agent). 3. Verify the integrity of the skin membrane before each experiment using methods like transepidermal water loss (TEWL) or electrical resistance. |
| High variability in permeation profiles between replicates. | 1. Inconsistent application of the dose to the skin surface. 2. Air bubbles trapped between the skin and the receptor medium. 3. Inconsistent skin thickness or source. | 1. Use a positive displacement pipette for accurate and consistent dosing. 2. Carefully inspect the diffusion cells during setup to ensure no air bubbles are present. 3. Use skin from the same donor and anatomical site when possible, and ensure consistent thickness. |
Quantitative Data Summary
Table 1: Efficacy of this compound Combination Therapies for Plaque Psoriasis
| Combination Therapy | Study Design | Key Efficacy Outcome | Reference |
| This compound + Mid- or High-Potency Corticosteroid | Multicenter, randomized, placebo-controlled | Significantly increased percentage of plaques achieving treatment success (91% and 95% vs. 80% with placebo). | [3] |
| This compound (alternating daily) + High-Potency Corticosteroid | Multicenter, randomized, placebo-controlled | Significantly increased treatment success rate compared to this compound alternating with mid-potency corticosteroid or placebo (75% vs. 55% and 54%). | [3] |
| Halobetasol 0.01% / this compound 0.045% Lotion | Two Phase 3, multicenter, randomized, double-blind | Hit all efficacy and safety endpoints for moderate to severe psoriasis. | [4] |
| This compound 0.05% + Betamethasone Dipropionate 0.05% Cream | Phase 3, multicenter, randomized, controlled | PASI-75 at 6 weeks was 44.94% in the combination group vs. 19.17% in the this compound group and 35.00% in the Betamethasone group. | [5] |
| This compound + UVB Phototherapy | Clinical Trial | Increased percentage of patients achieving treatment success from 60% to 100% at Day 81. | [6] |
Table 2: Efficacy of this compound Combination Therapies for Acne Vulgaris
| Combination Therapy | Study Design | Key Efficacy Outcome | Reference |
| This compound + Clindamycin/Benzoyl Peroxide | Multicenter, double-blind, randomized, parallel-group | Significantly greater reduction in comedo count than this compound monotherapy. | [7] |
| This compound + Clindamycin | Multicenter, investigator-masked, randomized, parallel-group | The only combination to achieve significantly greater global improvement than this compound monotherapy. | [8] |
| This compound + Erythromycin/Benzoyl Peroxide | Multicenter, investigator-masked, randomized, parallel-group | Significantly more efficacious in reducing inflammatory lesions than other regimens. | [8] |
Experimental Protocols
Protocol 1: In Vitro Skin Irritation Testing using a Reconstructed Human Epidermis (RHE) Model
-
Model Preparation: Culture the RHE tissues according to the manufacturer's instructions until they are fully differentiated.
-
Test Substance Application: Apply a precise amount (e.g., 10-20 µL) of the this compound combination formulation, the individual APIs, the vehicle, a negative control (e.g., PBS), and a positive control (e.g., 5% SDS) to the surface of triplicate tissues.
-
Incubation: Incubate the tissues for a defined period (e.g., 60 minutes) at 37°C and 5% CO2.
-
Washing: Thoroughly rinse the test substances from the tissue surface with PBS.
-
Post-Incubation: Transfer the tissues to fresh culture medium and incubate for 24-42 hours.
-
Viability Assay (MTT Assay):
-
Incubate the tissues with MTT solution (0.5 mg/mL) for 3 hours at 37°C.
-
Extract the formazan (B1609692) product with isopropanol.
-
Measure the optical density at 570 nm using a spectrophotometer.
-
-
Data Analysis: Calculate the percentage of tissue viability relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) is typically indicative of irritation potential.
Protocol 2: Assessment of Comedolytic Activity in the Rhino Mouse Model
-
Animal Model: Use rhino mice (hr/hr), which develop utriculi (comedo-like structures).
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the experiment.
-
Treatment Groups: Randomly assign animals to treatment groups: vehicle control, this compound monotherapy, combination therapy, and a positive control (e.g., another known comedolytic agent).
-
Topical Application: Apply a standardized amount of the test formulation to a defined area on the dorsal skin of the mice daily for a specified period (e.g., 2-3 weeks).
-
Histological Analysis:
-
At the end of the treatment period, euthanize the animals and collect skin samples from the treated areas.
-
Fix the samples in formalin, embed in paraffin, and prepare histological sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
-
Quantification:
-
Under a microscope, count the number and measure the size of the utriculi in a defined area of the epidermis for each animal.
-
Calculate the percentage reduction in the number and size of utriculi compared to the vehicle control group.
-
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vitro Synergy Assessment Workflow.
References
- 1. pharmadigests.com [pharmadigests.com]
- 2. An in vitro skin irritation test (SIT) using the EpiDerm reconstructed human epidermal (RHE) model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RAR Pathway [gentarget.com]
- 4. In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs [mdpi.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Therapeutic Synergy, Neutrality, and Antagonism: Combination Treatment in Dermatology - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 7. The Mexican hairless dog as a model for assessing the comedolytic and morphogenic activity of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Tazarotene and Tretinoin in Preclinical Acne Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the third-generation retinoid, Tazarotene, and the first-generation retinoid, Tretinoin (B1684217), focusing on their performance in preclinical acne models. The information presented is supported by experimental data to assist researchers and drug development professionals in understanding the nuanced differences between these two widely prescribed topical acne therapies.
Executive Summary
This compound and Tretinoin are both effective in treating acne vulgaris, primarily by normalizing follicular keratinization and reducing inflammation. However, their distinct molecular mechanisms, stemming from differential binding to retinoic acid receptors (RARs), lead to variations in their efficacy and side effect profiles. This compound, a prodrug that is converted to its active form, tazarotenic acid, selectively binds to RAR-β and RAR-γ.[1][2] In contrast, Tretinoin, the all-trans retinoic acid, is a pan-agonist, binding to RAR-α, RAR-β, and RAR-γ.[3] This difference in receptor affinity is believed to underlie this compound's often more potent, yet sometimes more irritating, effects compared to Tretinoin. Preclinical evidence, particularly from the rhino mouse model, suggests this compound has greater comedolytic activity.
Mechanism of Action: A Tale of Two Retinoids
The therapeutic effects of both this compound and Tretinoin are mediated through their interaction with nuclear retinoic acid receptors (RARs), which are ligand-activated transcription factors that regulate gene expression.[4] Upon binding, the retinoid-receptor complex translocates to the nucleus and binds to retinoic acid response elements (RAREs) on the DNA, thereby modulating the transcription of genes involved in cellular proliferation, differentiation, and inflammation.[5]
This compound's Selective Approach: this compound's active metabolite, tazarotenic acid, exhibits high selectivity for RAR-β and RAR-γ.[1] Since RAR-γ is the most abundant RAR in the epidermis, this targeted action is thought to be a key contributor to its therapeutic effects in the skin.[6] By selectively activating these receptors, this compound downregulates the expression of hyperproliferative keratins K6 and K16 and suppresses the activation of activator protein-1 (AP-1), a transcription factor implicated in inflammation and the expression of matrix metalloproteinases.[1]
Tretinoin's Broad-Spectrum Action: Tretinoin, on the other hand, binds to all three RAR subtypes (α, β, and γ).[3] While this broad activity contributes to its efficacy in treating acne, the activation of RAR-α has been linked to a higher potential for skin irritation.[7]
Preclinical Efficacy: Insights from In Vitro and In Vivo Models
Preclinical studies provide a controlled environment to dissect the specific activities of this compound and Tretinoin on key pathological factors in acne.
Comedolytic Activity: The Rhino Mouse Model
The rhino mouse, a hairless mouse strain with a genetic mutation leading to the formation of comedo-like structures called utriculi, is a well-established model for assessing the comedolytic activity of retinoids.[1][5] Studies in this model have demonstrated that both this compound and Tretinoin are effective in reducing the size of these utriculi.
One comparative study in the rhino mouse model showed that this compound 0.1% gel was more potent than Tretinoin 0.025% gel in reducing the number of open comedones.[3][8] Both agents were found to be equally effective against closed comedones.[3][8]
| Compound | Concentration | Model | Key Finding | Reference |
| This compound | 0.1% | Rhino Mouse | More effective in reducing open comedones compared to Tretinoin 0.025%. | [3][8] |
| Tretinoin | 0.025% | Rhino Mouse | Equally effective as this compound 0.1% in reducing closed comedones. | [3][8] |
Effects on Sebocytes: Proliferation and Lipogenesis
Abnormal sebocyte proliferation and excessive sebum production are key factors in acne pathogenesis. In vitro studies using cultured human sebocytes are crucial for evaluating the direct effects of retinoids on these processes.
While direct comparative quantitative data on sebocyte proliferation and lipogenesis for this compound and Tretinoin are limited in the available literature, studies have shown that retinoids, in general, can inhibit sebocyte proliferation.[9] For instance, both 13-cis-retinoic acid (isotretinoin) and all-trans-retinoic acid (tretinoin) have been shown to have a dose- and time-dependent antiproliferative effect on human sebocytes in vitro.[10]
Anti-Inflammatory Effects: Response to P. acnes
Propionibacterium acnes (now Cutibacterium acnes) plays a significant role in inducing inflammation in acne. In vitro models using cultured sebocytes or keratinocytes stimulated with P. acnes are used to assess the anti-inflammatory properties of test compounds.
Both this compound and Tretinoin have demonstrated anti-inflammatory effects.[11] this compound has been shown to decrease the expression of Toll-like receptor 2 (TLR2), which is involved in the inflammatory response to P. acnes.[1] Tretinoin also exhibits a broad range of immunomodulating properties that can disrupt the inflammatory cascade in acne.[12]
Gene Expression Modulation
The binding of this compound and Tretinoin to RARs leads to changes in the expression of numerous genes.
This compound-Induced Genes (TIGs): this compound is known to induce the expression of specific genes, termed this compound-Induced Genes (TIGs), such as TIG1, TIG2, and TIG3.[13][14] These genes are involved in the regulation of cell proliferation and differentiation.
Keratin Gene Expression: Retinoids are known to modulate the expression of keratins, the structural proteins of the epidermis. Studies have shown that both this compound and Tretinoin can induce the expression of Keratin 4 (K4), which can serve as a sensitive marker for retinoid bioactivity in the skin.[15]
Experimental Protocols
Rhino Mouse Comedolytic Assay
Objective: To evaluate the comedolytic (comedo-reducing) activity of topical agents.
Model: Rhino (hr/hr) mice, which develop prominent utriculi (comedo-like structures).[5]
Procedure:
-
Male or female rhino mice (6-8 weeks old) are used.
-
Test compounds (e.g., this compound gel, Tretinoin cream) and a vehicle control are applied topically to a defined area on the dorsal skin once daily for 2-3 weeks.[5]
-
At the end of the treatment period, animals are euthanized, and the treated skin is excised.
-
Skin samples are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E).
-
The number and diameter of the utriculi are quantified using image analysis software.[2][16] The comedo profile can be expressed as the ratio of the diameter of the surface orifice to the maximal diameter of the utricle.[1][2]
-
A reduction in the mean utriculus diameter in the treated group compared to the vehicle control group indicates comedolytic activity.
In Vitro Human Sebocyte Proliferation Assay
Objective: To assess the effect of test compounds on the proliferation of human sebocytes.
Model: Primary human sebocytes or immortalized sebocyte cell lines (e.g., SZ95).[17][18]
Procedure:
-
Human sebocytes are cultured in appropriate growth medium, often on a feeder layer of mitomycin-C-treated 3T3 fibroblasts.[17][19]
-
Cells are seeded in multi-well plates and allowed to adhere.
-
The culture medium is then replaced with a medium containing various concentrations of the test compounds (this compound, Tretinoin) or a vehicle control.
-
Cells are incubated for a defined period (e.g., 7 and 14 days), with the medium being changed every 2-3 days.[10]
-
Cell proliferation can be assessed using various methods:
-
Cell Counting: Cells are detached using trypsin and counted using a hemocytometer or an automated cell counter.[10]
-
³H-Thymidine Incorporation Assay: This method measures DNA synthesis. ³H-thymidine is added to the culture medium for a few hours before the end of the experiment. The amount of incorporated radioactivity is then measured using a scintillation counter.[9][10]
-
-
A dose-dependent inhibition of sebocyte proliferation by the test compounds indicates a potential therapeutic effect.
In Vitro Anti-Inflammatory Assay in P. acnes-Stimulated Sebocytes
Objective: To evaluate the ability of test compounds to inhibit the inflammatory response induced by P. acnes in sebocytes.
Model: Immortalized human sebocyte cell line (e.g., SZ95).[20]
Procedure:
-
SZ95 sebocytes are cultured to sub-confluence in multi-well plates.
-
The cells are then stimulated with heat-killed P. acnes or cell-free P. acnes extracts to induce an inflammatory response.[20][21]
-
Test compounds (this compound, Tretinoin) at various concentrations or a vehicle control are added to the culture medium either before or concurrently with the P. acnes stimulation.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
The levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Interleukin-8 (IL-8), in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA).[20][21]
-
A reduction in the levels of pro-inflammatory cytokines in the presence of the test compounds indicates anti-inflammatory activity.
Signaling Pathways and Experimental Workflows
Conclusion
Both this compound and Tretinoin are potent retinoids with proven efficacy in acne treatment. Preclinical models highlight that this compound's receptor selectivity may contribute to its enhanced comedolytic activity compared to Tretinoin. However, this selectivity does not always translate to a better side effect profile, as Tretinoin's broader receptor engagement is also linked to skin irritation. For drug development professionals, the choice between a selective or pan-RAR agonist for a novel acne therapeutic may depend on the specific desired outcome, whether it be maximizing comedolytic efficacy or minimizing irritation potential. Further head-to-head preclinical studies are warranted to fully elucidate the comparative effects of these two agents on sebocyte function and the inflammatory cascade in acne.
References
- 1. A new model for the assay of comedolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. researchgate.net [researchgate.net]
- 4. miiskin.com [miiskin.com]
- 5. imavita.com [imavita.com]
- 6. researchgate.net [researchgate.net]
- 7. fagronacademy.us [fagronacademy.us]
- 8. This compound versus tretinoin or adapalene in the treatment of acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Retinoid effects on sebocyte proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. karger.com [karger.com]
- 11. Comedolytic effect of a novel RARgamma-specific retinoid, ER36009: comparison with retinoic acid in the rhino mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. dermatologyandlasersurgery.com [dermatologyandlasersurgery.com]
- 14. mdpi.com [mdpi.com]
- 15. Keratin 4 upregulation by retinoic acid in vivo: a sensitive marker for retinoid bioactivity in human epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Culture of human sebocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. zen-bio.com [zen-bio.com]
- 19. karger.com [karger.com]
- 20. Cell-free extracts of Propionibacterium acnes stimulate cytokine production through activation of p38 MAPK and Toll-like receptor in SZ95 sebocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Tazarotene Versus Adapalene: A Comprehensive Review of Efficacy and Tolerability
For Researchers, Scientists, and Drug Development Professionals
Tazarotene and adapalene (B1666599) are both third-generation topical retinoids that have become mainstays in the dermatological armamentarium, primarily for the treatment of acne vulgaris and psoriasis. While both molecules exert their therapeutic effects through the modulation of retinoic acid receptors (RARs), their distinct receptor selectivity profiles, formulations, and resulting clinical activities warrant a detailed comparison. This guide provides an objective review of the available evidence, focusing on efficacy and tolerability data from key clinical trials, detailed experimental protocols, and an examination of their underlying signaling pathways.
Efficacy Data Summary
Multiple head-to-head clinical trials have compared the efficacy of this compound and adapalene in various formulations and concentrations. The following tables summarize the quantitative outcomes from these studies, focusing on the reduction of acne lesions.
Table 1: Comparison of this compound 0.1% Cream and Adapalene 0.3% Gel for Moderate-to-Severe Acne Vulgaris (16-week study)
| Efficacy Measure | This compound 0.1% Cream | Adapalene 0.3% Gel | p-value |
| Reduction in Non-inflammatory Lesions (Comedones) | |||
| Median % Reduction | Data Not Available | Data Not Available | |
| Reduction in Inflammatory Lesions (Papules/Pustules) | |||
| Median % Reduction | Data Not Available | Data Not Available | |
| Overall Disease Severity Improvement | Favored this compound | - | |
| Investigator's Global Assessment | Favored this compound | - | |
| Reduction in Post-Inflammatory Hyperpigmentation (PIH) | Significantly Greater Reduction | Less Reduction | ≤0.018 |
Table 2: Comparison of this compound 0.1% Cream and Adapalene 0.1% Cream for Facial Acne Vulgaris (12-week study)
| Efficacy Measure | This compound 0.1% Cream | Adapalene 0.1% Cream | p-value |
| Patients Achieving ≥50% Global Improvement | 77% | 55% | ≤0.01 |
| Median Reduction in Comedo Count | 68% | 36% | ≤0.001 |
Table 3: Comparison of this compound 0.1% Gel and Adapalene 0.1% Gel for Mild-to-Moderate Acne Vulgaris (12-week study)
| Efficacy Measure | This compound 0.1% Gel | Adapalene 0.1% Gel | p-value |
| Percentage Reduction in Lesions (Week 4) | Mild Improvement (Faster Onset) | Insignificant Improvement | 0.350 |
| Percentage Reduction in Lesions (Week 12) | Moderate Improvement | Marked Improvement | |
| Complete Clearance of Lesions | Superior | - |
Table 4: Comparison of Adapalene 0.3% Gel and this compound 0.1% Gel for Acne Vulgaris (12-week study)
| Efficacy Measure | Adapalene 0.3% Gel | This compound 0.1% Gel | Outcome |
| Median Reduction in Total Lesion Count | 61% | 57% | Adapalene was non-inferior to this compound |
| Reduction in Inflammatory Lesions | Therapeutically Similar | Therapeutically Similar | |
| Reduction in Non-inflammatory Lesions | Therapeutically Similar | Therapeutically Similar |
Tolerability Data Summary
The tolerability profile of topical retinoids is a critical factor in patient adherence and overall treatment success. The following table summarizes the reported adverse events from comparative clinical trials.
Table 5: Tolerability and Adverse Events Profile
| Study Comparison | Common Adverse Events | Incidence/Severity |
| This compound 0.1% Cream vs. Adapalene 0.3% Gel | Burning, Dryness | Infrequent and generally mild for both treatments. |
| This compound 0.1% Cream vs. Adapalene 0.1% Cream | Dryness, Peeling/Flaking, Itching, Redness/Erythema, Burning, Facial Irritation | Comparable incidence between groups. Mean peeling and burning levels were milder with adapalene. |
| This compound 0.1% Gel vs. Adapalene 0.1% Gel | Irritation | Higher incidence with this compound (73.3%) compared to Adapalene (6.7%) (p=0.000001). |
| Adapalene 0.3% Gel vs. This compound 0.1% Gel | Erythema, Dryness, Scaling, Stinging/Burning | Mean tolerability scores consistently lower (better tolerated) in the adapalene group (p<0.014). Treatment-related adverse events: Adapalene 3.5%, this compound 14%. |
Experimental Protocols
A detailed understanding of the methodologies employed in key clinical trials is essential for interpreting the resulting data. Below are the protocols for representative comparative studies.
Protocol 1: Randomized Comparison of this compound 0.1% Cream and Adapalene 0.3% Gel in Moderate Facial Acne Vulgaris
-
Study Design: A 16-week, multicenter, randomized, investigator-blinded, parallel-group study.
-
Patient Population:
-
Inclusion Criteria: Patients with moderate-to-severe facial acne vulgaris.
-
Exclusion Criteria: Cosmetic or surgical procedures for facial acne within 14 days of baseline; initiation of estrogens or birth control pills within 90 days of baseline; previous isotretinoin (B22099) use.
-
-
Treatment Regimen: Patients were randomized (1:1) to receive either this compound 0.1% cream or adapalene 0.3% gel, applied once daily. A gentle skin cleanser was also provided.
-
Efficacy Assessment:
-
Lesion Counting: Non-inflammatory (open and closed comedones) and inflammatory (papules, pustules, nodules/cysts) lesions were counted at baseline and subsequent follow-up visits.
-
Investigator's Global Assessment (IGA): A static assessment of overall acne severity.
-
Post-Inflammatory Hyperpigmentation (PIH) Index: Assessed for severity and distribution in patients with detectable PIH at baseline.
-
-
Tolerability Assessment: Local cutaneous irritation (erythema, scaling, burning, and itching) was evaluated at each study visit.
Protocol 2: Comparison of this compound 0.1% Gel vs. Adapalene 0.1% Gel in Mild Acne Vulgaris
-
Study Design: A randomized controlled trial conducted over 12 weeks.
-
Patient Population:
-
Inclusion Criteria: 120 patients with Grade I (comedones, occasional papules) and Grade II (papules, comedones, few pustules) acne vulgaris.
-
Exclusion Criteria: Pregnancy or planning pregnancy, lactating women, drug-induced acneiform lesions, previous isotretinoin use, use of estrogens or birth control pills within 90 days of baseline, and previous systemic antibiotic use for acne.
-
-
Treatment Regimen: Patients were randomly allocated to apply either this compound 0.1% gel or adapalene 0.1% gel once nightly.
-
Efficacy Assessment: The response to treatment was evaluated at weeks 4, 8, and 12 by the percentage reduction in lesion counts, graded on a 0 to 4 scale.
-
Tolerability Assessment: Adverse effects were monitored and recorded throughout the study.
Signaling Pathways and Mechanism of Action
Both this compound and adapalene are synthetic retinoids that act by binding to nuclear retinoic acid receptors (RARs), which then modulate gene expression. However, their receptor selectivity differs, which may account for the observed differences in efficacy and tolerability.
-
This compound: this compound is a prodrug that is converted to its active form, tazarotenic acid. Tazarotenic acid exhibits selectivity for RAR-β and RAR-γ. This binding initiates a cascade of events that normalizes keratinocyte differentiation, reduces keratinocyte hyperproliferation, and possesses anti-inflammatory properties.
-
Adapalene: Adapalene is a naphthoic acid derivative that also demonstrates high affinity for RAR-β and RAR-γ. Its mechanism of action involves the normalization of follicular epithelial cell differentiation, leading to a decrease in microcomedone formation. Adapalene also exhibits anti-inflammatory effects.
Caption: Comparative signaling pathways of this compound and Adapalene.
Typical Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized controlled clinical trial comparing two topical agents for acne vulgaris.
Caption: Typical workflow for a comparative clinical trial of topical acne treatments.
Validating the Anti-inflammatory Effects of Tazarotene In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-inflammatory effects of Tazarotene against other topical retinoids and standard anti-inflammatory agents. The information is supported by experimental data to assist in the evaluation and validation of this compound's potential as an anti-inflammatory compound.
Mechanism of Action: this compound's Role in Modulating Inflammatory Pathways
This compound, a third-generation synthetic retinoid, exerts its effects through its active metabolite, tazarotenic acid. This metabolite selectively binds to retinoic acid receptors (RARs), with a particular affinity for RAR-β and RAR-γ.[1][2][3] This interaction modulates the expression of various genes, leading to its anti-inflammatory properties.[2][4][5]
Key mechanisms contributing to this compound's anti-inflammatory action include:
-
Inhibition of Activator Protein-1 (AP-1): this compound antagonizes the AP-1 transcription factor, a key regulator of inflammatory responses. This inhibition leads to a reduction in the expression of pro-inflammatory molecules such as interleukin-6 (IL-6) and matrix metalloproteinases.[1][6]
-
Downregulation of Pro-inflammatory Markers: In vitro studies have shown that tazarotenic acid down-regulates markers of inflammation.[2]
-
Upregulation of this compound-Induced Genes (TIGs): this compound induces the expression of novel genes, including TIG-1, TIG-2, and TIG-3, which may contribute to its anti-proliferative and anti-inflammatory effects.[4][5] One of these, TIG3, is a tumor suppressor that is upregulated by this compound.[7] TIG1 is another gene highly upregulated by this compound in skin raft cultures.[8]
Comparative In Vitro Anti-inflammatory Activity
While direct comparative in vitro studies with quantitative data are limited, existing research provides valuable insights into the relative anti-inflammatory potential of this compound.
Quantitative Data Summary: Inhibition of Inflammatory Mediators
The following table summarizes the available quantitative data for the inhibition of key inflammatory mediators by this compound and comparator compounds. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions across different studies.
| Compound | Target | Cell Type / Model | Inhibition |
| This compound | IL-6 Production | Keratinocytes | Inhibition observed[1] |
| Dexamethasone (B1670325) | IL-9 mRNA | Human Peripheral Blood Mononuclear Cells (PBMCs) | IC50: 4 nM[9] |
| G-CSF, GM-CSF, MIP-1α, IL-1RA, IL-6, RANTES (TNF-α induced) | Human Retinal Microvascular Pericytes (HRMPs) | IC50: 2-6 nM[10] | |
| MCP-1 (TNF-α induced) | Human Monocytes (THP-1) | IC50: 3 nM[10] | |
| IL-6 and IL-10 | Human Peripheral Blood Mononuclear Cells (PBMCs) | Significant inhibition at 10⁻⁶ M[11] | |
| CXCL8 and IL-6 (TNF-α and IL-1β stimulated) | Normal Human Lung Fibroblasts (NHLFs) and primary lung fibroblasts | Maximal inhibition: 40-90%[12] | |
| Ibuprofen (B1674241) | COX-1 | - | IC50: 13 µM[13][14] |
| COX-2 | - | IC50: 370 µM[14] | |
| Pro-inflammatory cytokine production | Immune cells | Inhibition observed[15] |
IC50: The half maximal inhibitory concentration. Data for this compound on specific cytokine inhibition with IC50 values from peer-reviewed literature is not readily available.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vitro findings. Below are summaries of key experimental protocols relevant to assessing the anti-inflammatory effects of topical agents.
1. Cytokine Release in Reconstructed Human Epidermis (RHE)
This model provides a physiologically relevant system to assess the topical effects of compounds on skin inflammation.
-
Model: Commercially available reconstructed human epidermis models (e.g., EpiDerm™, SkinEthic™ RHE).[16][17][18]
-
Treatment Application: A defined amount of the test compound (e.g., this compound gel, comparator creams) is applied topically to the surface of the RHE tissue.[19]
-
Induction of Inflammation: Inflammation can be induced by treating the RHE with pro-inflammatory stimuli such as lipopolysaccharide (LPS) or a cocktail of cytokines (e.g., TNF-α and IL-1β).
-
Sample Collection: At specified time points post-treatment, the culture medium beneath the RHE is collected.
-
Cytokine Quantification: The levels of pro-inflammatory cytokines (e.g., IL-1α, IL-8) in the collected medium are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[20][21][22][23][24][25]
2. AP-1 and NF-κB Reporter Gene Assays
These assays are used to determine if a compound inhibits the activity of key inflammatory transcription factors.
-
Cell Line: A suitable cell line, often human embryonic kidney (HEK293) cells or keratinocytes, is used.[26][27][28]
-
Transfection: The cells are transiently transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a promoter with binding sites for the transcription factor of interest (AP-1 or NF-κB). A second reporter plasmid with a constitutively active promoter is often co-transfected for normalization.
-
Treatment and Stimulation: The transfected cells are pre-treated with the test compound (e.g., this compound) for a specific duration, followed by stimulation with an appropriate inducer of the signaling pathway (e.g., phorbol (B1677699) 12-myristate 13-acetate (PMA) or TNF-α for NF-κB).
-
Luciferase Assay: After the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The activity of the experimental reporter is normalized to the control reporter. A decrease in luciferase activity in the presence of the test compound indicates inhibition of the transcription factor.[29]
Signaling Pathways and Experimental Workflows
This compound's Anti-inflammatory Signaling Pathway
Caption: this compound is converted to tazarotenic acid, which binds to RAR-β/γ, leading to the antagonism of AP-1 and upregulation of TIGs.
Experimental Workflow for In Vitro Cytokine Release Assay
Caption: Workflow for assessing the effect of topical compounds on cytokine release in a reconstructed human epidermis model.
Logical Relationship of this compound's Molecular Effects
Caption: The binding of this compound to RARs initiates a cascade of gene modulation, leading to multiple anti-inflammatory cellular outcomes.
References
- 1. Exploring Potential Therapeutic Applications of this compound: Gene Regulation Mechanisms and Effects on Melanoma Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound--first of a new generation of receptor-selective retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring this compound’s role in dermatology - Cosmoderma [cosmoderma.org]
- 4. Molecular mechanisms of this compound action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. imrpress.com [imrpress.com]
- 7. This compound-induced gene 3 is suppressed in basal cell carcinomas and reversed in vivo by this compound application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound-induced gene 1 (TIG1), a novel retinoic acid receptor-responsive gene in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dexamethasone inhibits IL-9 production by human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Effects of dexamethasone on lymphocyte proliferation and cytokine production in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexamethasone and p38 MAPK inhibition of cytokine production from human lung fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. PharmGKB summary: ibuprofen pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Reconstructed Human Epidermis: An Alternative Approach for In Vitro Bioequivalence Testing of Topical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Skin models for the testing of transdermal drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. On the relevance of an in vitro reconstructed human epidermis model for drug screening in atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Skin Structure, Physiology, and Pathology in Topical and Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. Analysis of interleukin-1alpha (IL-1alpha) and interleukin-8 (IL-8) expression and release in in vitro reconstructed human epidermis for the prediction of in vivo skin irritation and/or sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. cloud-clone.com [cloud-clone.com]
- 23. elkbiotech.com [elkbiotech.com]
- 24. file.elabscience.com [file.elabscience.com]
- 25. documents.thermofisher.com [documents.thermofisher.com]
- 26. NF-κB inhibition in keratinocytes causes RIPK1-mediated necroptosis and skin inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Expression of NF-kappaB in epidermis and the relationship between NF-kappaB activation and inhibition of keratinocyte growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 29. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Trials of Tazarotene Formulations: A Comparative Analysis
Tazarotene, a third-generation topical retinoid, is a cornerstone in the management of acne vulgaris and psoriasis. Available in various formulations—including cream, gel, foam, and lotion—the choice of vehicle can significantly impact efficacy, tolerability, and patient adherence. This guide provides a comprehensive comparison of different this compound formulations based on head-to-head clinical trial data, designed for researchers, scientists, and drug development professionals.
Efficacy in Acne Vulgaris: Lotion vs. Cream
A pivotal phase 2, multicenter, double-blind, randomized, vehicle-controlled clinical study directly compared a novel 0.045% this compound lotion with the established 0.1% this compound cream for the treatment of moderate-to-severe acne vulgaris.[1][2] Despite having less than half the concentration of the active ingredient, the 0.045% lotion demonstrated comparable, and in some aspects, numerically superior efficacy to the 0.1% cream formulation.[1][2]
Key Efficacy Findings at Week 12:
| Efficacy Endpoint | This compound 0.045% Lotion | This compound 0.1% Cream | Vehicle (Lotion) | Vehicle (Cream) |
| Mean Percent Reduction in Inflammatory Lesions | 63.8% | 60.0% | 51.4% | - |
| Mean Percent Reduction in Noninflammatory Lesions | 56.9% | 54.1% | 35.2% | - |
| Treatment Success (Investigator's Assessment) | Numerically Greater | - | - | - |
Data sourced from a phase 2 clinical trial in patients with moderate-to-severe acne.[1][2]
The novel lotion formulation utilizes a polymeric emulsion technology designed to provide more uniform deposition of the active ingredient and moisturizing excipients on the skin's surface.[1][3] This technological advancement may contribute to the lotion's potent efficacy at a lower concentration.[1]
Tolerability and Safety Profile
A significant factor limiting the use of topical retinoids is skin irritation.[1][3] Head-to-head comparisons have revealed differences in the tolerability profiles of various this compound formulations.
This compound 0.045% Lotion vs. 0.1% Cream for Acne:
In the phase 2 study, the 0.045% lotion was better tolerated than the 0.1% cream.[1][3]
| Adverse Events (AEs) | This compound 0.045% Lotion | This compound 0.1% Cream |
| Treatment-Related AEs | 2.9% | 5.6% |
| Most Common Treatment-Related AE | Application site pain (2.9%) | Application site pain (4.2%) |
| Patients Reporting any Treatment-Emergent AEs | 14.7% | 26.8% |
Data from a 12-week, double-blind, randomized, vehicle-controlled study.[1][4]
Cutaneous tolerability assessments for signs such as scaling, burning, and stinging showed that while there were slight increases in mean scores around week 4 for both formulations, the scores were generally similar or slightly lower for the 0.045% lotion compared to the 0.1% cream, especially at weeks 2 and 4.[1]
Systemic Exposure: Foam vs. Gel
A randomized, open-label study assessed the relative bioavailability of this compound's active metabolite, tazarotenic acid, after application of 0.1% this compound foam or gel in patients with moderate-to-severe acne.[5] The study found that the foam formulation resulted in significantly lower systemic exposure compared to the gel.[5][6]
Pharmacokinetic Parameters:
| Pharmacokinetic Parameter | This compound 0.1% Foam | This compound 0.1% Gel |
| Mean Tazarotenic Acid AUC | Significantly Lower | Significantly Higher |
| Mean Tazarotenic Acid Cmax | Significantly Lower | Significantly Higher |
| Systemic Exposure (vs. Gel) | ~46-54% Lower | - |
AUC (Area Under the Curve) and Cmax (Maximum Concentration) values were significantly higher for the gel formulation.[5][7][8]
This difference in systemic absorption suggests that the 0.1% this compound foam may be an alternative to the gel with a more favorable systemic safety profile.[5][6] Both formulations were reported to have an acceptable safety profile.[5]
Experimental Protocols
Phase 2 Study: this compound 0.045% Lotion vs. 0.1% Cream
-
Study Design: A multicenter, double-blind, randomized, vehicle-controlled study.[1][2]
-
Patient Population: 210 patients aged 12 years and older with moderate-to-severe acne vulgaris.[1][2]
-
Treatment Arms:
-
Treatment Regimen: Once-daily application for 12 weeks.[1][2]
-
Efficacy Assessments:
-
Safety and Tolerability Assessments:
Relative Bioavailability Study: this compound 0.1% Foam vs. 0.1% Gel
-
Study Design: A single-center, randomized, open-label study.[5]
-
Patient Population: Subjects with moderate-to-severe acne vulgaris.[5]
-
Treatment Arms:
-
This compound 0.1% foam
-
This compound 0.1% gel[5]
-
-
Treatment Regimen: Once-daily application of a mean dose of 3.7g to the face, chest, upper back, and shoulders.[5]
-
Pharmacokinetic Assessments: Blood samples were collected pre-dose on multiple days and at multiple time points over a 72-hour period to measure plasma concentrations of this compound and its active metabolite, tazarotenic acid.[5]
This compound Signaling Pathway in Keratinocytes
This compound is a prodrug that is rapidly hydrolyzed in vivo to its active form, tazarotenic acid. Tazarotenic acid is a receptor-selective retinoid that binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ. This interaction modulates the expression of genes involved in cellular differentiation and proliferation, leading to a normalization of abnormal keratinocyte differentiation and a reduction in the inflammatory response.
References
- 1. A Phase 2, Multicenter, Double-Blind, Randomized, Vehicle-Controlled Clinical Study to Compare the Safety and Efficacy of a Novel this compound 0.045% Lotion and this compound 0.1% Cream in the Treatment of Moderate-to-Severe Acne Vulgaris - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. A Phase 2, Multicenter, Double-Blind, Randomized, Vehicle-Controlled Clinical Study to Compare the Safety and Efficacy of a Novel this compound 0.045% Lotion and this compound 0.1% Cream in the Treatment of Moderate-to-Severe Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. skintherapyletter.com [skintherapyletter.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound foam versus this compound gel: a randomized relative bioavailability study in acne vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of this compound foam for the treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Safety and efficacy of this compound foam for the treatment of acne vulgaris - PMC [pmc.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of Tazarotene 0.1% and 0.05% for the Treatment of Plaque Psoriasis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of Tazarotene 0.1% and 0.05% formulations in the treatment of plaque psoriasis. The information is based on data from key clinical trials to support research, clinical development, and decision-making processes.
Efficacy Comparison
This compound, a third-generation topical retinoid, has demonstrated efficacy in the management of plaque psoriasis. Clinical evidence from two large-scale, multicenter, double-blind, randomized, vehicle-controlled studies has established the therapeutic value of both 0.1% and 0.05% cream formulations.[1][2] In these studies, both concentrations of this compound cream were found to be significantly more effective than vehicle in reducing the clinical signs of psoriasis.[1][2]
Overall, the 0.1% concentration has been shown to be generally more effective than the 0.05% concentration.[1][2] However, this increased efficacy is accompanied by a slightly lower tolerability profile.[1][2]
Table 1: Efficacy of this compound 0.1% vs. 0.05% Cream in Plaque Psoriasis (12-Week Treatment)
| Efficacy Endpoint | This compound 0.1% | This compound 0.05% | Vehicle |
| Treatment Success * | Superior to vehicle | Superior to vehicle | - |
| Reduction in Plaque Elevation | Significant reduction | Significant reduction | - |
| Reduction in Scaling | Significant reduction | Significant reduction | - |
| Overall Global Assessment | Generally more effective | Effective | - |
*Treatment success was defined as at least a 2-grade improvement from baseline in the Investigator's Global Assessment score and a score of "clear" or "almost clear".[3]
Safety and Tolerability
The safety profile of this compound is well-characterized, with the most common adverse events being localized skin irritation.[1][4] These reactions are typically mild to moderate in severity and are manageable.[5] Systemic adverse effects related to treatment have not been observed in clinical trials of up to one year in duration.[5][6] The 0.1% concentration is generally associated with a higher incidence of local irritation compared to the 0.05% formulation.[1][2]
Table 2: Incidence of Common Adverse Events (%)
| Adverse Event | This compound 0.1% | This compound 0.05% |
| Pruritus (Itching) | Higher Incidence | Lower Incidence |
| Burning/Stinging | Higher Incidence | Lower Incidence |
| Erythema (Redness) | Higher Incidence | Lower Incidence |
| Skin Irritation | Common | Less Common |
Experimental Protocols
The pivotal evidence for the efficacy and safety of this compound 0.1% and 0.05% creams comes from two large, multicenter, double-blind, randomized, vehicle-controlled clinical trials involving a total of 1303 patients with plaque psoriasis.[1][2]
Study Design:
-
Phase: 3
-
Design: Multicenter, randomized, double-blind, parallel-group, vehicle-controlled.[1][2]
-
Patient Population: Patients with stable plaque psoriasis.[7][8]
-
Treatment Duration: 12 weeks of once-daily application of this compound cream (0.1% or 0.05%) or vehicle to all psoriatic lesions.[1][2]
Key Inclusion Criteria:
-
Male or non-pregnant, non-lactating females, 18 years of age or older.[7][8]
-
Clinical diagnosis of stable plaque psoriasis for at least 6 months.[7][8]
-
Psoriasis affecting at least 2% and no more than 20% of the body surface area (BSA), excluding the scalp and intertriginous areas.[7][8]
-
Investigator's Global Assessment (IGA) of disease severity of at least moderate.[7][8]
-
Minimum plaque elevation of at least moderate severity.[8]
Key Exclusion Criteria:
-
Pregnant or breastfeeding women.[7]
-
Unstable forms of psoriasis (e.g., guttate, erythrodermic, exfoliative, or pustular).[7]
-
Other inflammatory skin diseases in the treatment area.[7]
-
History of psoriasis unresponsive to topical treatments.[7]
-
Use of systemic antipsoriatic therapies or phototherapy within a specified period before the study.[9]
Efficacy Assessments:
Safety Assessments:
-
Local tolerability assessments (e.g., itching, burning, redness).[10]
Molecular Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed in the skin to its active form, tazarotenic acid. Tazarotenic acid is a receptor-selective retinoid that binds to retinoic acid receptors (RARs), particularly RAR-β and RAR-γ.[11] This binding modulates the expression of retinoid-responsive genes, leading to the normalization of keratinocyte differentiation and proliferation, and a reduction in inflammation, which are key pathological features of psoriasis.[12]
This compound's therapeutic effects are mediated, in part, through the regulation of specific genes, including the upregulation of this compound-induced genes (TIGs) such as TIG-1 and TIG-3.[6][12] These genes are thought to have anti-proliferative effects.[6][12] TIG3, in particular, has been shown to play a role in downregulating placental growth factor (PlGF), which may in turn suppress inflammatory angiogenesis, a process involved in the development of psoriatic lesions.[13]
Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for a clinical trial.
References
- 1. This compound cream in the treatment of psoriasis: Two multicenter, double-blind, randomized, vehicle-controlled studies of the safety and efficacy of this compound creams 0.05% and 0.1% applied once daily for 12 weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. Safety and efficacy of a fixed combination of halobetasol and this compound in the treatment of moderate-to-severe plaque psoriasis: Results of 2 phase 3 randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound gel: efficacy and safety in plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical safety of this compound in the treatment of plaque psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Comparison of clinical efficacy of topical this compound 0.1% cream with topical clobetasol propionate 0.05% cream in chronic plaque psoriasis: A double-blind, randomized, right-left comparison study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 10. Receptor-selective retinoids for psoriasis: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. immune-system-research.com [immune-system-research.com]
- 12. Molecular mechanisms of this compound action in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound-Induced Gene 3 May Affect Inflammatory Angiogenesis in Psoriasis by Downregulating Placental Growth Factor Expression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Long-Term Safety Profile of Topical Tazarotene: A Comparative Guide for Researchers
For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term safety profile of topical tazarotene, a third-generation synthetic retinoid. By objectively comparing its performance against other topical retinoids, namely tretinoin (B1684217) and adapalene, this document aims to equip researchers and drug development professionals with the critical data and methodologies necessary for informed decision-making in dermatological research. The following sections present quantitative safety and tolerability data from clinical trials, detailed experimental protocols, and visualizations of key biological pathways and study designs.
Comparative Safety and Tolerability of Topical Retinoids
The long-term use of topical retinoids is a cornerstone of therapy for various dermatological conditions, including acne vulgaris and psoriasis. While effective, local irritation is a common adverse effect. The following tables summarize the incidence of common adverse events associated with topical this compound and its alternatives, as reported in comparative clinical trials.
| Adverse Event | This compound 0.1% Cream/Gel | Tretinoin 0.025% - 0.05% Cream/Gel | Adapalene 0.1% - 0.3% Gel | Vehicle/Placebo | Study Duration |
| Erythema (Redness) | 21% - 58% | 7% - 21% | 36% (0.1% gel) | - | 12-16 weeks |
| Dryness/Xerosis | 6% - 27% | 3% | - | - | 12 weeks |
| Peeling/Scaling | 1% - 29% | - | - | - | 12 weeks |
| Burning Sensation | 7% - 14% | 3% | - | - | 12 weeks |
| Pruritus (Itching) | - | 1% | - | - | 12 weeks |
| Irritation | 6% | 3% | Infrequent, mild | - | 12-16 weeks |
| Treatment-Related Adverse Events (Overall) | 21% - 58% | 7% | 36% | - | 12-16 weeks |
Note: Incidence rates can vary based on vehicle formulation (cream vs. gel), concentration, and patient population.
In a 52-week open-label study of a fixed combination lotion of halobetasol (B1672918) propionate (B1217596) 0.01% and this compound 0.045% for moderate-to-severe plaque psoriasis, the most common treatment-related adverse events were application site reactions such as dermatitis, pruritus, pain, and irritation. This study provides some of the longest-term safety data available for a this compound-containing product.
Experimental Protocols for Long-Term Safety Assessment
The evaluation of the long-term safety of topical dermatological drugs involves rigorous, multi-phase clinical trials. Below is a generalized protocol representative of the methodologies employed in the studies cited in this guide.
Objective: To assess the long-term safety and tolerability of topical this compound compared to other topical retinoids and/or vehicle in the treatment of acne vulgaris or plaque psoriasis.
Study Design: A multi-center, randomized, double-blind, parallel-group study.
Participant Population:
-
Inclusion Criteria: Male or female subjects, aged 12 years or older, with a clinical diagnosis of the target condition (e.g., moderate-to-severe acne vulgaris with a specified number of inflammatory and non-inflammatory lesions).
-
Exclusion Criteria: Pregnant or breastfeeding women, patients with known hypersensitivity to retinoids, and those using other topical or systemic treatments that could interfere with the study results.
Treatment Protocol:
-
Randomization: Eligible participants are randomly assigned to receive one of the study treatments (e.g., this compound 0.1% cream, tretinoin 0.05% cream, or vehicle cream).
-
Application: Participants are instructed to apply a thin layer of the assigned medication to the affected areas once daily in the evening after washing their face with a mild cleanser.
-
Duration: The treatment period typically lasts for a minimum of 12 weeks, with longer-term extension studies lasting up to 52 weeks.
Safety and Tolerability Assessments:
-
Adverse Event (AE) Monitoring: All AEs are recorded at each study visit, including their severity, duration, and relationship to the study drug.
-
Local Tolerability Assessments: At each visit, an investigator assesses local signs and symptoms of irritation (erythema, scaling, dryness, burning/stinging, and itching) using a standardized grading scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Physical Examinations: A complete physical examination is conducted at baseline and at the end of the study.
-
Laboratory Tests: Blood and urine samples may be collected at baseline and at specified intervals to monitor for any systemic effects.
Data Analysis: The incidence, severity, and causality of AEs are compared between treatment groups using appropriate statistical methods.
Signaling Pathways and Experimental Workflow
The biological activity of this compound is mediated through its selective interaction with specific nuclear receptors, leading to the modulation of gene expression. The following diagrams illustrate the signaling pathway of this compound and a typical workflow for a long-term safety clinical trial.
Caption: this compound Signaling Pathway
Caption: Long-Term Safety Clinical Trial Workflow
Conclusion
Topical this compound demonstrates a well-characterized safety profile in the short to medium term, with local skin irritation being the most commonly reported adverse effect. The incidence and severity of these effects are generally comparable to, and in some instances may exceed, those of other topical retinoids like tretinoin and adapalene, depending on the concentration and formulation used. Long-term data from studies extending to one year, particularly with combination products, suggest that with appropriate management, including the use of moisturizers and sun protection, this compound can be used safely for extended periods for chronic conditions like psoriasis.
Further research, including head-to-head comparative trials of this compound monotherapy with extended durations (beyond one year), is warranted to more definitively establish its long-term safety profile relative to other topical retinoids. The experimental frameworks and pathway analyses provided in this guide offer a foundation for designing and interpreting such future investigations.
Tazarotene: A Comparative Analysis of its Dermatological Effects Across Diverse Skin Phenotypes
For Immediate Release to the Scientific Community
This comprehensive guide provides a detailed comparative analysis of the third-generation topical retinoid, Tazarotene. It is intended for researchers, scientists, and drug development professionals, offering an objective examination of this compound's performance against other topical retinoids, supported by experimental data. This document outlines the molecular mechanisms of this compound, its efficacy and tolerability in various skin types and for a range of dermatological conditions, and detailed experimental protocols from key clinical studies.
Molecular Mechanism of Action
This compound is a prodrug that, upon topical application, is rapidly hydrolyzed to its active form, tazarotenic acid.[1] This active metabolite selectively binds to retinoic acid receptors (RARs), with a particular affinity for the RAR-β and RAR-γ subtypes.[1][2] This receptor selectivity is a distinguishing feature of this compound. The binding of tazarotenic acid to these receptors modulates the expression of retinoid-responsive genes, leading to the regulation of cellular proliferation, differentiation, and inflammation.[3]
Key molecular effects of this compound include:
-
Downregulation of Hyperproliferation Markers: this compound has been shown to down-regulate markers of keratinocyte differentiation and proliferation, such as hyperproliferative keratins K6 and K16.[3][4]
-
Induction of this compound-Induced Genes (TIGs): It upregulates the expression of three novel genes: TIG1, TIG2, and TIG3.[4][5] TIG1 and TIG3 are considered important in modulating cancer cell growth.[6]
-
Anti-inflammatory Action: this compound inhibits the transcription factor AP1, which is involved in inflammatory responses and cell proliferation.[2][7] It also decreases the expression of Toll-like receptor 2 (TLR2), which plays a role in the inflammatory response in acne.[3]
Comparative Efficacy in Different Skin Conditions and Types
This compound has demonstrated efficacy in a variety of dermatological conditions, with some studies suggesting superior or comparable performance to other topical retinoids.
Acne Vulgaris
This compound is a potent agent for the treatment of both inflammatory and non-inflammatory acne lesions.[1][8]
-
Versus Tretinoin (B1684217): In a multicenter, double-blind study, this compound 0.1% gel was found to be more effective than tretinoin 0.025% gel in reducing open comedones and the total non-inflammatory lesion count.[9][10][11] Both treatments were similarly effective against inflammatory lesions.[9][10]
-
Versus Adapalene (B1666599): When applied half as frequently as adapalene 0.1% gel (every other day versus every day), this compound 0.1% gel achieved comparable reductions in non-inflammatory and inflammatory lesions.[9][10] Some studies suggest this compound may be superior to adapalene in reducing comedones.[10]
Psoriasis
This compound is the only topical retinoid indicated for the treatment of plaque psoriasis.[12] It works by slowing skin cell overgrowth and reducing inflammation associated with the condition.[13][14] In psoriasis, this compound helps to normalize the accelerated skin cell growth that leads to plaque formation.[1][8]
Photodamaged Skin
For photodamaged skin, this compound has shown significant improvements in fine wrinkling, mottled hyperpigmentation, and other signs of sun damage.[12][15]
-
Versus Tretinoin: A double-blind, randomized study comparing this compound 0.1% cream to tretinoin 0.05% cream over 24 weeks found this compound to be more efficacious for improving fine and coarse wrinkling, overall photodamage, and mottled hyperpigmentation.[16]
Effects on Different Skin Types
While much of the research focuses on disease states, some studies provide insights into this compound's effects on different skin types.
-
Darker Skin Tones (Fitzpatrick Skin Types IV-VI): A double-blind, randomized, vehicle-controlled study demonstrated that this compound 0.1% cream is effective and well-tolerated for the treatment of post-inflammatory hyperpigmentation (PIH) in patients with darker skin.[3][9] The study reported significantly greater reductions in the overall severity, intensity, and area of hyperpigmentation compared to the vehicle.[3][9]
-
Sensitive Skin: While direct comparative studies on sensitive skin are limited, the tolerability profile of this compound is a key consideration. A lower concentration of 0.045% in a lotion formulation has been developed to improve tolerability while maintaining efficacy.[17] This formulation was found to be well-tolerated with fewer treatment-related adverse events compared to the 0.1% cream.[17]
-
Oily vs. Dry Skin: For individuals with oily skin, gel formulations of retinoids are often recommended, while creams are more suitable for those with dry or sensitive skin.[18]
Data Presentation: Comparative Efficacy and Tolerability
The following tables summarize quantitative data from key clinical trials comparing this compound with other topical retinoids.
Table 1: this compound vs. Tretinoin for Facial Acne Vulgaris (12 Weeks)
| Parameter | This compound 0.1% Gel | Tretinoin 0.025% Gel | P-value |
| Reduction in Open Comedones | Significantly Greater | - | < .05 |
| Reduction in Total Non-inflammatory Lesions | Significantly Greater | - | < .05 |
| Reduction in Inflammatory Lesions | Similar | Similar | Not Statistically Significant |
| Overall Tolerability (Peeling, Erythema, Dryness, Burning) | Comparable | Comparable | - |
Data synthesized from Webster et al. (2001)[11]
Table 2: this compound vs. Adapalene for Facial Acne Vulgaris
| Treatment Regimen | Efficacy Outcome | Tolerability |
| This compound 0.1% Gel (every other day) | Comparable reduction in non-inflammatory and inflammatory lesions to Adapalene 0.1% Gel (once daily) | Comparable to Adapalene 0.1% Gel |
| This compound 0.1% Cream | Statistically greater reduction in PIH lesions compared to Adapalene 0.3% Gel | Adapalene is generally considered to have a better tolerability profile |
Data synthesized from multiple sources[7][9][10]
Table 3: this compound vs. Vehicle for Post-Inflammatory Hyperpigmentation in Darker Skin (18 Weeks)
| Parameter | This compound 0.1% Cream | Vehicle | P-value |
| Reduction in Overall PIH Severity | Significantly Greater | - | .010 |
| Reduction in Intensity of Hyperpigmentation | Significantly Greater | - | .044 |
| Reduction in Area of Hyperpigmented Lesions | Significantly Greater | - | .026 |
| Mean Levels of Erythema, Burning, Peeling | No more than trace | No more than trace | - |
| Mean Levels of Dryness | No more than mild | No more than mild | - |
Data from Grimes and Callender (2006)[3][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for studies evaluating topical retinoids.
Protocol for a Phase 3, Randomized, Double-Blind, Vehicle-Controlled Study of a Topical Cream for Acne Vulgaris
-
Objective: To assess the efficacy and safety of the investigational cream applied once daily for 12 weeks in subjects with moderate facial and truncal acne vulgaris.
-
Study Design:
-
Phase 3, multi-center, randomized, double-blind, vehicle-controlled study.
-
Subjects are randomized to receive either the active cream or a vehicle cream.
-
Treatment is applied once daily in the evening for 12 weeks.
-
Evaluations are conducted at Baseline, and Weeks 1, 2, 4, 8, and 12.
-
-
Inclusion Criteria:
-
Male or female, 9 years of age and older.
-
Facial acne severity grade of 3 (moderate) on the Investigator Global Assessment (IGA) scale.
-
A minimum of 20 inflammatory lesions and 25 non-inflammatory lesions on the face.
-
-
Efficacy Assessments:
-
Change from baseline in inflammatory and non-inflammatory lesion counts.
-
Proportion of subjects with at least a 2-grade improvement in IGA score from baseline.
-
-
Safety and Tolerability Assessments:
-
Recording of all adverse events.
-
Local tolerability assessments for erythema, scaling, itching, burning, and stinging using a defined scale.
-
Laboratory safety tests, physical exams, and vital signs.[14]
-
Methodology for Evaluating Skin Irritation
-
In Vivo Methods:
-
Draize Test (historical): Application of a substance to the shaved and sometimes abraded skin of animals, followed by subjective scoring of irritation.[8]
-
Human Patch Test (HPT): A more relevant and ethical alternative where substances are applied to the skin of human volunteers under controlled conditions. Irritation is then visually assessed.[13]
-
-
In Vitro Methods:
-
Reconstructed Human Epidermis (RHE) Models (e.g., EpiDerm™, EpiSkin™): These 3D cell culture models mimic the human epidermis and are used to assess the potential of a substance to cause skin irritation by measuring cell viability after exposure.[19]
-
Transepidermal Water Loss (TEWL): An instrumental method to measure the integrity of the skin barrier. An increase in TEWL can indicate skin irritation.[20]
-
Conclusion
This compound is a potent, receptor-selective topical retinoid with proven efficacy in the treatment of acne vulgaris, psoriasis, and photodamage. Comparative studies indicate that it offers at least comparable, and in some instances superior, efficacy to other widely used retinoids such as tretinoin and adapalene. Importantly, research has demonstrated its effectiveness and tolerability in diverse skin types, including darker skin tones where post-inflammatory hyperpigmentation is a concern. The development of novel, lower-concentration formulations aims to further enhance its tolerability profile, making it a valuable therapeutic option for a broader range of patients. Future research should continue to explore the differential effects of this compound across a wider spectrum of skin phototypes and sensitivities, and further elucidate the long-term benefits and safety of this versatile retinoid.
References
- 1. An evaluation of the efficacy and safety of this compound (0.1%) cream in acne vulgaris - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
- 2. Influence of Season on Efficacy and Tolerability of this compound 0.045% Lotion for the Treatment of Acne - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound cream for postinflammatory hyperpigmentation and acne vulgaris in darker skin: a double-blind, randomized, vehicle-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dermatologytimes.com [dermatologytimes.com]
- 5. Dermal sensitization, safety, tolerability, and patient preference of this compound 0.045% lotion from five clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dermatologytimes.com [dermatologytimes.com]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. cdn.mdedge.com [cdn.mdedge.com]
- 10. [PDF] this compound cream for postinflammatory hyperpigmentation and acne vulgaris in darker skin: a double-blind, randomized, vehicle-controlled study. | Semantic Scholar [semanticscholar.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. A Clinician’s Guide to Topical Retinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A new alternative method for testing skin irritation using a human skin model: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 15. Effects of Topical Retinoids on Acne and Post-inflammatory Hyperpigmentation in Patients with Skin of Color: A Clinical Review and Implications for Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Treatment of Post-Inflammatory Hyperpigmentation in Skin of Colour: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Phase 2, Multicenter, Double-Blind, Randomized, Vehicle-Controlled Clinical Study to Compare the Safety and Efficacy of a Novel this compound 0.045% Lotion and this compound 0.1% Cream in the Treatment of Moderate-to-Severe Acne Vulgaris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. iivs.org [iivs.org]
- 20. researchgate.net [researchgate.net]
Tazarotene Formulations: A Comparative Analysis of Tolerability in Lotion and Cream Vehicles
A comprehensive review of clinical data indicates that tazarotene 0.045% lotion demonstrates a superior tolerability profile compared to the 0.1% cream formulation, a significant consideration for researchers and drug development professionals in the field of dermatology. This improved tolerability is attributed to a novel polymeric emulsion technology that allows for a lower concentration of the active ingredient without compromising efficacy.
Executive Summary of Tolerability Data
Clinical trial data consistently show a lower incidence of treatment-related adverse events with this compound lotion. A key Phase 2 multicenter, double-blind, randomized, vehicle-controlled study provides a clear quantitative comparison:
| Tolerability Endpoint | This compound 0.045% Lotion | This compound 0.1% Cream |
| Treatment-Emergent Adverse Events (TEAEs) | 14.7% | 26.8% |
| Treatment-Related Adverse Events (AEs) | 2.9% | 5.6% |
| Application Site Pain (as a treatment-related AE) | 2.9% | 4.2% |
Furthermore, patient-reported outcomes indicate that mean scores for common retinoid-associated side effects such as scaling, burning, and stinging were consistently lower with the lotion formulation throughout the 12-week trial period.[1]
Experimental Protocols
The primary evidence for the superior tolerability of this compound lotion is derived from well-controlled clinical trials. A representative Phase 2 study (NCT02938494) followed a rigorous protocol to assess safety and tolerability.[1][2]
Study Design: A multicenter, double-blind, randomized, vehicle-controlled study.
Participant Population: Patients aged 12 years and older with moderate-to-severe acne vulgaris.
Treatment Arms:
-
This compound 0.045% lotion
-
This compound 0.1% cream
-
Vehicle lotion
-
Vehicle cream
Treatment Regimen: Once-daily application for 12 weeks.
Tolerability Assessment: Cutaneous tolerability was evaluated by both investigators and participants at baseline and at weeks 2, 4, 8, and 12. The following signs and symptoms were assessed using a 4-point grading scale (0 = none, 1 = mild, 2 = moderate, 3 = severe):
-
Erythema
-
Scaling
-
Itching
-
Burning/Stinging
Adverse events were also recorded throughout the study.
Signaling Pathways in Retinoid-Induced Skin Irritation
This compound, a third-generation retinoid, exerts its therapeutic effects by binding to retinoic acid receptors (RARs), specifically RAR-β and RAR-γ, which modulates gene expression related to cell differentiation and inflammation.[3] However, this interaction can also trigger skin irritation.
The mechanism of retinoid-induced irritation is multifactorial and involves the upregulation of pro-inflammatory cytokines. Key mediators include monocyte chemoattractant protein-1 (MCP-1) and interleukin-8 (IL-8).[4][5] Additionally, some retinoids can activate the transient receptor potential vanilloid 1 (TRPV1) channel, a known pain and irritation receptor.[6] The polymeric emulsion technology in the this compound lotion is designed to optimize the delivery of the active ingredient to the target site, potentially minimizing off-target effects that lead to irritation.
References
- 1. A Phase 2, Multicenter, Double-Blind, Randomized, Vehicle-Controlled Clinical Study to Compare the Safety and Efficacy of a Novel this compound 0.045% Lotion and this compound 0.1% Cream in the Treatment of Moderate-to-Severe Acne Vulgaris - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
- 2. Dermal sensitization, safety, tolerability, and patient preference of this compound 0.045% lotion from five clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. A Comprehensive Review of the Strategies to Reduce Retinoid-Induced Skin Irritation in Topical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. JCI - Retinoids activate the irritant receptor TRPV1 and produce sensory hypersensitivity [jci.org]
Safety Operating Guide
Tazarotene: Comprehensive Disposal Procedures for Laboratory Settings
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the proper and safe disposal of tazarotene, a third-generation acetylenic retinoid. Adherence to these procedures is critical for ensuring laboratory safety, minimizing environmental impact, and maintaining regulatory compliance. This compound is classified as a hazardous substance, and its waste must be managed accordingly.[1]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles of this compound. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with this compound, which can cause irritation.[1] |
| Protective Clothing | A lab coat is mandatory. For larger quantities or potential for significant exposure, chemical-resistant outerwear should be considered. | Minimizes the risk of skin exposure and contamination of personal clothing. |
| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH-approved respirator is recommended. | Prevents inhalation of this compound particles, which can cause respiratory irritation.[1] |
Step-by-Step this compound Disposal Protocol
The proper disposal method for this compound waste depends on the nature and quantity of the material. This compound is known to be unstable under acidic, basic, oxidative, and photolytic conditions, which informs potential degradation approaches but does not replace the need for compliant disposal of hazardous waste.
Category 1: Unused or Expired Pure this compound
-
Do Not Discard as Regular Trash: Pure, unused, or expired this compound must be treated as hazardous chemical waste.
-
Packaging: Ensure the original container is securely sealed. If the original container is compromised, place it within a larger, compatible, and clearly labeled hazardous waste container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly identify the contents as "this compound".
-
Storage: Store the container in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. The recommended disposal methods are incineration in a licensed facility or burial in a permitted landfill, always in accordance with local, state, and federal regulations.[2]
Category 2: this compound-Contaminated Labware and Materials
This category includes items such as gloves, pipette tips, empty vials, and other disposable materials that have come into contact with this compound.
-
Segregation: Immediately segregate all this compound-contaminated materials from non-hazardous waste.
-
Collection: Place all contaminated items into a designated, leak-proof, and clearly labeled hazardous waste container. These containers are often yellow or are otherwise marked for chemotherapy or hazardous drug waste.
-
Labeling: The container must be labeled "Trace Hazardous Drug Waste" or as required by your institution's and local regulations.
-
Disposal: Dispose of the container through your institution's hazardous waste management stream, typically via incineration.
Category 3: Aqueous Solutions Containing this compound
-
Do Not Pour Down the Drain: this compound is toxic to aquatic organisms, and disposal via the sanitary sewer is prohibited.
-
Collection: Collect all aqueous waste containing this compound in a compatible, sealed, and properly labeled hazardous waste container.
-
pH Consideration: While this compound degrades in acidic and basic conditions, do not attempt to neutralize it without a validated laboratory-specific protocol. The degradation products may also be hazardous.
-
Disposal: Manage the container as liquid hazardous waste for collection and disposal by a certified waste management provider.
Spill Management Protocol
In the event of a this compound spill, follow these immediate steps:
-
Alert Personnel: Notify all personnel in the immediate area of the spill.
-
Evacuate: If the spill is large or generates significant dust, evacuate the area.
-
Secure the Area: Restrict access to the spill area.
-
Cleanup (for minor spills):
-
Dry Spills: Carefully sweep or vacuum up the spilled material, avoiding dust generation. Use a vacuum equipped with a HEPA filter.[2] Place the collected material and any contaminated cleaning supplies into a labeled hazardous waste container.
-
Wet Spills: Absorb the spill with an inert material (e.g., vermiculite, sand). Place the absorbent material into a labeled hazardous waste container.
-
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of different forms of this compound waste.
References
- 1. ph.health.mil [ph.health.mil]
- 2. Insights into the degradation chemistry of this compound, a third generation acetylenic retinoid: LC-HRMS (Orbitrap), LC-MSn and NMR characterization of its degradation products, and prediction of their physicochemical and ADMET properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
